molecular formula C4H9NO2 B042417 N,N-Dimethylglycine CAS No. 1118-68-9

N,N-Dimethylglycine

カタログ番号: B042417
CAS番号: 1118-68-9
分子量: 103.12 g/mol
InChIキー: FFDGPVCHZBVARC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dimethylglycine (DMG) is an amino acid derivative and metabolic intermediate that holds significant value in biochemical and physiological research. It is formed from the metabolism of choline and betaine and serves as a precursor to glycine, sarcosine, and other crucial metabolites. A primary research focus for DMG is its role as a methyl group donor in one-carbon metabolism, impacting critical pathways such as cellular methylation reactions and glutathione synthesis. Researchers investigate its potential to influence cellular antioxidant capacity, immune response modulation, and mitochondrial function. Studies often explore its application in models of oxidative stress, metabolic disorders, and exercise physiology, where its impact on energy production and recovery is of particular interest. The compound is also utilized in nutritional science research to understand its effects on animal and human physiology under various stress conditions. This product is provided for laboratory research purposes to further elucidate the complex mechanisms of DMG in biological systems.

特性

IUPAC Name

2-(dimethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDGPVCHZBVARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride)
Record name N,N-Dimethylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6074336
Record name Glycine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dimethylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1118-68-9
Record name N,N-Dimethylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-dimethylglycine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7797M4CPPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dimethylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185.5 °C
Record name N,N-dimethylglycine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02083
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000092
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N,N-Dimethylglycine: An In-depth Technical Guide to its Biochemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylglycine (DMG) is a tertiary amino acid derivative that serves as a crucial intermediate in several key metabolic pathways. Historically referred to as Vitamin B16, DMG is endogenously synthesized and not classified as a vitamin, as dietary deficiency does not lead to ill effects[1]. It is naturally found in foods such as beans and liver[1]. This technical guide provides a comprehensive overview of the biochemical pathways involving DMG, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic routes.

Core Biochemical Pathways Involving this compound

This compound is primarily involved in two interconnected metabolic processes: the degradation of choline and one-carbon metabolism, which encompasses the folate and methionine cycles.

Choline and Betaine Degradation Pathway

DMG is a key intermediate in the catabolism of choline. This pathway occurs predominantly in the mitochondria of liver and kidney cells.

  • Choline to Betaine Aldehyde: Choline is first oxidized to betaine aldehyde. This reaction is catalyzed by choline oxidase or choline dehydrogenase[2][3].

  • Betaine Aldehyde to Betaine: Betaine aldehyde is further oxidized to betaine (trimethylglycine) by betaine aldehyde dehydrogenase[2][3].

  • Betaine to this compound: Betaine serves as a methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT). In this process, betaine is converted to this compound[4][5]. This step directly links choline metabolism to the methionine cycle.

Degradation of this compound and its Role in One-Carbon Metabolism

DMG undergoes sequential demethylation, contributing one-carbon units to the folate pool.

  • This compound to Sarcosine: DMG is oxidatively demethylated to sarcosine (N-methylglycine). This reaction is catalyzed by the mitochondrial flavoprotein dimethylglycine dehydrogenase (DMGDH)[6][7]. The methyl group is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. In the absence of THF, formaldehyde is produced[8].

  • Sarcosine to Glycine: Sarcosine is further demethylated to glycine by the enzyme sarcosine dehydrogenase (SDH), another mitochondrial flavoprotein[9][10]. Similar to the previous step, this reaction donates a one-carbon unit to THF, forming 5,10-methylenetetrahydrofolate, or produces formaldehyde if THF is absent[9].

  • Glycine Metabolism: The final product, glycine, can be further metabolized through various pathways, including the glycine cleavage system, or used for the synthesis of serine, purines, and other essential biomolecules[11][12].

The one-carbon units donated from DMG and sarcosine metabolism are critical for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including DNA and protein methylation, via S-adenosylmethionine (SAM)[13].

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymes and metabolic fluxes in pathways involving this compound.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism/TissueReference(s)
Dimethylglycine Dehydrogenase (DMGDH)This compound0.05 mM (high-affinity site)Not specifiedRat Liver[8]
Dimethylglycine Dehydrogenase (DMGDH)This compoundKm1: ~400-fold lower than Km218.2 ± 1.7 min-1 (turnover number)Human (recombinant)[6]
Sarcosine Dehydrogenase (SDH)Sarcosine0.5 mM16 mmol/hr/mg proteinRat Liver[9][14][15]
Betaine-Homocysteine S-Methyltransferase (BHMT)BetaineMicromolar rangeNot specifiedHuman Liver[16]
Betaine-Homocysteine S-Methyltransferase (BHMT)L-HomocysteineMicromolar rangeNot specifiedHuman Liver[16]

Table 2: Effect of DMG Supplementation on Plasma Homocysteine (pHcy) in Rats

GroupDietPlasma Homocysteine (μmol/L)
Control20% Casein (Folate-Sufficient)14.19 ± 0.39
DMG Supplemented20% Casein (Folate-Sufficient) + 0.1% DMG12.23 ± 0.18
Folate-Deficient20% Casein (Folate-Deficient)28.49 ± 0.50
Folate-Deficient + DMG20% Casein (Folate-Deficient) + 0.1% DMG31.56 ± 0.59
Data from a study on rats, presented as mean ± SEM.[6][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound pathways.

Spectrophotometric Assay for Dimethylglycine Dehydrogenase (DMGDH) Activity

This protocol is based on the reduction of a ferricenium ion, which can be monitored spectrophotometrically.

Principle: DMGDH catalyzes the demethylation of dimethylglycine, and the electrons are transferred to an artificial electron acceptor, ferricenium hexafluorophosphate, causing a decrease in absorbance at 300 nm.

Reagents:

  • 100 mmol/L HEPES buffer, pH 7.5

  • 0.1 mmol/L EDTA

  • 200 μmol/L Ferricenium hexafluorophosphate

  • 50 mmol/L this compound

  • Purified or partially purified DMGDH enzyme solution

Procedure:

  • Prepare the reaction mixture containing HEPES buffer, EDTA, and ferricenium hexafluorophosphate in a quartz cuvette.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding the DMGDH enzyme solution.

  • Immediately monitor the decrease in absorbance at 300 nm using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the ferricenium ion (Δε = 4300 L/mol·cm).

  • Enzyme activity is expressed as nanomoles of dimethylglycine consumed per minute per milligram of protein.

This protocol is adapted from the methodology described for measuring DMGDH activity.[6]

Spectrophotometric Assay for Sarcosine Dehydrogenase (SDH) Activity

This assay measures the reduction of Phenazine Methosulfate (PMS), which then reduces Nitro Blue Tetrazolium (NTB) to a colored formazan product.

Principle: Sarcosine + H2O + PMS → Glycine + HCHO + PMSH2 2 PMSH2 + NTB → 2 PMS + Diformazan

Reagents:

  • 50 mM Potassium Phosphate Buffer, pH 7.5

  • 500 mM Sarcosine

  • 0.5% (v/v) Triton X-100

  • 0.01% (w/v) Phenazine Methosulfate (PMS)

  • 0.1% (w/v) Nitro Blue Tetrazolium (NTB)

  • SDH Enzyme Solution

Procedure:

  • Prepare a substrate solution containing potassium phosphate buffer, sarcosine, and Triton X-100, and adjust the pH to 7.5 at 37°C.

  • Prepare a color reagent solution containing PMS and NTB.

  • In a reaction tube, combine the substrate solution and the color reagent.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the SDH enzyme solution.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding an acid (e.g., 300 mM Hydrochloric Acid).

  • Measure the absorbance of the formazan product at 570 nm.

  • A blank reaction without the enzyme should be run in parallel.

  • The enzyme activity is calculated based on the amount of formazan produced, with one unit defined as the amount of enzyme that converts 1.0 µmole of sarcosine to glycine and formaldehyde per minute at pH 7.5 and 37°C.

This protocol is based on a standard enzymatic assay for sarcosine dehydrogenase.[19]

Quantification of this compound and Related Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of DMG, choline, and betaine in biological samples.

Principle: Metabolites are separated using normal-phase liquid chromatography and detected by tandem mass spectrometry in the multiple-reaction monitoring (MRM) mode.

Sample Preparation:

  • To a 50 µL plasma or serum sample, add an internal standard solution containing isotopically labeled analogues (e.g., d9-choline, d9-betaine).

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

LC-MS/MS Conditions:

  • Column: Normal-phase silica column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Ionization: Positive electrospray ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

    • Choline: m/z 104 → 60

    • Betaine: m/z 118 → 59

    • DMG: m/z 104 → 58

Quantification:

  • Generate a calibration curve using known concentrations of the analytes.

  • Quantify the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

This protocol is a generalized procedure based on established LC-MS/MS methods for the analysis of choline, betaine, and DMG.[20][21]

Visualizations of Pathways and Workflows

The following diagrams illustrate the key biochemical pathways and a typical experimental workflow for studying this compound metabolism.

Choline_Degradation_Pathway cluster_methionine_cycle Methionine Cycle cluster_folate_cycle Folate Cycle Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline Dehydrogenase Betaine Betaine (Trimethylglycine) Betaine_Aldehyde->Betaine Betaine Aldehyde Dehydrogenase DMG This compound Betaine->DMG BHMT Sarcosine Sarcosine DMG->Sarcosine DMGDH MeTHF 5,10-Methylene-THF DMG->MeTHF One-carbon unit Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine BHMT Glycine Glycine Sarcosine->Glycine SDH Sarcosine->MeTHF One-carbon unit THF THF THF->MeTHF

Choline degradation and its link to one-carbon metabolism.

DMG_Degradation_and_One_Carbon_Metabolism cluster_degradation DMG Degradation cluster_one_carbon One-Carbon Metabolism DMG This compound Sarcosine Sarcosine DMG->Sarcosine DMGDH THF Tetrahydrofolate (THF) DMG->THF Glycine Glycine Sarcosine->Glycine SDH Sarcosine->THF Methyl Group Donation MeTHF 5,10-Methylene-THF THF->MeTHF Purines Purine Synthesis MeTHF->Purines dTMP Thymidylate (dTMP) Synthesis MeTHF->dTMP

Sequential demethylation of DMG and its contribution to the one-carbon pool.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Enzyme_Assay Enzyme Activity Assays (DMGDH, SDH) Biological_Sample->Enzyme_Assay Extraction Supernatant Collection Protein_Precipitation->Extraction LC_MSMS LC-MS/MS Analysis (Quantification of DMG, Sarcosine, Glycine, etc.) Extraction->LC_MSMS Metabolite_Quantification Metabolite Concentration Determination LC_MSMS->Metabolite_Quantification Enzyme_Kinetics Enzyme Kinetic Parameter Calculation Enzyme_Assay->Enzyme_Kinetics Pathway_Analysis Metabolic Pathway Flux Analysis Metabolite_Quantification->Pathway_Analysis Enzyme_Kinetics->Pathway_Analysis

A generalized workflow for studying DMG metabolism.

References

A Technical Guide to N,N-Dimethylglycine's Mechanism of Action as a Methyl Donor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that plays a pivotal role as an intermediary metabolite in one-carbon metabolism.[1] Functioning as an indirect methyl donor, DMG contributes to a wide array of biochemical pathways essential for cellular function, including the synthesis of nucleic acids, proteins, and neurotransmitters.[2][3] Its primary mechanism involves the sequential donation of methyl groups, which supports the regeneration of S-adenosylmethionine (SAM), the universal methyl donor, while concurrently participating in the regulation of homocysteine levels.[2][3] This guide provides an in-depth analysis of DMG's metabolic pathway, the enzymatic reactions it undergoes, its quantitative effects on methylation potential, and detailed experimental protocols for its study.

The Core Mechanism: DMG in One-Carbon Metabolism

DMG's role as a methyl donor is intrinsically linked to the choline oxidation pathway and its intersection with the folate and methionine cycles. The process begins with choline, which is oxidized to betaine. Betaine then donates one of its methyl groups to homocysteine in a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT), forming methionine and DMG.[4][5]

This positions DMG as a key metabolite that has already participated in one methylation step. Subsequently, DMG itself undergoes oxidative demethylation, providing one-carbon units that enter the folate pool and indirectly support the regeneration of SAM from methionine.[2] This entire process is crucial for maintaining cellular methylation capacity and regulating levels of homocysteine, a metabolite linked to cardiovascular disease when elevated.[2]

Signaling Pathway Diagram

The following diagram illustrates the central role of DMG within the interconnected pathways of one-carbon metabolism.

DMG's role in one-carbon metabolism.

Enzymatic Conversion of DMG

The catabolism of DMG is a two-step enzymatic process occurring within the mitochondrial matrix, which sequentially removes its two methyl groups.[6]

  • Dimethylglycine Dehydrogenase (DMGDH): This mitochondrial flavoprotein catalyzes the first oxidative demethylation of DMG to sarcosine (monomethylglycine).[6][7] During this reaction, the removed one-carbon unit (as formaldehyde) is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate.[5][7] This directly links DMG's metabolism to the folate cycle, which is essential for nucleotide synthesis and the regeneration of methionine.

  • Sarcosine Dehydrogenase (SDH): Sarcosine is further demethylated by SDH to yield glycine.[7][8] Similar to the first step, this reaction also generates a one-carbon unit that is transferred to THF.[6] The final product, glycine, can then be used in numerous other metabolic pathways, including the synthesis of glutathione.

These enzymatic steps are critical as they convert the methyl groups from DMG into a usable form within the one-carbon pool, thereby contributing to the overall methylation capacity of the cell.

Quantitative Impact on Methylation Potential

The efficacy of DMG as a methyl donor can be quantified by its impact on key biomarkers within the methionine cycle. The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is often considered the "methylation index," reflecting the cell's capacity to perform methylation reactions.[9]

Studies in animal models have demonstrated the effects of DMG supplementation on these biomarkers.

ParameterConditionResultFold Change / P-valueReference
Plasma Homocysteine Folate-Sufficient Rats + 0.1% DMG14.19 µmol/L -> 12.23 µmol/L↓ 13.8% (P < 0.05)[10]
Plasma Homocysteine Folate-Deficient Rats + 0.1% DMG28.49 µmol/L -> 31.56 µmol/L↑ 10.8% (P < 0.05)[10]
Hepatic SAM Folate-Sufficient Rats + 0.1% DMGIncreased vs. ControlP = 0.05
Hepatic SAM/SAH Ratio Folate-Deficient Rats + 0.1% DMGSignificantly Higher vs. ControlP < 0.05
Hepatic CBS Activity Folate-Sufficient Rats + 0.1% DMGEnhanced vs. ControlP < 0.05[10]

These data indicate that under folate-sufficient conditions, DMG supplementation can significantly lower plasma homocysteine, likely by enhancing its remethylation to methionine and subsequent conversion to SAM.[10] However, in a folate-deficient state, this effect is reversed, highlighting the critical codependence on the folate cycle for DMG to exert its beneficial effects.[10]

Experimental Protocols

Quantification of SAM and SAH by LC-MS/MS

This protocol outlines a method for the simultaneous measurement of SAM and SAH in plasma or tissue homogenates, which is crucial for determining the methylation index.[9][11][12][13]

5.1.1 Sample Preparation

  • Collect blood samples in EDTA-containing tubes and immediately place on ice.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • To 100 µL of plasma, add 100 µL of an internal standard solution (containing deuterated SAM, e.g., [²H₃]-SAM, and SAH, e.g., [²H₄]-SAH) in 0.4 M perchloric acid (PCA) to precipitate proteins.[9][12][13]

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

5.1.2 Chromatographic Conditions

  • System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A column suitable for polar molecules, such as a Hypercarb column (30 mm × 2.1 mm, 3 μm).[9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.20 mL/min.[14]

  • Gradient: Establish a gradient to ensure separation of SAM and SAH (e.g., hold at 0% B for 1 min, ramp to 100% B over 5 min, hold for 2 min, return to 0% B and re-equilibrate).

  • Injection Volume: 3-40 µL.[11][14]

5.1.3 Mass Spectrometry Parameters

  • System: Triple quadrupole tandem mass spectrometer (MS/MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Spray Voltage: +5000 V.[14]

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions:

    • SAM: m/z 399.2 → 136.1[11]

    • [²H₃]-SAM (Internal Standard): m/z 402.2 → 136.1[11]

    • SAH: m/z 385.2 → 136.1[11]

5.1.4 Data Analysis

  • Construct calibration curves for SAM and SAH using known concentrations of standards.

  • Calculate the peak area ratio of the analyte to its corresponding internal standard.

  • Quantify the concentration of SAM and SAH in the samples by interpolating from the calibration curve.

  • Calculate the SAM/SAH ratio (methylation index).

Experimental Workflow Diagram

LCMS_Workflow start Start: Biological Sample (Plasma/Tissue) prep 1. Sample Preparation - Add Internal Standards - Perchloric Acid Precipitation start->prep centrifuge1 2. Centrifugation (16,000 x g, 10 min, 4°C) prep->centrifuge1 supernatant 3. Collect Supernatant centrifuge1->supernatant hplc 4. HPLC Injection - Chromatographic Separation supernatant->hplc msms 5. Tandem MS Detection - ESI+ Ionization - SRM Analysis hplc->msms data 6. Data Processing - Peak Integration - Calibration Curve Plotting msms->data quant 7. Quantification - Calculate SAM & SAH Conc. - Determine SAM/SAH Ratio data->quant end End: Methylation Index quant->end

Workflow for SAM/SAH quantification.

Conclusion

This compound serves as a significant, albeit indirect, methyl donor through its catabolism in the mitochondria. By supplying one-carbon units to the folate pool, it supports the remethylation of homocysteine to methionine and sustains the cellular concentration of S-adenosylmethionine. The efficacy of DMG is closely tied to the overall status of one-carbon metabolism, particularly the availability of folate. For researchers and drug development professionals, understanding this mechanism is critical for evaluating DMG's potential therapeutic applications, from modulating homocysteine levels in cardiovascular health to supporting methylation-dependent processes in neurological and immune functions.[2] The provided protocols offer a robust framework for the quantitative assessment of its biochemical impact.

References

Structural and chemical properties of N,N-Dimethylglycine.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural and Chemical Properties of N,N-Dimethylglycine

Introduction

This compound (DMG), a derivative of the amino acid glycine, is a naturally occurring compound found in both plant and animal cells.[1][2] It is an intermediary metabolite in the metabolic pathway that converts choline to glycine.[3] DMG can be found in foods such as beans, liver, cereal grains, and seeds.[1][4] Initially referred to as Vitamin B16, it was later determined not to be a true vitamin as the human body can synthesize it and no deficiency disease results from its absence in the diet.[1]

This document provides a comprehensive overview of the structural and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its physicochemical characteristics, synthesis, and biological activities, presenting quantitative data in structured tables and detailing relevant experimental protocols.

Structural Properties

This compound is the N-methylated form of the amino acid glycine, featuring two methyl groups attached to the nitrogen atom.[5] Its structural formula is (CH₃)₂NCH₂COOH.[1] In its solid state and in solution, DMG can exist as a zwitterion.[1]

Physicochemical and Structural Data

The key structural and physicochemical properties of this compound and its common hydrochloride salt are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(dimethylamino)acetic acid[1][6]
Synonyms DMG, (Dimethylamino)acetic acid, N-methylsarcosine
CAS Number 1118-68-9[1][7]
Chemical Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1][7]
Appearance White to off-white crystalline powder[1][5][7][8]
Melting Point 178-182 °C[1][7][8]
Boiling Point 175.2 °C[1]
Density 1.069 g/mL[1]
pKa 9.89 (at 25°C)[5]
Solubility Soluble in water and alcohol[5]

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 2491-06-7[9][10]
Chemical Formula C₄H₁₀ClNO₂[9][10]
Molecular Weight 139.58 g/mol [9][10]
Appearance White to pale cream crystals or powder[9]
Melting Point 189-190 °C

Synthesis and Manufacturing

This compound is commercially available as both the free amino acid and its hydrochloride salt.[1][11] Several synthetic routes have been established for its production.

Experimental Protocol: Eschweiler–Clarke Reaction

A common laboratory and industrial method for preparing DMG is through the alkylation of glycine via the Eschweiler–Clarke reaction.[1][11]

Methodology:

  • Glycine is treated with an excess of aqueous formaldehyde and formic acid. The formic acid serves as both the solvent and the reducing agent.[1][11]

  • The reaction mixture is heated, leading to the reductive methylation of the amino group of glycine.

  • The overall reaction is: H₂NCH₂COOH + 2 CH₂O + 2 HCOOH → (CH₃)₂NCH₂COOH + 2 CO₂ + 2 H₂O.[11]

  • Following the reaction, hydrochloric acid is added to precipitate the this compound hydrochloride salt.[1][11]

  • The free amino acid can be obtained by neutralizing the hydrochloride salt, for instance, with silver oxide.[1][11]

G Workflow for this compound Synthesis via Eschweiler-Clarke Reaction cluster_reactants Reactants cluster_process Process cluster_products Products Glycine Glycine Reaction Heat Mixture (Reductive Methylation) Glycine->Reaction Formaldehyde Aqueous Formaldehyde Formaldehyde->Reaction FormicAcid Formic Acid FormicAcid->Reaction Addition Add HCl Reaction->Addition Forms DMG in situ DMG_HCl DMG Hydrochloride Salt Addition->DMG_HCl Neutralization Neutralize with Silver Oxide DMG_Free DMG Free Amino Acid Neutralization->DMG_Free DMG_HCl->Neutralization G Metabolic Pathway of this compound in One-Carbon Metabolism Choline Choline Betaine Betaine (Trimethylglycine) Choline->Betaine Oxidation DMG DMG (this compound) Betaine->DMG BHMT (Methyl Group Donation) Homocysteine Homocysteine Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine DMGDH (Demethylation) Glycine Glycine Sarcosine->Glycine SARDH (Demethylation) Methionine Methionine Homocysteine->Methionine BHMT SAMe SAMe (S-Adenosylmethionine) Methionine->SAMe Methylation Cellular Methylation Reactions SAMe->Methylation G Relationship between DMG's Chemical Nature and Biological Functions cluster_properties Core Chemical Properties cluster_activities Resulting Biological Activities DMG This compound (Tertiary Amino Acid) MethylDonor Indirect Methyl Donor DMG->MethylDonor Antioxidant Antioxidant DMG->Antioxidant GlycineDeriv Glycine Derivative DMG->GlycineDeriv HomocysteineRed Homocysteine Reduction MethylDonor->HomocysteineRed ImmuneMod Immune Response Modulation Antioxidant->ImmuneMod OxygenUtil Enhanced Oxygen Utilization Antioxidant->OxygenUtil NMDAReg NMDA Receptor Agonism GlycineDeriv->NMDAReg

References

Early Investigations into the Therapeutic Promise of N,N-Dimethylglycine (DMG)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, emerged in the latter half of the 20th century as a compound of interest for its potential therapeutic applications. Early research, conducted primarily before the year 2000, explored its utility in a range of conditions, from neurological disorders to immune modulation. This technical guide provides an in-depth overview of these foundational studies, presenting the available quantitative data, detailing experimental methodologies, and visualizing the understood metabolic pathways of the time. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the historical context and early scientific explorations of DMG.

Core Research Areas and Experimental Findings

Early clinical investigations into the therapeutic potential of this compound centered on three primary areas: epilepsy, autism, and enhancement of the immune response. While anecdotal reports often fueled initial interest, a number of controlled scientific studies were conducted to ascertain the efficacy and safety of DMG.

Epilepsy

Anecdotal reports of this compound's potential to reduce seizure frequency prompted more rigorous scientific investigation. A key study in this area was a randomized, placebo-controlled trial conducted by Gascon et al. (1989).

  • Objective: To determine the efficacy of this compound in reducing seizure frequency in institutionalized patients with frequent seizures.

  • Study Design: A randomized, placebo-controlled trial.[1]

  • Participants: Nineteen institutionalized patients with an average of two to three seizures per day, with seizure types including generalized and akinetic/myoclonic.[1]

  • Intervention: Participants were randomly assigned to receive either DMG or a placebo for 28 days. The DMG dosage was 300 mg/day for the first 14 days, which was then increased to 600 mg/day for the remaining 14 days.[1]

  • Outcome Measures: The primary outcome was the frequency of seizures. Plasma levels of DMG were also monitored at baseline and on days 2, 5, 8, 15, 22, and 30, as well as one and two weeks after the study concluded.[1]

The full text of the study by Gascon et al. (1989) was not available to extract specific quantitative data on seizure frequency (e.g., mean number of seizures, standard deviation, p-values). However, the study's abstract reports that no statistically significant differences in seizure frequency were observed between the placebo and DMG groups, or between baseline and treatment conditions. [1] No toxicity was reported.[1]

StudyIntervention GroupPlacebo GroupOutcome
Gascon et al. (1989) [1]DMG (300-600 mg/day)PlaceboNo significant difference in seizure frequency
Autism and Pervasive Developmental Disorder

Following anecdotal reports of behavioral improvements in children with autism, several studies investigated the effects of DMG supplementation. One of the most comprehensive early studies was a double-blind, placebo-controlled trial by Kern et al. (2001), which was initiated before the year 2000.

  • Objective: To evaluate the effectiveness of this compound in improving behavioral measures in children with autism and pervasive developmental disorder.

  • Study Design: A 4-week, double-blind, placebo-controlled study.[2]

  • Participants: Thirty-seven children between the ages of 3 and 11 with a diagnosis of autism or pervasive developmental disorder. Participants were matched for gender and age and randomly assigned to the treatment or placebo group.[2]

  • Intervention: The DMG group received this compound for 4 weeks, while the control group received a placebo.

  • Outcome Measures: Behavioral assessments were conducted before and after the treatment period using two standardized measures: the Vineland Maladaptive Behavior Domain and the Aberrant Behavior Checklist.[2]

The study by Kern et al. (2001) found an overall improvement in all behavioral measures for both the DMG and placebo groups. However, the improvement in the DMG group was not statistically different from the improvement observed in the placebo group.[2]

Table 1: Pre- and Post-Treatment Scores on the Vineland Maladaptive Behavior Domain and Aberrant Behavior Checklist (Mean ± SD)

Behavioral MeasureGroupPre-Treatment ScorePost-Treatment Score
Vineland Maladaptive Behavior Domain DMG27.6 ± 12.324.9 ± 12.0
Placebo26.8 ± 11.524.1 ± 10.9
Aberrant Behavior Checklist
IrritabilityDMG16.5 ± 8.914.8 ± 8.7
Placebo15.9 ± 7.513.7 ± 7.2
LethargyDMG12.1 ± 7.010.9 ± 6.8
Placebo11.5 ± 6.510.1 ± 6.1
StereotypyDMG6.9 ± 3.86.3 ± 3.7
Placebo6.5 ± 3.55.9 ± 3.3
HyperactivityDMG22.8 ± 10.120.9 ± 9.8
Placebo21.7 ± 9.519.5 ± 9.1
Inappropriate SpeechDMG4.2 ± 3.13.8 ± 2.9
Placebo3.9 ± 2.83.5 ± 2.6

Data extracted from Kern et al., 2001. No statistically significant differences were found between the DMG and placebo groups in the post-treatment scores.

Immune Response Modulation

Early research also explored the potential of DMG to act as an immunomodulator. A notable study by Graber et al. (1981) investigated the effect of DMG on the immune response in human volunteers.

  • Objective: To determine if this compound enhances humoral and cell-mediated immune responses in humans.

  • Study Design: A double-blind, placebo-controlled study.

  • Participants: Twenty human volunteers.

  • Intervention: Participants received either DMG orally or a placebo.

  • Outcome Measures: The primary outcome was the antibody response to a pneumococcal vaccine. Cell-mediated immunity was also assessed by measuring the production of leukocyte inhibitory factor in response to various stimulants.

The full text of the Graber et al. (1981) study was not available to extract specific antibody titer data. However, the abstract reports a fourfold increase in the antibody response to the pneumococcal vaccine in the group receiving DMG compared to the control group (P < 0.01). The study also noted that the DMG group had a significantly higher mean response of leukocyte inhibition factor to streptokinase-streptodornase (P < 0.001).[3]

StudyIntervention GroupPlacebo GroupOutcome
Graber et al. (1981) DMG (oral)PlaceboFourfold increase in antibody response to pneumococcal vaccine (P < 0.01)

Understood Metabolic Pathway of this compound

In early research, this compound was understood to be an intermediate metabolite in the choline-to-glycine pathway. Its primary proposed mechanism of action was as a methyl donor, contributing to various transmethylation reactions within the body.

DMG_Metabolic_Pathway Choline Choline Betaine Betaine DMG This compound (DMG) Betaine->DMG Betaine-Homocysteine Methyltransferase (BHMT) Sarcosine Sarcosine DMG->Sarcosine DMG Dehydrogenase Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Sarcosine->Glycine Methyl Group to THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methyl Group from Betaine THF Tetrahydrofolate (THF) 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF from Sarcosine

Caption: Metabolic pathway of this compound.

Experimental Workflow: Double-Blind, Placebo-Controlled Trial

The majority of the early clinical studies on DMG employed a double-blind, placebo-controlled design to minimize bias and establish a causal relationship between DMG supplementation and the observed outcomes.

Experimental_Workflow start Participant Recruitment (Defined Inclusion/Exclusion Criteria) baseline Baseline Assessment (e.g., Seizure Frequency, Behavioral Scales) start->baseline randomization Randomization baseline->randomization group_a Group A: DMG Supplementation randomization->group_a group_b Group B: Placebo randomization->group_b intervention Intervention Period (e.g., 28 days) group_a->intervention group_b->intervention post_assessment Post-Intervention Assessment (Same Measures as Baseline) intervention->post_assessment unblinding Unblinding of Treatment Groups post_assessment->unblinding analysis Statistical Analysis (Comparison of Outcomes between Groups) unblinding->analysis conclusion Conclusion on Efficacy and Safety analysis->conclusion

References

N,N-Dimethylglycine: A Technical Guide to its Natural Sources, Dietary Relevance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring tertiary amino acid derivative of glycine. It is found in a variety of plant and animal-based foods and is also synthesized endogenously in mammals as an intermediate in the metabolism of choline.[1][2] DMG plays a crucial role as a methyl donor in numerous biochemical pathways, including the one-carbon metabolism cycle, which is vital for the synthesis of neurotransmitters, phospholipids, and for the remethylation of homocysteine.[3][4] Its purported benefits as a metabolic enhancer and immune modulator have led to its use as a dietary supplement.[2] This technical guide provides a comprehensive overview of the natural sources of DMG, its dietary relevance, and detailed methodologies for its quantification in various matrices.

Natural Sources and Dietary Relevance of this compound

This compound is present in a range of common foodstuffs, although typically at low concentrations. The primary dietary sources include beans, cereal grains, brown rice, pumpkin seeds, and liver.[5] The table below summarizes the quantitative data available for DMG content in various natural sources.

Table 1: this compound (DMG) Content in Various Foodstuffs
Food ItemDMG Concentration (μg/g dry matter)Reference
Beef (Sirloin Steak)50[6]
Salmon (Steak)20[6]
EggData not available
Whole MilkData not available
MaizeData not available
WheatData not available
Wheat Bran300[6]
Spinach>302 (comparatively high)[7]

Note: Data on DMG content in many food items is limited in publicly available literature. The values presented are based on available research and may vary depending on the specific food variety, processing, and analytical methodology used.

The dietary intake of DMG is influenced by the consumption of foods rich in DMG itself, as well as its precursors, choline and betaine. In the body, betaine is demethylated to form DMG in a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT).[4] Therefore, a diet rich in choline and betaine can contribute to the endogenous pool of DMG.

Metabolic Significance and Signaling Pathways

This compound is a key intermediate in one-carbon metabolism, a network of interconnected biochemical pathways essential for cellular function. The primary role of DMG is to donate methyl groups, which are crucial for a wide range of biological processes including DNA methylation, synthesis of S-adenosylmethionine (SAM), and neurotransmitter production.[8][9]

One-Carbon Metabolism Pathway Involving this compound

The following diagram illustrates the central role of DMG within the one-carbon metabolism cycle.

One_Carbon_Metabolism cluster_choline Choline Oxidation cluster_methionine Methionine Cycle cluster_folate Folate Cycle Choline Choline Betaine Betaine (Trimethylglycine) Choline->Betaine Choline Dehydrogenase DMG This compound (DMG) Betaine->DMG BHMT Homocysteine Homocysteine Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine SARDH Serine Serine Glycine->Serine SHMT THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT Methionine Methionine Homocysteine->Methionine MS (Vitamin B12) SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methylation Reactions) SAH->Homocysteine SAHH Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->THF MS Experimental_Workflow Start Food Sample Homogenization Homogenization (e.g., grinding, blending) Start->Homogenization Extraction Aqueous Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (for GC analysis) Supernatant->Derivatization Analysis Chromatographic Analysis (GC-FID, HPLC-UV, or LC-MS/MS) Supernatant->Analysis Direct Injection (for HPLC/LC-MS) Derivatization->Analysis Data Data Acquisition and Quantification Analysis->Data

References

The Role of N,N-Dimethylglycine in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that plays a multifaceted role in cellular metabolism. As an intermediate in the choline-to-glycine pathway, DMG serves as a crucial methyl donor, influencing a wide array of biochemical processes, including homocysteine metabolism, antioxidant defense, and immune response. This technical guide provides a comprehensive overview of the current understanding of DMG's metabolic functions, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic and metabolic potential of this compound.

Introduction

This compound (DMG) is a tertiary amino acid found in small amounts in various foods, including liver, beans, and cereal grains.[1] Within the cell, it is an intermediary metabolite in the catabolism of choline. The metabolic significance of DMG lies primarily in its role as a "metabolic enhancer" and a source of methyl groups for a multitude of biochemical reactions.[1] Research has indicated its potential benefits in enhancing athletic performance, modulating the immune system, and its involvement in neurological processes.[2][3] This guide will delve into the core metabolic pathways influenced by DMG, present quantitative data from relevant studies, and provide detailed experimental methodologies for its investigation.

Biochemical Pathways and Metabolic Functions

One-Carbon Metabolism and Methyl Donation

DMG is a key player in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides, amino acids, and other critical biomolecules. It is formed from betaine (trimethylglycine) through the action of betaine-homocysteine S-methyltransferase (BHMT), a reaction that also regenerates methionine from homocysteine.[4]

The primary metabolic fate of DMG is its oxidative demethylation to sarcosine, catalyzed by the mitochondrial flavoenzyme dimethylglycine dehydrogenase (DMGDH).[5][6] This reaction is coupled with the transfer of a methyl group to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate, a central coenzyme in one-carbon metabolism.[6] Sarcosine is subsequently demethylated to glycine by sarcosine dehydrogenase (SARDH).[6]

Through this pathway, DMG indirectly donates methyl groups for various methylation reactions, which are critical for DNA methylation, protein function, and neurotransmitter synthesis.[7]

DMG_Metabolism cluster_choline_catabolism Choline Catabolism cluster_methionine_cycle Methionine Cycle Choline Choline Betaine Betaine (Trimethylglycine) Choline->Betaine Choline Dehydrogenase DMG This compound (DMG) Betaine->DMG BHMT Betaine->DMG BHMT Homocysteine Homocysteine Sarcosine Sarcosine DMG->Sarcosine DMGDH DMG->Sarcosine DMGDH THF Tetrahydrofolate (THF) DMG->THF CH3 Glycine Glycine Sarcosine->Glycine SARDH Sarcosine->Glycine SARDH Methionine Methionine Homocysteine->Methionine MS (Requires B12, Folate) Homocysteine->Methionine MS SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT Methionine->SAM MAT SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases (CH3 acceptor) SAH->Homocysteine SAHH SAH->Homocysteine SAHH CH2THF 5,10-Methylene-THF

Figure 1: this compound in One-Carbon Metabolism.
Role in Homocysteine Regulation

Elevated plasma homocysteine is an independent risk factor for cardiovascular disease.[8] DMG participates in the remethylation of homocysteine to methionine. In a study on rats with folate-sufficient diets, DMG supplementation led to a significant decrease in plasma homocysteine levels.[9][10] However, in folate-deficient rats, DMG supplementation paradoxically increased homocysteine levels, highlighting the intricate relationship between DMG metabolism and folate availability.[9][10]

Antioxidant Properties

DMG has been suggested to possess antioxidant properties.[3] Studies in weanling piglets with low birth weight demonstrated that dietary supplementation with DMG sodium salt (DMG-Na) increased the activities of antioxidant enzymes like glutathione peroxidase and superoxide dismutase, and reduced levels of malondialdehyde and hydrogen peroxide in the liver. In vitro studies with bovine embryos have also shown that DMG can mitigate the detrimental effects of oxidative stress.

Quantitative Data on the Effects of this compound

Enzyme Kinetics of Dimethylglycine Dehydrogenase (DMGDH)

The catalytic efficiency of DMGDH is a key determinant of DMG metabolism. Kinetic parameters for this enzyme have been determined in various species.

SpeciesEnzyme SourceKm for DMG (mM)Vmax (nmol/min/mg protein)Reference
Human (recombinant)E. coliKm1 = 0.039 ± 0.010Km2 = 15.4 ± 1.2165[11]
RatLiver Mitochondria0.05Not specified[4]
PigLiver MitochondriaNot specified124[11]

Table 1: Kinetic parameters of Dimethylglycine Dehydrogenase (DMGDH).

Effects on Homocysteine and Related Metabolites in Rats

A study investigating the effect of 0.1% DMG supplementation in rats on folate-sufficient and folate-deficient diets yielded the following quantitative results.

ParameterFolate-Sufficient (Control)Folate-Sufficient + DMGFolate-Deficient (Control)Folate-Deficient + DMGReference
Plasma Homocysteine (μmol/L)14.19 ± 0.3912.23 ± 0.1828.49 ± 0.5031.56 ± 0.59[12]
Hepatic Betaine (μmol/g)1.63 ± 0.121.96 ± 0.161.04 ± 0.081.39 ± 0.08[12]
Hepatic SAM (nmol/g)-Increased-Increased[12]
Hepatic CBS Activity-Significantly Increased-Increased (not significant)[12]

Table 2: Effects of DMG supplementation on homocysteine and related metabolites in rats.

Impact on Athletic Performance

Several studies have explored the ergogenic potential of DMG supplementation, with some showing improvements in performance metrics.

Study PopulationDMG DosagePerformance MetricResultReference
Track and Field AthletesNot specifiedVO2 Max27.5% increase vs. placebo[13]
Track and Field AthletesNot specifiedTime to Exhaustion23.6% increase vs. placebo[13]
Horses and Mules2.2 g twice dailyBlood LactateReduced (0.60 ± 0.03 vs 0.74 ± 0.06 mM, p=0.03)[2]

Table 3: Effects of DMG supplementation on athletic performance.

Immunomodulatory Effects

DMG has been shown to enhance both humoral and cell-mediated immune responses.

Study PopulationChallengeDMG DosageOutcomeResultReference
Human Volunteers (n=20)Pneumococcal vaccineNot specifiedAntibody ResponseFourfold increase in antibody titer vs. placebo[14]
RabbitsInfluenza or Typhoid vaccineNot specifiedAntibody Titer> Fourfold increase vs. controls[15]
RabbitsInfluenza or Typhoid vaccineNot specifiedLymphocyte ProliferationFourfold to tenfold increase vs. controls[15]

Table 4: Immunomodulatory effects of DMG.

Experimental Protocols

Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of DMG in human plasma.

4.1.1. Materials and Reagents

  • This compound standard

  • Internal Standard (e.g., d9-DMG)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (EDTA)

  • LC-MS/MS system with a C18 column

4.1.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ACN containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.3. LC-MS/MS Analysis

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: Start with 2% B, ramp to 98% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Use positive ion electrospray ionization (ESI+) and monitor the specific MRM transitions for DMG and its internal standard.

HPLC_Workflow Start Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC-MS/MS Injection Reconstitution->Injection Data_Analysis Data Analysis and Quantification Injection->Data_Analysis

Figure 2: Workflow for DMG quantification in plasma.
Dimethylglycine Dehydrogenase (DMGDH) Activity Assay in Liver Mitochondria

This protocol describes a spectrophotometric assay to measure the activity of DMGDH from isolated liver mitochondria.[11]

4.2.1. Materials and Reagents

  • Isolated liver mitochondria

  • DMG solution (substrate)

  • Potassium phosphate buffer (pH 7.8)

  • 2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution

  • Spectrophotometer

4.2.2. Protocol

  • Isolate mitochondria from fresh liver tissue using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in the potassium phosphate buffer.

  • In a cuvette, prepare the reaction mixture containing potassium phosphate buffer, DCPIP, and PMS.

  • Add the mitochondrial suspension to the cuvette and incubate for 5 minutes at 30°C to establish a baseline.

  • Initiate the reaction by adding the DMG solution.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCPIP.

ELISA for Antibody Titer Measurement after Vaccination with a DMG-Adjuvanted Vaccine

This protocol outlines a general procedure for an indirect ELISA to quantify antigen-specific antibody titers in serum following immunization with a vaccine containing DMG as an adjuvant.

4.3.1. Materials and Reagents

  • Antigen-coated 96-well ELISA plates

  • Serum samples (from vaccinated and control groups)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (specific for the host species of the primary antibody)

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

4.3.2. Protocol

  • Coat the wells of a 96-well plate with the specific antigen overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Serially dilute the serum samples in blocking buffer and add them to the wells. Incubate for 2 hours at room temperature.

  • Wash the plate five times.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add the TMB substrate and incubate in the dark until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive reading above the background.

ELISA_Protocol Start Antigen Coating Wash1 Wash Start->Wash1 Blocking Blocking Wash1->Blocking Wash2 Wash Blocking->Wash2 Sample_Incubation Serum Sample Incubation Wash2->Sample_Incubation Wash3 Wash Sample_Incubation->Wash3 Secondary_Ab Secondary Antibody Incubation Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate_Addition Substrate Addition Wash4->Substrate_Addition Stop_Reaction Stop Reaction Substrate_Addition->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance

Figure 3: General workflow for an indirect ELISA.

Conclusion

This compound is a metabolically active compound with significant implications for cellular function. Its role as a methyl donor positions it at the crossroads of several critical metabolic pathways, including the regulation of homocysteine levels and the provision of one-carbon units for biosynthesis. The available evidence suggests potential benefits of DMG supplementation in areas such as athletic performance, immune enhancement, and antioxidant protection. However, further rigorous clinical trials are necessary to substantiate these claims and to elucidate the precise mechanisms of action. The detailed methodologies and quantitative data presented in this guide are intended to facilitate future research into the multifaceted roles of this compound in health and disease, and to aid in the development of novel therapeutic strategies.

References

Investigating the Immunomodulatory Effects of N,N-Dimethylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG), a naturally occurring amino acid derivative, has garnered significant interest for its potential to modulate the immune system. This technical guide provides an in-depth analysis of the immunomodulatory effects of DMG, summarizing key quantitative data, detailing experimental protocols for its investigation, and visualizing the putative signaling pathways and experimental workflows. Evidence suggests that DMG enhances both humoral and cell-mediated immunity, influencing the activity of B-cells, T-cells, and macrophages, and modulating cytokine production. Its mechanisms of action are thought to involve its roles as a methyl donor and an antioxidant. This document aims to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction

This compound (DMG) is an intermediate metabolite in the choline-to-glycine pathway.[1] It is found in various foods and is also synthesized endogenously.[1] For decades, DMG has been utilized as a nutritional supplement, with studies suggesting a range of physiological benefits, including enhanced immune response.[2] This guide delves into the scientific evidence supporting the immunomodulatory properties of DMG, providing a technical overview for researchers and drug development professionals.

DMG's immunomodulatory capacity appears to be multifaceted, impacting both the innate and adaptive immune systems. Research has indicated its ability to stimulate B-cell antibody production, enhance T-cell proliferation, and potentiate macrophage activity.[3][4] These effects are likely underpinned by its biochemical properties as a methyl group donor and its antioxidant capabilities, which can influence cellular signaling and gene expression.[3][5]

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize the key quantitative findings from various studies investigating the effects of DMG on the immune system.

Table 1: Effects of DMG on Humoral and Cellular Immunity

Parameter Test System DMG Treatment Observed Effect Reference(s)
Antibody TiterHuman Volunteers (Pneumococcal Vaccine)Oral DMG4-fold increase in antibody response compared to controls.[2]
Antibody TiterNew Zealand White RabbitsDMG in feed for 14 days4-fold increase in mean antibody titer compared to controls.[3][6]
Lymphocyte ProliferationNew Zealand White RabbitsDMG in feed for 14 days10-fold increase in mean lymphocyte proliferative response.[3][6]
Lymphocyte ProductionNew Zealand White RabbitsDMG in feed for 14 days4-fold increase in lymphocyte production.[3][6]
In Vitro Lymphocyte ResponseHuman Lymphocytes (from patients with diabetes and sickle cell disease)Addition of DMG to cultureAlmost 3-fold increase in response to phytohemagglutinin, concanavalin A, and pokeweed mitogen.[4]

Putative Signaling Pathways in DMG-Mediated Immunomodulation

While the precise signaling pathways of DMG in immune cells are still under active investigation, its close relationship to glycine provides valuable insights. Glycine has been shown to modulate key inflammatory signaling pathways, particularly the NF-κB pathway in macrophages.[2][3] DMG, as a dimethylated derivative of glycine, may exert its effects through similar or related mechanisms.

Hypothetical NF-κB Signaling Pathway Modulation by DMG

Based on the known effects of glycine on NF-κB signaling, a putative pathway for DMG's action in macrophages can be proposed. Glycine has been shown to prevent the activation of NF-κB by inhibiting the degradation of its inhibitor, IκB.[3] This is achieved by reducing the phosphorylation of IκB kinase (IKK).[3] By inhibiting IKK, IκB remains bound to the NF-κB p65/p50 dimer, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DMG This compound (DMG) DMG->IKK Inhibits (Hypothesized) DNA DNA (κB sites) NFkB_n->DNA Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Figure 1: Hypothetical inhibition of the NF-κB signaling pathway by DMG.

Role as a Methyl Donor and Antioxidant

DMG's function as a methyl donor is crucial for various metabolic processes, including the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor involved in the regulation of gene expression and cellular function.[2][3] By influencing methylation patterns, DMG may epigenetically modulate the expression of genes involved in immune responses.

Furthermore, DMG exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.[5][7] Oxidative stress is known to activate pro-inflammatory signaling pathways, including NF-κB and MAPK. By mitigating oxidative stress, DMG can indirectly suppress inflammatory responses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DMG's immunomodulatory effects.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key indicator of cell-mediated immunity.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Assay Procedure (MTT Assay):

    • Seed 1 x 10⁵ PBMCs per well in a 96-well flat-bottom microtiter plate.

    • Add DMG at various concentrations (e.g., 10, 50, 100, 200 µg/mL).

    • Add a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to stimulate proliferation. Include unstimulated and mitogen-only controls.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Lymphocyte_Proliferation_Workflow Start Start Isolate_PBMCs Isolate PBMCs from whole blood Start->Isolate_PBMCs Cell_Culture Culture PBMCs with DMG and Mitogen Isolate_PBMCs->Cell_Culture Incubate_72h Incubate for 72 hours Cell_Culture->Incubate_72h Add_MTT Add MTT solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Lyse_Cells Lyse cells and dissolve formazan Incubate_4h->Lyse_Cells Read_Absorbance Read absorbance at 570 nm Lyse_Cells->Read_Absorbance End End Read_Absorbance->End

Figure 2: Workflow for the Lymphocyte Proliferation Assay (MTT).

Cytokine Production Analysis (ELISA)

This protocol details the measurement of cytokine levels (e.g., TNF-α, IL-6, IL-10) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Sample Collection:

    • Culture immune cells (e.g., PBMCs or macrophages) with or without DMG and a stimulus (e.g., lipopolysaccharide [LPS] for macrophages).

    • After the desired incubation period (e.g., 24 hours), centrifuge the culture plates and collect the supernatants.

    • Store supernatants at -80°C until analysis.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate solution and incubate until a color change is observed.

    • Stop the reaction by adding stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow Start Start Coat_Plate Coat plate with capture antibody Start->Coat_Plate Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Add_Samples Add standards and samples Block_Plate->Add_Samples Add_Detection_Ab Add biotinylated detection antibody Add_Samples->Add_Detection_Ab Add_Enzyme Add streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB substrate Add_Enzyme->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Figure 3: General workflow for a sandwich ELISA protocol.

Conclusion

This compound demonstrates significant potential as an immunomodulatory agent, with evidence supporting its role in enhancing both humoral and cellular immune responses. The quantitative data presented in this guide highlight its capacity to boost antibody production and lymphocyte proliferation. While the precise molecular mechanisms are not fully elucidated, its function as a methyl donor and antioxidant, along with the insights gained from its precursor, glycine, suggest a multifactorial mode of action that may involve the modulation of key signaling pathways such as NF-κB.

The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the immunomodulatory effects of DMG. Future studies should focus on delineating the specific signaling cascades affected by DMG in different immune cell types and on exploring its therapeutic potential in various immunological contexts. This technical guide serves as a valuable resource to facilitate and guide these future research endeavors.

References

Methodological & Application

Protocol for Quantification of N,N-Dimethylglycine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG) is a tertiary amino acid found in blood and urine, playing a role in several metabolic pathways. It is a derivative of the amino acid glycine and is involved in the methionine cycle. Accurate quantification of DMG in plasma is crucial for studying its physiological functions, its potential as a biomarker, and for applications in clinical research. This document provides a detailed protocol for the quantification of this compound in human plasma samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle

This method utilizes a stable isotope dilution technique coupled with LC-MS/MS for the accurate quantification of DMG. Plasma proteins are precipitated, and the supernatant containing DMG and a deuterated internal standard (d9-DMG) is directly analyzed. Chromatographic separation is achieved on a normal-phase silica column, followed by detection using a tandem mass spectrometer in the positive ion multiple reaction monitoring (MRM) mode. Quantification is based on the ratio of the peak area of DMG to that of the internal standard.

Materials and Reagents

  • This compound (DMG) standard

  • This compound-d9 (d9-DMG) internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma (for calibration standards and quality controls)

Equipment

  • Liquid chromatograph (e.g., Agilent 1200 series or equivalent)

  • Tandem mass spectrometer (e.g., API 3000 or equivalent) with a Turbo Ion Spray interface

  • Normal-phase silica column (e.g., 10 x 2.1 mm)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS Internal Standard (d9-DMG) in Acetonitrile Precipitation Protein Precipitation (Vortex & Centrifuge) IS->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Normal-Phase Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of DMG Calibration->Quantification

Caption: Experimental workflow for DMG quantification in plasma.

Detailed Experimental Protocol

6.1. Preparation of Stock and Working Solutions

  • DMG Stock Solution (1 mg/mL): Accurately weigh and dissolve DMG in ultrapure water.

  • d9-DMG Stock Solution (1 mg/mL): Accurately weigh and dissolve d9-DMG in ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DMG stock solution with ultrapure water to achieve concentrations for the calibration curve.

  • Internal Standard Working Solution (10 µg/mL): Dilute the d9-DMG stock solution with acetonitrile.

6.2. Preparation of Calibration Standards and Quality Controls

  • Prepare calibration standards by spiking blank human plasma with the appropriate DMG working standard solutions.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

6.3. Sample Preparation

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

6.4. LC-MS/MS Conditions

6.4.1. Liquid Chromatography

  • Column: Normal-phase silica, 10 x 2.1 mm

  • Mobile Phase A: 15 mmol/L ammonium formate and 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.6 mL/min (split 1:4, delivering 150 µL/min to the mass spectrometer)

  • Injection Volume: 10 µL

  • Gradient:

    • 0 - 0.1 min: 75% B

    • 3.5 min: 20% B

    • 3.6 min: 75% B

    • 5.6 min: 75% B

6.4.2. Mass Spectrometry

  • Ionization Mode: Positive Ion Electrospray (ESI)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • DMG: m/z 104 → 58[1]

    • d9-DMG: m/z 113 → 69[2]

  • Ion Source Temperature: 350 °C

  • Collision Gas: Nitrogen

Data Analysis

  • Integrate the peak areas for DMG and d9-DMG.

  • Calculate the peak area ratio of DMG to d9-DMG.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x) linear regression.

  • Determine the concentration of DMG in the plasma samples and QC samples from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method.

Table 1: Calibration Curve and Limits

ParameterValueReference
Linearity Range0.4 - 400 µmol/L[1]
Lower Limit of Detection (LOD)≤0.3 µmol/L[1]
Lower Limit of Quantification (LLOQ)0.4 µmol/L[1]

Table 2: Precision and Accuracy

QC LevelWithin-Day Precision (CV%)Between-Day Precision (CV%)Accuracy (Recovery %)Reference
Low2.1 - 7.2%3.5 - 8.8%87 - 105%[1]
Medium2.1 - 7.2%3.5 - 8.8%87 - 105%[1]
High2.1 - 7.2%3.5 - 8.8%87 - 105%[1]

Table 3: Typical Plasma Concentrations

PopulationDMG Concentration (µmol/L) (Median, 25th-75th percentiles)Reference
Healthy Fasting Blood Donors (n=60)1.66 (1.30 - 2.02)[1][2]

Signaling Pathway Context

Metabolism Choline Choline Betaine Betaine Choline->Betaine Choline Oxidase DMG This compound Betaine->DMG BHMT Methionine Methionine Betaine->Methionine Homocysteine Sarcosine Sarcosine DMG->Sarcosine Glycine Glycine Sarcosine->Glycine Homocysteine Homocysteine

Caption: Metabolic pathway involving this compound.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation and high-throughput nature of the assay make it suitable for clinical research and various applications in drug development. The method has been shown to have excellent linearity, precision, and accuracy, allowing for reliable determination of DMG concentrations in plasma samples.

References

Application of N,N-Dimethylglycine in Animal Feed: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring derivative of the amino acid glycine. It serves as an important intermediate in the one-carbon metabolism pathway and has demonstrated a range of beneficial effects in animal nutrition. As a feed additive, DMG has been shown to improve growth performance, enhance nutrient digestibility, modulate the immune system, and bolster antioxidant defenses in various animal species. This document provides detailed application notes and experimental protocols based on scientific studies to guide researchers and professionals in the evaluation and application of DMG in animal feed.

Application in Poultry (Broilers and Laying Hens)

DMG supplementation in poultry diets has been shown to positively impact feed efficiency, growth rate, and overall health. It is particularly effective in improving the feed conversion ratio in broilers.

Quantitative Data Summary

Table 1: Effects of DMG Supplementation on Broiler Performance

ParameterControl GroupDMG Supplemented GroupPercentage ChangeStudy Reference
Feed Conversion Ratio (FCR)
Trial 11.781.70 (1 g/kg DMG)-4.5%[1]
Trial 21.851.77 (1 g/kg DMG)-4.3%[2]
Body Weight Gain (g)
Day 1-3921502185 (1 g/kg DMG)+1.6%[1]
Day 1-4224502585 (1 g/kg DMG)+5.5%[2]
Nutrient Digestibility (%)
Crude Protein75.278.9 (167 mg/kg DMG)+4.9%[3][4]
Nitrogen-Free Extract80.183.5 (167 mg/kg DMG)+4.2%[3][4]

Table 2: Effects of DMG Supplementation on Laying Hen Performance (71-78 weeks of age)

ParameterControl GroupDMG Supplemented Group (0.1%)Percentage ChangeStudy Reference
Laying Rate (%)88.592.4+4.4%[5]
Average Egg Weight (g)63.264.5+2.1%[5]
Egg-Feed Ratio0.450.48+6.7%[5]
Abdominal Fat Percentage (%)2.11.8-14.3%[5]
Experimental Protocol: Broiler Growth Performance Trial

Objective: To evaluate the effect of dietary DMG supplementation on the growth performance of broiler chickens.

Animals: 480 one-day-old male broiler chicks (e.g., Ross 308).

Experimental Design:

  • Completely randomized design.

  • Animals are randomly allocated to two treatment groups with 12 replicate pens per group and 20 birds per pen.

    • Control Group: Basal diet.

    • DMG Group: Basal diet + 1 g/kg of this compound.

Housing and Management:

  • Birds are housed in floor pens with appropriate bedding material.

  • Environmental conditions (temperature, humidity, lighting) are maintained according to the recommendations for the specific broiler strain.

  • Feed and water are provided ad libitum.

Diets:

  • A standard corn-soybean meal-based basal diet is formulated to meet or exceed the nutritional requirements of broilers for the starter (days 1-21) and finisher (days 22-42) phases. An example of a basal diet composition is provided in Table 3.

  • DMG is pre-mixed with a small amount of the basal diet before being incorporated into the final feed mixture to ensure even distribution.

Table 3: Example of a Basal Diet Composition for Broilers

IngredientStarter (%)Finisher (%)
Corn58.062.0
Soybean Meal (48% CP)35.030.0
Soybean Oil3.04.0
Dicalcium Phosphate1.51.4
Limestone1.01.0
Salt0.40.4
Vitamin-Mineral Premix0.50.5
DL-Methionine0.30.2
L-Lysine HCl0.30.2
Total 100 100
Provides essential vitamins and minerals to meet NRC requirements.

Data Collection:

  • Growth Performance: Body weight and feed intake are recorded on a pen basis at the start of the trial and then weekly until day 42. Body weight gain (BWG) and feed conversion ratio (FCR) are calculated.

  • Sample Collection: At the end of the trial (day 42), a subset of birds from each pen is selected for blood and tissue sampling to analyze immune and antioxidant parameters.

Statistical Analysis: Data are analyzed using an appropriate statistical software package (e.g., SAS, R). An independent t-test or ANOVA can be used to compare the means of the control and DMG-supplemented groups.

Experimental Workflow

Broiler_Trial_Workflow cluster_preparation Preparation Phase cluster_experimental Experimental Phase (42 days) cluster_analysis Analysis Phase Animal_Procurement Procure 480 day-old broiler chicks Randomization Randomly allocate chicks to 2 treatment groups (12 replicates/group, 20 birds/pen) Animal_Procurement->Randomization Feeding Provide respective diets and water ad libitum Randomization->Feeding Diet_Formulation Prepare basal diet and DMG-supplemented diet (1 g/kg) Diet_Formulation->Feeding Data_Collection Weekly record body weight and feed intake Feeding->Data_Collection Performance_Calculation Calculate BWG and FCR Data_Collection->Performance_Calculation Sampling Collect blood and tissue samples on day 42 Data_Collection->Sampling Statistical_Analysis Perform statistical analysis of data Performance_Calculation->Statistical_Analysis Biochemical_Analysis Analyze immune and antioxidant parameters Sampling->Biochemical_Analysis Biochemical_Analysis->Statistical_Analysis

Experimental workflow for a broiler growth performance trial.

Application in Swine

In swine, DMG supplementation has been found to improve growth performance, particularly in finishing pigs. It can also enhance nutrient digestibility.

Quantitative Data Summary

Table 4: Effects of DMG Supplementation on Finishing Pig Performance

ParameterControl GroupDMG Supplemented GroupPercentage ChangeStudy Reference
Average Daily Gain (ADG) ( kg/d ) 0.951.01 (0.25 g/kg DMG)+6.3%[6]
Feed Conversion Ratio (G:F) 0.3240.337 (0.25 g/kg DMG)+4.0%[6]
Apparent Fecal Digestibility (%)
Crude Fat78.582.3 (1 g/kg DMG)+4.8%
Crude Protein80.283.1 (1 g/kg DMG)+3.6%
Experimental Protocol: Finishing Pig Growth Trial

Objective: To determine the effect of dietary DMG supplementation on the growth performance and carcass characteristics of finishing pigs.

Animals: 1,115 mixed-sex finishing pigs with an initial body weight of approximately 70 kg.

Experimental Design:

  • Randomized complete block design.

  • Pigs are housed in pens of 25-27 pigs per pen, with 11 replicate pens per treatment.

  • Four dietary treatments:

    • Control: Basal diet (0 g/kg DMG).

    • DMG_0.25: Basal diet + 0.25 g/kg DMG.

    • DMG_0.5: Basal diet + 0.5 g/kg DMG.

    • DMG_1.0: Basal diet + 1.0 g/kg DMG.

Housing and Management:

  • Pigs are housed in a commercial-style finishing barn with appropriate flooring and environmental controls.

  • Feed and water are provided ad libitum through automated systems.

Diets:

  • A standard corn-soybean meal-based basal diet is formulated to meet the nutritional requirements of finishing pigs. An example of a basal diet composition is provided in Table 5.

  • DMG is added to the basal diet to create the different treatment diets.

Table 5: Example of a Basal Diet Composition for Finishing Pigs

IngredientPercentage (%)
Corn75.0
Soybean Meal (44% CP)21.5
Choice White Grease1.0
Dicalcium Phosphate1.0
Limestone0.8
Salt0.3
Vitamin-Mineral Premix0.4
Total 100
Provides essential vitamins and minerals to meet NRC requirements for finishing pigs.

Data Collection:

  • Growth Performance: Pen body weights and feed disappearance are recorded at the beginning and end of the 8-week trial to calculate ADG, average daily feed intake (ADFI), and FCR.

  • Carcass Characteristics: At the end of the trial, pigs are harvested, and data on hot carcass weight, dressing percentage, backfat depth, and loin muscle area are collected.

Statistical Analysis: Data are analyzed using the MIXED procedure of SAS with pen as the experimental unit. Orthogonal contrasts can be used to evaluate linear and quadratic effects of increasing DMG levels.

Application in Aquaculture

Limited research is available on the application of DMG in aquaculture. However, its role as a methyl donor and antioxidant suggests potential benefits for growth and health in aquatic species.

Quantitative Data Summary

Table 6: Effects of Glycine (a related amino acid) Supplementation on Rainbow Trout Performance

ParameterControl GroupGlycine Supplemented Group (1%)Percentage ChangeStudy Reference
Specific Growth Rate (%/day) 1.551.58+1.9%[7]
Feed Conversion Ratio 0.920.91-1.1%[7]
Apparent Digestibility of Amino Acids (%) 85.687.2+1.9%[7]

Note: Data for direct DMG supplementation in rainbow trout was not available in the searched literature. The data presented is for glycine, a related amino acid, to indicate potential areas of benefit.

Experimental Protocol: Aquaculture Growth Trial (General Framework)

Objective: To evaluate the efficacy of dietary DMG supplementation on the growth performance and feed utilization of an aquaculture species (e.g., rainbow trout, shrimp).

Animals: Juvenile fish or shrimp of a uniform size.

Experimental Design:

  • Completely randomized design.

  • Animals are stocked in replicate tanks or ponds for each dietary treatment.

    • Control Group: Basal diet.

    • DMG Treatment Groups: Basal diet supplemented with graded levels of DMG (e.g., 0.5, 1.0, 2.0 g/kg).

Housing and Management:

  • Water quality parameters (temperature, dissolved oxygen, pH, ammonia, nitrite) are monitored daily and maintained within the optimal range for the species.

  • Fish are fed to apparent satiation two to three times daily.

Diets:

  • A basal diet is formulated to meet the known nutritional requirements of the target species. The composition will vary depending on whether the species is carnivorous, omnivorous, or herbivorous.

  • DMG is incorporated into the experimental diets.

Data Collection:

  • Growth Performance: Individual or bulk weights of animals in each replicate are measured at the beginning and end of the trial. Weight gain, specific growth rate (SGR), and FCR are calculated.

  • Feed Utilization: Feed intake is recorded for each replicate.

  • Survival Rate: Mortalities are recorded daily.

Statistical Analysis: Data are analyzed by one-way ANOVA, and if significant differences are found, a post-hoc test (e.g., Tukey's HSD) is used to compare treatment means.

Signaling Pathways and Mechanisms of Action

One-Carbon Metabolism and Methyl Donation

DMG plays a crucial role as a methyl donor in the one-carbon metabolism pathway. This pathway is essential for the synthesis of numerous important compounds, including DNA, RNA, proteins, and phospholipids. By donating a methyl group, DMG contributes to the regeneration of methionine from homocysteine, which is a precursor for S-adenosylmethionine (SAMe), the universal methyl donor in the body.

One_Carbon_Metabolism cluster_choline Choline Oxidation cluster_methylation Methylation Cycle Choline Choline Betaine Betaine Choline->Betaine Choline Dehydrogenase DMG This compound Betaine->DMG Homocysteine Homocysteine Betaine->Homocysteine Methyl Group Donation Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Methylene_THF 5,10-Methylene-THF Glycine->Methylene_THF SHMT Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12 dependent) SAMe S-Adenosylmethionine (SAMe) Methionine->SAMe SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases (Methyl Group Donation) SAH->Homocysteine THF Tetrahydrofolate Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Methyl_THF->Homocysteine Methyl Group Donation Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMG This compound ROS Reactive Oxygen Species (ROS) DMG->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Maf Maf Maf->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

References

Application Notes and Protocols: N,N-Dimethylglycine (DMG) as a Performance-Enhancing Supplement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that has been investigated for its potential as an ergogenic aid. Proposed mechanisms for its performance-enhancing effects include improved oxygen utilization, reduced lactic acid accumulation, and enhanced immune function.[1][2] As an intermediate in the one-carbon metabolism pathway, DMG plays a role in methyl group donation, which is crucial for various physiological processes. This document provides a summary of the current research on DMG as a performance-enhancing supplement, including quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Outcomes of DMG Supplementation on Performance Metrics

The following tables summarize the quantitative data from studies investigating the effects of this compound supplementation on various athletic performance parameters. It is important to note that the findings are mixed, with some studies reporting significant improvements while others show no effect.

Table 1: Effects of DMG Supplementation on Aerobic Capacity and Endurance

Study PopulationDosageDurationPerformance MetricResultPercentage Changep-valueCitation
Track & Field AthletesNot SpecifiedNot SpecifiedVO2 MaxIncreased+27.5%Not Specified[1]
Track & Field AthletesNot SpecifiedNot SpecifiedTime to ExhaustionIncreased+23.6%Not Specified[1]
Trained RunnersNot SpecifiedNot SpecifiedVO2 MaxNo Significant Difference-p = 0.56[3]
Trained RunnersNot SpecifiedNot SpecifiedExercise TimeNo Significant Difference-p = 0.81[3]
Thoroughbred Horses1.2 mg/kg twice daily5 daysVO2No Significant Difference-Not Specified[4]

Table 2: Effects of DMG Supplementation on Blood Lactate Levels

Study PopulationDosageDurationPerformance MetricResultFindingp-valueCitation
Horses and Mules2.2 g twice daily4 daysBlood LactateDecreased0.60±0.03 mM (DMG) vs. 0.74±0.06 mM (Placebo)p = 0.03[2]
Racing StandardbredsNot Specified35 daysBlood LactateDecreasedSignificantly lower post-trainingp < 0.022[5]
Youth Elite Basketball Players400 mg/kgSingle DoseBlood LactateNo Significant Difference-p > 0.05[3]
Thoroughbred Horses1.2 mg/kg twice daily5 daysPlasma LactateNo Significant Difference-Not Specified[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design and replication of studies on this compound.

Protocol 1: Assessment of Aerobic Capacity (VO2 Max) and Time to Exhaustion

This protocol is a generalized representation based on standard procedures for assessing the impact of a supplement on maximal oxygen uptake and endurance.

1. Subject Recruitment and Baseline Testing:

  • Recruit trained athletes with a consistent training history.
  • Conduct a baseline VO2 max test on a treadmill or cycle ergometer to determine initial fitness levels and for stratified randomization into treatment groups (DMG or placebo).
  • Familiarize subjects with the testing procedures to minimize learning effects.

2. Supplementation Protocol:

  • Dosage: Based on existing literature, a daily dosage of 100-200 mg for humans has been suggested in some reviews, though specific successful studies have not always detailed their dosage.[6] For more rigorous investigation, dosages from animal studies (e.g., 1.2 mg/kg) could be adapted for human equivalent dose calculations.
  • Duration: Supplementation periods in studies have ranged from a single dose to several weeks. A minimum of a 2-week supplementation period is recommended to allow for potential physiological adaptations.
  • Blinding and Control: Employ a double-blind, placebo-controlled design. The placebo should be identical in appearance and taste to the DMG supplement.

3. Performance Testing (Post-Supplementation):

  • VO2 Max Test:
  • Warm-up: 10-minute warm-up at a low intensity (e.g., 50-60% of age-predicted max heart rate).
  • Protocol: Use a graded exercise test protocol (e.g., Bruce protocol for treadmills). This involves increasing the speed and/or incline of the treadmill in stages (e.g., every 2-3 minutes) until the subject reaches volitional exhaustion.
  • Gas Exchange Analysis: Continuously measure oxygen uptake (VO2), carbon dioxide output (VCO2), and respiratory exchange ratio (RER) using a metabolic cart.
  • VO2 Max Criteria: The attainment of VO2 max is confirmed by the presence of two or more of the following: a plateau in VO2 despite an increase in workload, a final RER ≥ 1.15, and reaching age-predicted maximal heart rate.
  • Time to Exhaustion Test:
  • This can be conducted as part of the VO2 max test (total test duration) or as a separate test at a fixed, high-intensity workload (e.g., 85% of baseline VO2 max).
  • The test is terminated when the subject can no longer maintain the required workload.

4. Data Analysis:

  • Compare the pre- and post-supplementation changes in VO2 max and time to exhaustion between the DMG and placebo groups using appropriate statistical methods (e.g., ANCOVA with baseline values as a covariate).

Protocol 2: Assessment of Blood Lactate Concentration and Lactate Threshold

This protocol outlines the procedure for determining the effect of DMG on blood lactate accumulation during exercise.

1. Subject Recruitment and Baseline:

  • Similar to Protocol 1, recruit endurance-trained athletes and perform baseline lactate threshold testing.

2. Supplementation Protocol:

  • Follow the same dosage, duration, and blinding procedures as described in Protocol 1.

3. Lactate Threshold Test:

  • Warm-up: 10-15 minute warm-up at a light aerobic pace.
  • Incremental Exercise Protocol:
  • Begin the test at a low intensity (e.g., 60% of VO2 max).
  • Increase the workload in stages of 3-5 minutes.
  • At the end of each stage, collect a capillary blood sample (e.g., from the fingertip or earlobe) for immediate lactate analysis using a portable lactate analyzer.
  • Continue the test until there is a clear and sustained increase in blood lactate concentration.
  • Lactate Threshold Determination: The lactate threshold can be determined using various methods, including:
  • The workload preceding a rise in blood lactate of >1 mM between stages.
  • A fixed blood lactate concentration of 4.0 mM.
  • Plotting blood lactate concentration against workload and identifying the point of inflection.

4. Data Analysis:

  • Compare the lactate threshold (expressed as a percentage of VO2 max or as a specific workload/speed) between the DMG and placebo groups.
  • Analyze the blood lactate concentration at each stage of the incremental test to assess for differences in lactate accumulation.

Protocol 3: Assessment of Anaerobic Power (Wingate Test)

This protocol is designed to evaluate the impact of DMG on short-term, high-intensity performance.

1. Subject Recruitment:

  • Recruit athletes from sports requiring high anaerobic power (e.g., sprinters, basketball players).

2. Supplementation Protocol:

  • A single, acute dose of DMG (e.g., 400 mg/kg as used in one study on basketball players) administered a set time (e.g., 60-90 minutes) before the test may be appropriate for investigating acute effects.[3] For chronic effects, follow the duration guidelines in Protocol 1.

3. Wingate Anaerobic Test:

  • Warm-up: 5-10 minute warm-up on a cycle ergometer, including a few short sprints.
  • Test Protocol:
  • The subject pedals against a light resistance. On the "go" command, they begin to pedal as fast as possible.
  • Within 3 seconds, a predetermined resistance (typically 7.5% of body mass) is applied to the flywheel.
  • The subject continues to pedal at maximal effort for 30 seconds.
  • Performance Metrics:
  • Peak Power: The highest power output, typically achieved in the first 5 seconds.
  • Mean Power: The average power output over the 30-second test.
  • Fatigue Index: The percentage decline in power from peak to the end of the test.

4. Data Analysis:

  • Compare peak power, mean power, and fatigue index between the DMG and placebo conditions.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

This compound is an intermediate metabolite in the one-carbon cycle, which is fundamental for the synthesis of numerous important molecules and for methylation reactions. DMG donates methyl groups that can be used in the regeneration of methionine from homocysteine, a process vital for the production of S-adenosylmethionine (SAMe), the universal methyl donor.

One_Carbon_Metabolism cluster_folate Folate Cycle Choline Choline Betaine Betaine DMG DMG Betaine->DMG BHMT Homocysteine Homocysteine Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Methionine Methionine Homocysteine->Methionine MS SAMe SAMe Methionine->SAMe SAH SAH SAMe->SAH Methyl Transferases Methylation_Reactions Methylation_Reactions SAMe->Methylation_Reactions SAH->Homocysteine THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF 5-Methyl-THF->Methionine Provides Methyl Group

One-Carbon Metabolism Pathway
Proposed Signaling Pathway for Performance Enhancement

While the precise signaling cascade initiated by DMG supplementation to enhance athletic performance is not fully elucidated, current research suggests a potential link to mitochondrial biogenesis and function. One study in piglets showed that DMG supplementation tended to alleviate lower expression levels of PGC-1α and TFAM, key regulators of mitochondrial biogenesis.[5] This suggests a possible mechanism through which DMG may improve oxidative capacity.

Performance_Enhancement_Pathway Methyl_Donor Methyl_Donor Mitochondrial_Support Mitochondrial_Support PGC1a_TFAM PGC-1α / TFAM Activation Mitochondrial_Support->PGC1a_TFAM Mitochondrial_Biogenesis Increased Mitochondrial Biogenesis PGC1a_TFAM->Mitochondrial_Biogenesis Improved_Oxidative_Capacity Improved Oxidative Capacity Mitochondrial_Biogenesis->Improved_Oxidative_Capacity Performance_Enhancement Performance_Enhancement Improved_Oxidative_Capacity->Performance_Enhancement DMG_Supplementation DMG_Supplementation DMG_Supplementation->Mitochondrial_Support Proposed Mechanism

Proposed DMG Performance Pathway
Experimental Workflow for a Human Performance Study

The following diagram illustrates a typical workflow for a clinical trial investigating the effects of DMG on athletic performance.

Experimental_Workflow cluster_treatment A Subject Recruitment (Trained Athletes) B Informed Consent & Screening A->B C Baseline Testing (VO2 Max, Lactate Threshold, etc.) B->C D Randomization C->D E DMG Group D->E F Placebo Group D->F G Supplementation Period (e.g., 4 weeks) E->G F->G H Post-Supplementation Testing (Repeat Baseline Tests) G->H I Data Analysis H->I J Results & Conclusion I->J

Human Performance Study Workflow

Conclusion

The available research on this compound as a performance-enhancing supplement presents a mixed but intriguing picture. While some studies have demonstrated significant improvements in aerobic capacity and reductions in blood lactate, others have failed to replicate these findings. The discrepancies may be attributable to variations in study design, including dosage, duration of supplementation, and the training status of the subjects. The proposed mechanisms of action, particularly its role in one-carbon metabolism and potential influence on mitochondrial biogenesis, provide a plausible basis for its ergogenic effects. Further well-controlled clinical trials in athletic populations are warranted to definitively establish the efficacy and optimal usage of DMG as a performance-enhancing supplement. The protocols and data presented in this document are intended to serve as a resource for researchers in designing and conducting such future investigations.

References

Application Notes and Protocols for the Laboratory Synthesis of N,N-Dimethylglycine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N-Dimethylglycine (DMG) is a tertiary amino acid derivative of glycine. It is found in small amounts in plants and animals and is an intermediate in the metabolism of choline to glycine.[1][2] DMG has garnered interest in various fields for its potential physiological effects. In the laboratory and industrial settings, several synthetic routes are available for its preparation. This document provides detailed protocols for two common and effective methods for the synthesis of this compound: the Eschweiler-Clarke reaction of glycine and the reaction of chloroacetic acid with dimethylamine.

Synthesis Methods Overview

Two primary methods for the laboratory synthesis of this compound are detailed below. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

  • Eschweiler-Clarke Reaction: This classical method involves the reductive methylation of glycine using formaldehyde as the methyl source and formic acid as the reducing agent.[1][3][4] It is a one-pot reaction that proceeds to the tertiary amine without the formation of quaternary ammonium salts.[4][5][6]

  • Reaction of Chloroacetic Acid with Dimethylamine: This method involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by dimethylamine.[7][8] This reaction directly forms this compound.

Quantitative Data Summary

The following table summarizes the reported yields and purity for different synthesis methods of this compound.

Synthesis MethodStarting MaterialsReported YieldReported PurityReference
Reaction of Chloroacetic Acid with DimethylamineChloroacetic acid, Dimethylamine91.4%99.4%--INVALID-LINK--[9]
Multi-step synthesis via N,N-Dimethylamino acetonitrileFormaldehyde, Sodium bisulfite, Dimethylamine, Sodium cyanide, Sulfuric acid66%Not Specified--INVALID-LINK--[10]
Iridium-catalyzed methylation of amino acidsAmino acid, Methanol, Iridium complex catalystQuantitativeHigh--INVALID-LINK--[3] This method is presented for general amino acid methylation and is included for informational purposes as a modern alternative, though it requires a specialized catalyst.

Experimental Protocols

Method 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol describes the methylation of glycine using formaldehyde and formic acid. The reaction produces this compound, which is initially formed as the hydrochloride salt and can then be neutralized.[1][3]

Materials:

  • Glycine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Hydrochloric acid (concentrated)

  • Silver oxide (for neutralization to free amino acid, optional)

  • Deionized water

  • Ethanol

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glycine, an excess of aqueous formaldehyde, and formic acid. The formic acid serves as both the solvent and the reducing agent.[1][3]

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically carried out at or near the boiling point of the aqueous solution.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Formation of the Hydrochloride Salt: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add concentrated hydrochloric acid to the reaction mixture to precipitate this compound hydrochloride.[1][3]

  • Isolation of the Hydrochloride Salt: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold ethanol or diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the this compound hydrochloride salt under vacuum.

  • (Optional) Neutralization to Free Amino Acid: To obtain the free amino acid, dissolve the hydrochloride salt in water and neutralize the solution. This can be achieved by carefully adding a base such as silver oxide.[1][3] Monitor the pH until it reaches the isoelectric point of this compound. Filter off the silver chloride precipitate and concentrate the filtrate under reduced pressure to obtain solid this compound.

Method 2: Synthesis of this compound from Chloroacetic Acid and Dimethylamine

This protocol details the synthesis of this compound by reacting chloroacetic acid with an aqueous solution of dimethylamine.[7][9]

Materials:

  • Chloroacetic acid

  • Dimethylamine (40% aqueous solution)

  • Deionized water

Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Addition funnel

  • Heating and cooling system

  • Vacuum distillation/concentration apparatus

  • Centrifuge or filtration setup

  • Drying oven

Procedure:

  • Preparation of Chloroacetic Acid Solution: At room temperature, dissolve chloroacetic acid in deionized water to create a solution.[9]

  • Reaction: In a suitable reaction vessel, place the 40% aqueous dimethylamine solution. The molar ratio of chloroacetic acid to dimethylamine should be approximately 1:2.5 to 1:5.[9]

  • Addition of Chloroacetic Acid: Slowly add the chloroacetic acid solution to the dimethylamine solution while stirring and maintaining the temperature between 20-70°C.[9]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at the same temperature for 2-5 hours to ensure the reaction goes to completion.[9]

  • Removal of Excess Dimethylamine: After the reaction period, remove the unreacted dimethylamine. This can be achieved by heating the solution under reduced pressure.[7][9]

  • Crystallization and Isolation: Concentrate the resulting solution to induce the crystallization of this compound. Cool the mixture to approximately 25°C to maximize the crystal yield.[9]

  • Collection and Drying: Collect the white crystals by centrifugation or filtration and dry them in a vacuum oven.[9][10]

Visualizations

Reaction Pathways

The following diagrams illustrate the chemical transformations in the described synthesis methods.

Eschweiler_Clarke_Reaction cluster_reagents Reagents Glycine Glycine (H₂NCH₂COOH) DMG This compound ((CH₃)₂NCH₂COOH) Glycine->DMG + 2 CH₂O + 2 HCOOH Formaldehyde Formaldehyde (CH₂O) Formic_Acid Formic Acid (HCOOH)

Caption: Reaction scheme for the synthesis of this compound via the Eschweiler-Clarke reaction.

Chloroacetic_Acid_Method cluster_reagents Reagents Chloroacetic_Acid Chloroacetic Acid (ClCH₂COOH) DMG This compound ((CH₃)₂NCH₂COOH) Chloroacetic_Acid->DMG + 2 (CH₃)₂NH Dimethylamine Dimethylamine ((CH₃)₂NH) DMG->HCl - (CH₃)₂NH₂Cl

Caption: Reaction scheme for the synthesis of this compound from chloroacetic acid and dimethylamine.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound in a laboratory setting.

Synthesis_Workflow Start Start Reaction Chemical Reaction (e.g., Eschweiler-Clarke) Start->Reaction Workup Reaction Workup (e.g., Neutralization, Extraction) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Analysis Product Analysis (e.g., NMR, MS, Melting Point) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Studying the Antioxidant Effects of N,N-Dimethylglycine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine found naturally in both plant and animal cells. It is an intermediate in the metabolism of choline to glycine.[1][2] DMG is considered an antioxidant and is thought to enhance oxygen utilization at the cellular level.[1] Its proposed antioxidant mechanisms include acting as a scavenger of free radicals and contributing to the synthesis of glutathione, a major endogenous antioxidant.[3][4] In vitro studies have demonstrated that DMG can protect cells from oxidative stress and improve developmental outcomes in embryos under oxidative conditions.[3][5]

These application notes provide detailed protocols for utilizing in vitro models to investigate and quantify the antioxidant properties of this compound. The provided methodologies are designed to be adaptable for screening and mechanistic studies in a research and drug development context.

Data Presentation: Quantitative Antioxidant Activity of this compound Sodium Salt (DMG-Na)

The following table summarizes the free radical scavenging activity of DMG-Na from in vitro chemical assays. These assays provide a baseline understanding of the direct antioxidant potential of the molecule.

Antioxidant AssayRadical ScavengedConcentration of DMG-NaScavenging Activity (%) vs. TroloxReference
DPPH1,1-diphenyl-2-picrylhydrazyl40 mg/mL88.40[6]
ABTS2,2'-Azinobis-(3-ethylbenzthiazoline-6-sulphonate)40 mg/mL98.90[6]
Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide40 mg/mL87.58[6]

The following table presents data from a cell-based model demonstrating the protective effects of DMG against induced oxidative stress.

In Vitro ModelOxidative StressorDMG ConcentrationEndpoint MeasuredOutcomeReference
Bovine Embryo Culture0.5 mM H₂O₂0.1 µMBlastocyst Formation RateDMG supplementation prevented the reduction in blastocyst formation caused by H₂O₂.[3]
Bovine Embryo Culture20% Oxygen Tension0.1 µMBlastocyst DevelopmentDMG significantly improved blastocyst development under high oxygen conditions.[3]
Human Keratinocytes (HaCaT)UVB Irradiation0.00005% - 0.005%Reactive Oxygen Species (ROS) ProductionDMG-Na counteracted the UVB-induced upregulation of ROS.[7]

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of the fluorescent marker 2',7'-Dichlorofluorescein (DCF) by peroxyl radicals within cells.[8][9] It is a biologically relevant method as it accounts for cellular uptake and metabolism of the test compound.[8][9]

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable adherent cell line

  • 96-well black, clear-bottom tissue culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) - Free radical initiator

  • This compound (DMG)

  • Quercetin (positive control)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency within 24-48 hours.

  • Preparation of Test Compounds: Prepare stock solutions of DMG and Quercetin in a suitable solvent (e.g., DMSO or cell culture medium). Create a dilution series of the test compounds in the cell culture medium.

  • Cell Treatment:

    • Remove the growth medium from the confluent cells.

    • Wash the cells gently with PBS.

    • Add 50 µL of the diluted DMG, Quercetin, or vehicle control to the respective wells.

    • Add 50 µL of 50 µM DCFH-DA solution in cell culture medium to all wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for cellular uptake of the probe and the test compounds.

  • Induction of Oxidative Stress:

    • Carefully remove the treatment solution.

    • Wash the cells three times with PBS.

    • Add 100 µL of the free radical initiator solution (e.g., 600 µM ABAP in PBS) to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[10]

  • Data Analysis: Calculate the area under the curve for the fluorescence kinetics. The Cellular Antioxidant Activity is expressed as the percentage inhibition of fluorescence compared to the control (vehicle-treated) wells.

Protocol 2: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂)

This protocol describes how to establish an in vitro model of oxidative stress using H₂O₂, which can then be used to evaluate the protective effects of DMG.

Materials:

  • Adherent cell line of interest (e.g., human keratinocytes, neuronal cells, or hepatocytes)

  • Appropriate cell culture medium

  • Hydrogen Peroxide (H₂O₂) solution (30%)

  • Phosphate Buffered Saline (PBS)

  • This compound (DMG)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Assay kits for oxidative stress markers (e.g., ROS production, lipid peroxidation, glutathione levels)

Procedure:

  • Cell Culture: Culture the chosen cell line to the desired confluency in appropriate culture vessels.

  • DMG Pre-treatment: Treat the cells with various concentrations of DMG in fresh culture medium for a predetermined time (e.g., 24 hours). Include a vehicle control group.

  • H₂O₂ Exposure:

    • Prepare fresh dilutions of H₂O₂ in serum-free medium. The optimal concentration should be determined empirically for each cell line but often ranges from 100 µM to 500 µM for a 1-4 hour exposure.[1][11]

    • Remove the DMG-containing medium and wash the cells with PBS.

    • Add the H₂O₂ solution to the cells and incubate for the desired time.

  • Assessment of Cellular Response:

    • Cell Viability: After H₂O₂ exposure, remove the treatment medium, wash with PBS, and add fresh culture medium. Assess cell viability using an appropriate assay according to the manufacturer's instructions.

    • Oxidative Stress Markers: Lyse the cells or use live-cell imaging to measure markers of oxidative stress, such as intracellular ROS levels, lipid peroxidation products (e.g., malondialdehyde), or the ratio of reduced to oxidized glutathione (GSH/GSSG).

  • Data Analysis: Compare the levels of cell viability and oxidative stress markers in the DMG-treated groups to the control group (H₂O₂ exposure without DMG pre-treatment).

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay A Seed Adherent Cells (e.g., HepG2) B Treat with DMG and DCFH-DA Probe A->B C Incubate for 1 hour (Cellular Uptake) B->C D Wash with PBS C->D E Add Free Radical Initiator (ABAP) D->E F Measure Fluorescence (Ex: 485nm, Em: 538nm) E->F G Analyze Data (% Inhibition) F->G

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

G cluster_pathway Proposed Antioxidant Signaling of this compound cluster_direct Direct Scavenging cluster_indirect Indirect Pathway: Glutathione Synthesis cluster_nrf2 Potential Nrf2 Pathway Modulation DMG This compound (DMG) ROS Reactive Oxygen Species (ROS) DMG->ROS Direct Interaction Glycine Glycine DMG->Glycine Metabolized to Neutral Neutralized Species ROS->Neutral Scavenged by DMG GS Glutathione Synthetase (GS) Glycine->GS Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL GCL->GS γ-Glutamylcysteine GSH Glutathione (GSH) (Antioxidant) GS->GSH Nrf2 Nrf2 GSH->Nrf2 Maintains Redox Balance, Influencing Nrf2 Stability ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Keap1 Keap1 Keap1->Nrf2 Inhibition AOE Antioxidant Enzymes (e.g., GCL, GS) ARE->AOE Gene Transcription

Caption: DMG's antioxidant mechanisms and Nrf2 pathway interaction.

References

Methods for Assessing the Bioavailability of N,N-Dimethylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG), a derivative of the amino acid glycine, is an endogenous metabolite and a dietary supplement purported to offer a range of physiological benefits. Understanding its bioavailability is crucial for substantiating these claims and for the development of new therapeutic applications. This document provides detailed application notes and experimental protocols for assessing the bioavailability of DMG, encompassing both in vivo and in vitro methodologies. These guidelines are intended to assist researchers, scientists, and drug development professionals in designing and executing robust studies to determine the pharmacokinetic profile of this compound.

Introduction to this compound (DMG)

This compound is a naturally occurring intermediate in the metabolism of choline to glycine.[1] It plays a role as a methyl donor in various biochemical pathways.[1][2] Studies suggest that DMG may possess antioxidant properties and the ability to enhance the immune response.[3][4][5] Given its use as a nutritional supplement, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential. Bioavailability, a key pharmacokinetic parameter, quantifies the extent and rate at which an active substance is absorbed from a pharmaceutical form and becomes available at the site of action.[6]

Data Presentation: Pharmacokinetic Parameters of this compound

A comprehensive assessment of DMG's bioavailability involves the determination of several key pharmacokinetic parameters following oral and intravenous administration. While specific quantitative data for DMG is not widely available in published literature, the following table illustrates how such data should be structured for clear comparison. This example data is hypothetical and serves as a template for presenting results from experimental studies.

ParameterOral Administration (Example Data)Intravenous Administration (Example Data)Description
Dose 100 mg/kg25 mg/kgThe amount of DMG administered.
Cmax 15 µg/mL50 µg/mLMaximum plasma concentration.[7]
Tmax 0.5 hours0.1 hoursTime to reach maximum plasma concentration.[7]
AUC(0-t) 85 µgh/mL110 µgh/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration.[8]
AUC(0-∞) 92 µgh/mL115 µgh/mLArea under the plasma concentration-time curve from time 0 to infinity.[8]
Oral Bioavailability (F%) 80%N/AThe fraction of the orally administered dose that reaches systemic circulation.[8]

Experimental Protocols

In Vivo Bioavailability Assessment in a Rodent Model (Rat)

This protocol describes a typical approach for determining the oral bioavailability of DMG in rats by comparing plasma concentrations after oral and intravenous administration.

3.1.1. Materials and Equipment

  • This compound (analytical grade)

  • Vehicle for dosing solution (e.g., sterile water, saline)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles[9]

  • Catheters for intravenous administration and blood sampling (e.g., jugular vein catheters)[10]

  • Syringes and collection tubes (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)[4]

3.1.2. Experimental Procedure

  • Animal Acclimation and Preparation:

    • Acclimate rats for at least one week under standard laboratory conditions.

    • Surgically implant jugular vein catheters for IV administration and serial blood sampling.[10] Allow for a recovery period of at least 48 hours.[10]

    • Fast animals overnight before dosing, with free access to water.

  • Dosing:

    • Oral Administration Group: Administer a predetermined dose of DMG (e.g., 100 mg/kg) dissolved in a suitable vehicle via oral gavage.[9]

    • Intravenous Administration Group: Administer a lower dose of DMG (e.g., 25 mg/kg) as a bolus injection through the jugular vein catheter.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at predetermined time points. A suggested schedule is: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[3]

    • Collect blood in heparinized tubes and centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of DMG in plasma samples using a validated LC-MS/MS method.[4]

  • Pharmacokinetic Analysis:

    • Plot the mean plasma DMG concentration versus time for both oral and IV groups.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100[8]

In Vitro Intestinal Permeability Assessment using Caco-2 Cells

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[8][9]

3.2.1. Materials and Equipment

  • Caco-2 cells

  • Cell culture reagents (DMEM, fetal bovine serum, non-essential amino acids, penicillin-streptomycin)

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Analytical instrumentation (LC-MS/MS)

3.2.2. Experimental Procedure

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell® inserts and allow them to differentiate for 18-22 days to form a confluent monolayer.[8]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Apical to Basolateral (A-B) Transport: Add DMG solution to the apical (upper) chamber. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add DMG solution to the basolateral chamber and collect samples from the apical chamber at the same time points. This is done to assess active efflux.[8]

  • Sample Analysis:

    • Determine the concentration of DMG in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway of this compound within the broader context of choline metabolism.

DMG_Metabolic_Pathway cluster_choline_metabolism Choline Metabolism Choline Choline Betaine_Aldehyde Betaine_Aldehyde Choline->Betaine_Aldehyde Choline dehydrogenase Betaine Betaine (Trimethylglycine) Betaine_Aldehyde->Betaine Betaine aldehyde dehydrogenase DMG This compound Betaine->DMG Betaine-homocysteine methyltransferase (BHMT) Betaine->DMG Sarcosine Sarcosine (Monomethylglycine) DMG->Sarcosine Dimethylglycine dehydrogenase Homocysteine Homocysteine Glycine Glycine Sarcosine->Glycine Sarcosine dehydrogenase Methionine Methionine Homocysteine->Methionine

Caption: Metabolic pathway of this compound from Choline.

Experimental Workflows

The following diagrams illustrate the workflows for the in vivo and in vitro experimental protocols.

InVivo_Workflow start Start: Animal Acclimation & Catheter Implantation dosing Dosing (Oral or IV) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing analysis LC-MS/MS Quantification of DMG processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Calculate Oral Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for in vivo bioavailability assessment.

InVitro_Workflow start Start: Caco-2 Cell Seeding on Transwell Inserts differentiation Cell Differentiation (18-22 days) start->differentiation integrity_check Monolayer Integrity Check (TEER Measurement) differentiation->integrity_check transport_assay Bidirectional Transport Assay (A-B and B-A) integrity_check->transport_assay sampling Sample Collection from Receiver Compartment transport_assay->sampling analysis LC-MS/MS Quantification of DMG sampling->analysis data_analysis Calculate Papp & Efflux Ratio analysis->data_analysis

Caption: Workflow for in vitro Caco-2 permeability assay.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the assessment of this compound bioavailability. While there is a need for more publicly available quantitative data, the methodologies described herein are robust and well-established for determining the pharmacokinetic profiles of small molecules. By following these protocols, researchers can generate reliable data to better understand the physiological effects and potential therapeutic applications of DMG.

References

N,N-Dimethylglycine (DMG): A Versatile Tool for Investigating Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylglycine (DMG) is an endogenous N-methylated amino acid with a growing body of research highlighting its role as a metabolic modulator and its potential as a tool for investigating and potentially managing various metabolic disorders. This document provides a comprehensive overview of DMG's applications in metabolic research, including detailed protocols for key experiments and a summary of its effects on relevant biomarkers.

Introduction

This compound is a derivative of the amino acid glycine and plays a role in several metabolic pathways. Its primary function is as a one-carbon donor in the folate cycle, and it is involved in the synthesis of important metabolites such as glutathione. Research suggests that DMG may have beneficial effects on conditions such as hyperlipidemia, hyperglycemia, and oxidative stress, making it a valuable molecule for studying the pathophysiology of metabolic diseases.

Key Metabolic Pathways Influenced by DMG

DMG is intricately involved in one-carbon metabolism and has downstream effects on various interconnected pathways. Understanding these relationships is crucial for designing experiments to investigate metabolic disorders.

DMG_Metabolic_Pathways cluster_folate Folate Cycle cluster_transsulfuration Transsulfuration Pathway cluster_methionine Methionine Cycle DMG This compound Sarcosine Sarcosine DMG->Sarcosine -CH3 Glycine Glycine Sarcosine->Glycine -CH3 THF THF Glycine->THF MTHF 5,10-Methylene-THF THF->MTHF Homocysteine Homocysteine MTHF->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Methionine Methionine Homocysteine->Methionine +CH3 from Folate Cycle Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione SAM S-adenosylmethionine Methionine->SAM SAM->Glycine Methylation SAH S-adenosylhomocysteine SAM->SAH SAH->Homocysteine Hyperlipidemia_Workflow start Acclimatize Mice (1 week) diet Divide into Control and High-Fat Diet (HFD) Groups start->diet hfd_feed Feed HFD (60% kcal from fat) for 8 weeks diet->hfd_feed dmg_admin Administer DMG or Vehicle to HFD Group hfd_feed->dmg_admin monitoring Monitor body weight and food intake weekly dmg_admin->monitoring collection Collect blood samples at baseline and end of study monitoring->collection analysis Analyze plasma lipids (TC, TG) collection->analysis end Tissue harvesting for further analysis analysis->end DMG_Action_Logic DMG This compound OneCarbon Enhanced One-Carbon Metabolism DMG->OneCarbon Lipid Improved Lipid Metabolism DMG->Lipid Glucose Improved Glucose Homeostasis DMG->Glucose Homocysteine Reduced Homocysteine OneCarbon->Homocysteine Glutathione Increased Glutathione Synthesis OneCarbon->Glutathione Homocysteine->Lipid OxidativeStress Decreased Oxidative Stress Glutathione->OxidativeStress MetabolicHealth Improved Overall Metabolic Health OxidativeStress->MetabolicHealth Lipid->MetabolicHealth Glucose->MetabolicHealth

Troubleshooting & Optimization

Overcoming solubility issues of N,N-Dimethylglycine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with N,N-Dimethylglycine (DMG) in aqueous solutions.

Troubleshooting Guide

Problem: My this compound (DMG) is not dissolving in water.

  • Question: I'm trying to dissolve this compound powder in water at room temperature, but it's not dissolving completely. What could be the issue?

  • Answer: Several factors can affect the dissolution of DMG. Firstly, ensure you are using a high-purity grade of DMG. Secondly, consider the pH of your water. DMG is a zwitterionic molecule, meaning it has both acidic and basic functional groups, and its solubility is significantly influenced by pH. At its isoelectric point, the net charge is zero, which can lead to lower solubility. Finally, while DMG is soluble in water, you might be exceeding its solubility limit at room temperature.[1][2]

Problem: The DMG solution is cloudy or has formed a precipitate.

  • Question: I managed to dissolve the DMG initially, but now the solution has become cloudy/has a precipitate. Why is this happening?

  • Answer: This can occur due to a few reasons:

    • pH Shift: A change in the pH of the solution can cause DMG to precipitate out if it moves closer to its isoelectric point.

    • Temperature Change: A decrease in temperature can lower the solubility of DMG, leading to precipitation.

    • Concentration: You may have created a supersaturated solution that is not stable over time.

    • Contamination: The presence of contaminants can sometimes initiate precipitation.

Problem: I need to prepare a high-concentration DMG solution.

  • Question: I require a concentrated stock solution of DMG for my experiments. What is the best approach?

  • Answer: To achieve a higher concentration of DMG in an aqueous solution, consider the following strategies:

    • Use the Hydrochloride Salt: this compound hydrochloride (DMG-HCl) generally exhibits higher solubility in aqueous solutions compared to the freebase form.[3][4] The solubility of DMG-HCl in PBS (pH 7.2) is approximately 10 mg/mL.[3][5]

    • pH Adjustment: Adjusting the pH of the solution away from the isoelectric point of DMG can significantly increase its solubility. For DMG, which has a carboxylic acid group and a tertiary amine group, making the solution more acidic (e.g., pH 2-4) or more basic (e.g., pH 8-10) will increase its solubility.

    • Gentle Heating: Gently warming the solution can help dissolve the DMG. However, be cautious and ensure that the temperature does not degrade the compound. It is recommended to cool the solution back to the desired experimental temperature to check for precipitation.

    • Use of Co-solvents: For very high concentrations, a small amount of a biocompatible organic co-solvent like DMSO can be used to prepare a stock solution, which can then be further diluted in an aqueous buffer.[3][6]

Frequently Asked Questions (FAQs)

1. What is the solubility of this compound (DMG) in water?

2. How does pH affect the solubility of DMG?

DMG is an amino acid derivative with a carboxylic acid group (pKa ~1.88-2.04) and a tertiary amine group (pKa ~9.69).[7][8] Its solubility is lowest at its isoelectric point (pI), where the molecule has a net zero charge. By adjusting the pH of the solution to be either significantly lower than the acidic pKa or higher than the basic pKa, the molecule becomes charged (cationic at low pH, anionic at high pH), which increases its interaction with water and thus its solubility.

3. Can I heat the solution to dissolve DMG?

Gentle heating can be an effective method to increase the dissolution rate and solubility of DMG. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. It is crucial to check for stability and precipitation after the solution has cooled to the intended working temperature.

4. What is the difference between this compound and this compound Hydrochloride in terms of solubility?

This compound hydrochloride (DMG-HCl) is the salt form of DMG. This form is generally more soluble in aqueous solutions, especially around neutral pH, because the tertiary amine is protonated, making the molecule more polar.[3][4]

5. Are there any recommended solvents other than water?

For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) can be used.[3][6] It is important to note that the final concentration of DMSO in the experimental medium should be kept low, as it can have physiological effects.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C4H9NO2[7]
Molecular Weight 103.12 g/mol [7]
pKa (Strongest Acidic) 1.88 - 2.04[7][8]
pKa (Strongest Basic) 9.69[8]

Table 2: Solubility of this compound Hydrochloride

SolventpHSolubilitySource
Phosphate-Buffered Saline (PBS) 7.2~ 10 mg/mL[3][5]
Dimethyl Sulfoxide (DMSO) -~ 10 mg/mL[3][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Hydrochloride Solution in PBS (pH 7.2)

  • Materials:

    • This compound hydrochloride (DMG-HCl) powder

    • Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile conical tube or beaker

    • Magnetic stirrer and stir bar (optional)

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of DMG-HCl powder. For 10 mL of a 10 mg/mL solution, weigh 100 mg of DMG-HCl.

    • Add the DMG-HCl powder to the conical tube or beaker.

    • Add the appropriate volume of PBS (pH 7.2). For a 10 mg/mL solution, add 10 mL of PBS.

    • Vortex or stir the solution at room temperature until the DMG-HCl is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if dissolution is slow.

    • If the solution was warmed, allow it to cool to room temperature and observe for any precipitation.

    • Sterile filter the solution if required for your application.

Protocol 2: Enhancing DMG Solubility through pH Adjustment

  • Materials:

    • This compound (DMG) powder

    • Deionized water

    • 1 M HCl

    • 1 M NaOH

    • pH meter

    • Stir plate and stir bar

  • Procedure for Acidic Solution (e.g., pH 3):

    • Add the desired amount of DMG powder to a beaker with deionized water.

    • While stirring, slowly add 1 M HCl dropwise to the suspension.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding HCl until the DMG is fully dissolved and the desired pH is reached.

  • Procedure for Basic Solution (e.g., pH 9):

    • Add the desired amount of DMG powder to a beaker with deionized water.

    • While stirring, slowly add 1 M NaOH dropwise to the suspension.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the DMG is fully dissolved and the desired pH is reached.

Visualizations

DMG_Solubility_Troubleshooting start Start: Dissolving DMG in Aqueous Solution issue Issue: Incomplete Dissolution or Precipitation start->issue check_form Is DMG Hydrochloride being used? issue->check_form No check_ph Check pH of the solution issue->check_ph Yes use_hcl Action: Use DMG-HCl for better solubility check_form->use_hcl Yes use_hcl->check_ph adjust_ph Action: Adjust pH away from isoelectric point (e.g., pH < 4 or pH > 8) check_ph->adjust_ph pH is near pI check_concentration Is the concentration too high? check_ph->check_concentration pH is optimal success Result: DMG Dissolved adjust_ph->success heat_sonicate Action: Gently heat or sonicate check_concentration->heat_sonicate No use_cosolvent Action: Prepare a stock in DMSO and dilute check_concentration->use_cosolvent Yes heat_sonicate->success use_cosolvent->success fail Issue Persists: Consult further documentation

Caption: Troubleshooting workflow for DMG solubility issues.

DMG_Protonation_States cluster_low_ph Low pH (e.g., < 2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 10) cation Cationic Form (High Solubility) (CH3)2N+H-CH2-COOH zwitterion Zwitterionic Form (Low Solubility) (CH3)2N+H-CH2-COO- cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (High Solubility) (CH3)2N-CH2-COO- zwitterion->anion + OH- anion->zwitterion + H+

Caption: Relationship between pH and DMG protonation state.

References

Technical Support Center: Optimizing N,N-Dimethylglycine (DMG) Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-Dimethylglycine (DMG) in vivo research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DMG dosage for their animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent studies?

A common starting point for DMG in mice is in the range of 10-100 mg/kg body weight, administered orally.[1] The optimal dose will depend on the specific research question, the animal model, and the desired biological effect. For instance, studies on the psychoactive effects of ketamine in mice have used doses of 30 and 100 mg/kg of DMG.[1][2]

Q2: What is the recommended route of administration for DMG in animal studies?

The most common and practical route for administering DMG in animal studies is oral (per os), either mixed into the feed, dissolved in drinking water, or administered by gavage.[1][3][4] Oral administration is convenient for long-term studies and is generally well-tolerated.[4]

Q3: What is the reported LD50 for this compound?

The median lethal dose (LD50) for DMG in rats has been reported to be greater than 650 mg/kg when administered orally.[5][6] This suggests a relatively low acute toxicity profile.

Q4: Are there any known toxic effects of high doses of DMG?

Studies in broilers have shown that dietary supplementation with up to 10 g of sodium salt of DMG (Na-DMG) per kg of feed did not induce toxicity or impair performance.[7][8][9] However, at this high dose, bioaccumulation was observed in breast meat, liver, blood, and kidney.[7][9]

Q5: How long does it take to see an effect after DMG administration?

The time to effect can vary depending on the dosage, the animal model, and the endpoint being measured. In some studies, DMG is administered for several days or weeks to observe chronic effects. For example, in a study with mice, DMG was administered 30 minutes prior to another treatment to assess its modulatory effects on acute behavioral responses.[1] In broiler chickens, effects on nutrient digestibility and ascites were observed over a 39-day growth period.[7][10]

Troubleshooting Guide

Problem: I am not observing any significant effect of DMG in my experiment.

  • Possible Cause 1: Suboptimal Dosage. The dose of DMG may be too low to elicit a biological response in your specific model.

    • Solution: Consider performing a dose-response study to determine the optimal effective dose. You can start with a low dose and incrementally increase it in different experimental groups. Review published literature for doses used in similar animal models and for similar intended effects.

  • Possible Cause 2: Inappropriate Route of Administration. The chosen route of administration may not be optimal for absorption and bioavailability.

    • Solution: Oral administration is the most common method.[4] If using feed or water supplementation, ensure that the animals are consuming the expected amount. For more precise dosing, consider oral gavage.

  • Possible Cause 3: Insufficient Duration of Treatment. The treatment period may be too short for the biological effects of DMG to manifest.

    • Solution: Depending on your experimental endpoint, a longer administration period may be necessary. Some studies have administered DMG for several weeks.[3]

  • Possible Cause 4: Animal Model Variability. The specific strain, age, or health status of your animals may influence their response to DMG.

    • Solution: Ensure that your animal model is appropriate for the research question. Standardize your animal population as much as possible to reduce variability.

Problem: I am observing unexpected or adverse effects in my animals.

  • Possible Cause 1: High Dosage. Although DMG has a low toxicity profile, very high doses may lead to unforeseen effects.[5][6]

    • Solution: If you are using a high dose, consider reducing it to a level that is still expected to be effective based on the literature. Monitor the animals closely for any signs of distress.

  • Possible Cause 2: Interaction with Other Substances. DMG may interact with other compounds or drugs being administered to the animals.

    • Solution: Review the literature for any known interactions between DMG and the other substances in your experimental protocol. If possible, run control groups to isolate the effects of DMG.

Quantitative Data Summary

Animal ModelDosageRoute of AdministrationObserved EffectsReference
Mice30, 100 mg/kgOralModulated psychotomimetic and antidepressant-like effects of ketamine.[1][2]
Rats2.0 mg/kg dailyIn drinking waterReduced mortality associated with penicillin-induced seizures.[3]
Rats>650 mg/kgOralLD50.[5][6]
Broilers167 mg/kg of dietFeedImproved nutrient digestibility and attenuated pulmonary hypertension syndrome.
Broilers1 g and 10 g Na-DMG/kg of dietFeedNo toxicity or impaired performance at up to 10 g/kg. Improved feed:gain ratio at 1 g/kg.[7][8]
Sows1 g/kg of feedFeedImproved nutrient digestibility.[11][12]
Weanling Piglets0.1% DMG-Na in dietFeedImproved growth performance and hepatic antioxidant capacity in low birth weight piglets.[13]
Horses and Mules2.2 g twice dailyOralStudied for effects on athletic performance at altitude.[14]
Cats100 mg twice dailyOralDid not demonstrate enhancement of specific or nonspecific immunity in one study.[15]
Cats0.5 mL (125 mg/mL solution) twice dailyOralInvestigated for effects on hematological parameters and T cell percentages after vaccination.[16]

Experimental Protocols

Protocol 1: Evaluation of DMG's Effect on Ketamine-Induced Behaviors in Mice

  • Animals: Male ICR mice.

  • DMG Preparation and Administration: this compound is dissolved in saline. Doses of 30 mg/kg and 100 mg/kg are administered via oral gavage 30 minutes prior to ketamine administration.

  • Experimental Groups:

    • Saline + Saline

    • Saline + Ketamine (30 mg/kg)

    • DMG (30 mg/kg) + Ketamine (30 mg/kg)

    • DMG (100 mg/kg) + Ketamine (30 mg/kg)

  • Behavioral Tests: Locomotor activity, rotarod performance, novel location and object recognition tests, and prepulse inhibition are assessed following ketamine administration.

  • Reference: [1][2]

Protocol 2: Assessment of DMG on Nutrient Digestibility in Broilers

  • Animals: 1-day-old broiler chicks.

  • DMG Preparation and Administration: Sodium salt of DMG (Na-DMG) is mixed into the basal diet at concentrations of 0, 1, or 10 g/kg of feed.

  • Experimental Design: Chicks are randomly allocated to pens and fed one of the three test diets for a 39-day growth period.

  • Data Collection:

    • Performance: Body weight gain and feed intake are recorded to calculate the feed:gain ratio.

    • Toxicity Evaluation: At the end of the trial, blood samples are collected for hematology and plasma biochemistry. Liver, kidney, and heart tissues are collected for histopathological examination.

    • Bioaccumulation: Breast meat, liver, blood, kidney, and adipose tissue are analyzed for DMG content.

  • Reference: [7][8][9]

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization lit_review Literature Review (Dosage, Model) protocol_dev Protocol Development (Route, Duration) lit_review->protocol_dev dose_prep DMG Dose Preparation protocol_dev->dose_prep animal_model Select Animal Model animal_model->protocol_dev administration DMG Administration dose_prep->administration data_collection Data Collection (Endpoints) administration->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis dose_optimization Dose Optimization stat_analysis->dose_optimization troubleshooting Troubleshooting (If no effect) stat_analysis->troubleshooting dose_optimization->lit_review Iterate troubleshooting->protocol_dev Refine Protocol

Caption: Experimental workflow for DMG dosage optimization.

dmg_metabolism BHMT: Betaine-Homocysteine Methyltransferase DMGDH: Dimethylglycine Dehydrogenase cluster_choline_metabolism Choline Metabolism cluster_one_carbon_metabolism One-Carbon Metabolism cluster_homocysteine_remethylation Homocysteine Remethylation Choline Choline Betaine Betaine Choline->Betaine Choline Oxidase Choline->Betaine DMG DMG Betaine->DMG BHMT Betaine->DMG Homocysteine Homocysteine Sarcosine Sarcosine DMG->Sarcosine DMGDH DMG->Sarcosine Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Sarcosine->Glycine Glutathione_Synthesis Glutathione_Synthesis Glycine->Glutathione_Synthesis Precursor Glycine->Glutathione_Synthesis Methionine Methionine Homocysteine->Methionine BHMT Homocysteine->Methionine

Caption: Metabolic pathway of this compound (DMG).

Caption: Troubleshooting logic for lack of DMG effect.

References

Navigating N,N-Dimethylglycine Research: A Technical Guide to Mitigating Confounders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments involving N,N-Dimethylglycine (DMG). This guide offers detailed troubleshooting advice in a question-and-answer format, standardized experimental protocols to mitigate common confounders, and a summary of quantitative data from existing research. Visual diagrams of key signaling pathways and experimental workflows are also provided to clarify complex processes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DMG research and provides practical solutions.

Q1: We are observing high variability in our animal study results, even within the same treatment group. What are the likely sources of this inconsistency?

A1: High variability in DMG studies can often be traced back to several key confounders:

  • Dietary Inconsistencies: The basal diet of experimental animals can significantly impact the effects of DMG. Diets with varying levels of other methyl donors like choline, betaine, methionine, and folate can mask or alter the effects of DMG supplementation.[1][2]

  • Genetic Background: Genetic polymorphisms in enzymes involved in one-carbon metabolism, such as methylenetetrahydrofolate reductase (MTHFR), can influence an individual's response to DMG.[3][4][5]

  • Gut Microbiome Differences: The gut microbiota can metabolize DMG and other dietary components, potentially leading to inter-individual differences in response.

  • Baseline Nutrient Status: Pre-existing deficiencies or surpluses in B vitamins (especially folate, B6, and B12) can profoundly alter DMG's metabolic pathway and subsequent outcomes.[6][7][8]

Troubleshooting Steps:

  • Standardize and Analyze Diet: Utilize a purified, defined diet for all experimental groups. Ensure the diet has a consistent and known quantity of all methyl donors. It is advisable to have the diet composition analytically verified.[2]

  • Genotype Animals: If feasible, genotype the animals for common polymorphisms in key metabolic enzymes like MTHFR to account for genetic variability in your analysis.

  • Acclimatize Animals: Allow for a sufficient acclimatization period on the standardized diet before initiating the DMG supplementation to stabilize metabolic baselines.

  • Monitor Baseline Nutrient Levels: Before the study, analyze baseline plasma levels of folate, vitamin B12, and homocysteine to identify and potentially stratify subjects based on their initial nutritional status.[9]

Q2: Our in vitro experiments with DMG are showing conflicting results in terms of its antioxidant effects. Why might this be happening?

A2: Inconsistent in vitro antioxidant effects of DMG can be influenced by the experimental conditions:

  • Oxygen Tension: The partial pressure of oxygen in cell culture can affect the level of oxidative stress and the apparent efficacy of antioxidants. Some studies have shown DMG's beneficial effects are more pronounced under higher oxygen (20%) conditions, which induce more oxidative stress, compared to lower, more physiological oxygen levels (5%).[10]

  • Cell Type and Passage Number: Different cell lines have varying metabolic and antioxidant capacities. High passage numbers can also lead to genetic and phenotypic drift, altering cellular responses.

  • Basal Medium Composition: The concentration of other antioxidants and methyl donors in the culture medium can confound the observed effects of DMG.

Troubleshooting Steps:

  • Control Oxygen Levels: Standardize the oxygen concentration in your cell culture incubators. Consider testing DMG's effects under both normoxic and hyperoxic conditions to better characterize its antioxidant properties.[10]

  • Use Low-Passage Cells: Utilize cells with a low passage number to ensure consistency and relevance to the primary cell phenotype.

  • Use Defined Media: Whenever possible, use a chemically defined, serum-free medium to minimize variability from undefined components in fetal bovine serum. If serum is required, use a single lot for the entire experiment.

  • Include Appropriate Controls: Use both positive (e.g., a known antioxidant like N-acetylcysteine) and negative controls to validate your assay's sensitivity and specificity.

Q3: We are planning a human clinical trial with DMG. What are the critical design elements to consider to avoid confounding?

A3: Human nutritional studies are susceptible to a unique set of confounders:

  • Placebo Effect: Participants' belief in the efficacy of a "natural" supplement can lead to a significant placebo effect, particularly for subjective outcomes like perceived energy levels or well-being.[11][12][13]

  • Background Diet: Participants' habitual dietary intake of methyl donors and other nutrients can be a major confounding variable.

  • Lifestyle Factors: Differences in physical activity, stress levels, and sleep patterns can influence the outcomes being measured.

  • Medication and Supplement Use: Concomitant use of medications or other dietary supplements can interact with DMG.[14]

Mitigation Strategies:

  • Robust Placebo Control: Design a placebo that is identical in taste, smell, and appearance to the DMG supplement to ensure effective blinding.[12][13]

  • Dietary Control and Monitoring: Provide a controlled diet to all participants or, if not feasible, use detailed food frequency questionnaires and 24-hour dietary recalls to statistically adjust for dietary variations.[15][16]

  • Randomization and Blinding: Employ a double-blind, randomized controlled trial design, which is the gold standard for minimizing bias.[12]

  • Washout Period: If using a crossover design, ensure an adequate washout period between treatments to minimize carryover effects.

  • Monitor Lifestyle Factors: Use validated questionnaires to track physical activity, sleep, and stress levels throughout the study and use this data as covariates in the statistical analysis.

  • Strict Inclusion/Exclusion Criteria: Clearly define and screen for the use of medications and other supplements that could interact with DMG.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from this compound research to aid in experimental design and interpretation.

Table 1: Recommended Daily Dosages of this compound for Various Applications

ApplicationRecommended Dosage Range (mg/day)Reference
General Health & Healthy Aging125 - 500[11]
Blood Sugar & Insulin Response Support375 - 1000[11]
Athletic Performance & Fitness375 - 1000[11]
Endurance Sports1000 - 2500[11]
Immune Support375 - 750[11]
Cardiovascular & Circulatory Support375 - 1000[11]
Neurological & Behavioral Support375 - 1000[11]

Table 2: Reported Effects of this compound Supplementation in Preclinical and Clinical Studies

Study PopulationDosageDurationKey FindingsReference
Human Volunteers (n=20)Not specifiedNot specified4.5-fold increase in antibody titer to pneumococcal vaccine compared to placebo.[17]
Rabbits20 mg/kg/day14 days>4-fold increase in antibody production to typhoid or influenza antigen; 3 to 9-fold increase in T-cell count.[17]
Laying Hens0.025% - 0.125% of diet8 weeksQuadratic positive response in laying rate and egg-feed ratio with an optimal dose around 0.057%-0.063%.[3]
Broiler Chickens1 g Na-DMG/kg feed39 daysSignificantly improved feed:gain ratio compared to control.[18]
Weanling Piglets (Low Birth Weight)0.1% of diet28 daysIncreased body weight gain, feed intake, and feed efficiency; decreased markers of liver damage.[19]
Track and Field AthletesNot specifiedNot specified27.5% increase in VO2 Max and 23.6% increase in time to exhaustion compared to placebo.[20]
Patients with Progressive MS (n=30)125 mg/day12 monthsNo significant therapeutic effect on disability, fatigue, cognitive, or gait parameters compared to placebo.

Experimental Protocols

This section provides detailed methodologies for key experiments to help researchers mitigate potential confounders.

Protocol 1: Controlling for Dietary Methyl Donors in Rodent Studies

Objective: To investigate the effects of DMG supplementation while minimizing confounding from other dietary methyl donors.

Methodology:

  • Diet Formulation:

    • Use an amino acid-defined diet as the basal diet.

    • Formulate the diet to be sufficient in all essential nutrients except for the methyl donors being controlled.

    • Create experimental diets by adding back controlled amounts of choline, betaine, methionine, folate, and vitamin B12. The control diet should contain a sufficient amount of these nutrients, while the experimental diets can be formulated to be deficient or supplemented.

    • Ensure all diets are isocaloric and isonitrogenous by adjusting carbohydrate and non-essential amino acid content.[21]

    • Have the final diets analytically tested to confirm the concentration of each methyl donor.

  • Animal Acclimatization:

    • Upon arrival, house the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

    • Provide all animals with the control (methyl donor-sufficient) diet for a 1-2 week acclimatization period.

  • Experimental Phase:

    • Randomly assign animals to the different dietary groups (e.g., Control, DMG-supplemented, Methyl-donor deficient, Methyl-donor deficient + DMG).

    • Provide the respective diets and water ad libitum.

    • Monitor food intake and body weight regularly.

  • Sample Collection and Analysis:

    • At the end of the study, collect blood and tissues for analysis.

    • Measure plasma levels of homocysteine, folate, and vitamin B12 to confirm the metabolic status of the different groups.

    • Analyze tissue-specific DNA methylation patterns or gene expression of relevant enzymes in the one-carbon metabolism pathway.

Protocol 2: Assessment of Homocysteine Levels in Plasma

Objective: To accurately measure plasma homocysteine levels as an indicator of one-carbon metabolism status.

Methodology:

  • Sample Collection:

    • Collect whole blood from fasting subjects into tubes containing EDTA as an anticoagulant.

    • Immediately place the tubes on ice to prevent the release of homocysteine from red blood cells.

  • Plasma Separation:

    • Within 1 hour of collection, centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C.

    • Carefully aspirate the plasma supernatant and transfer it to a new, labeled cryovial.

  • Sample Storage:

    • Store the plasma samples at -80°C until analysis. Homocysteine is stable for years at this temperature.

  • Homocysteine Analysis:

    • Total plasma homocysteine (the sum of free and protein-bound forms) should be measured.

    • High-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the recommended methods for accurate quantification.[22]

    • Kits for enzymatic immunoassays are also commercially available but may have different performance characteristics.

  • Data Interpretation:

    • Normal fasting plasma homocysteine levels are generally considered to be between 5 and 15 µmol/L. Levels above 15 µmol/L are classified as hyperhomocysteinemia.[23]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to DMG research.

DMG_Metabolic_Pathway cluster_choline Choline Oxidation Pathway cluster_methionine Methionine Cycle cluster_folate Folate Cycle Choline Choline Betaine Betaine Choline->Betaine Choline Oxidase DMG This compound (DMG) Betaine->DMG BHMT Homocysteine Homocysteine Methionine Methionine Betaine->Methionine Methyl Group Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Homocysteine->Methionine Methionine Synthase SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (DNA, RNA, proteins) SAH->Homocysteine SAHH THF Tetrahydrofolate (THF) MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF MTHFR MeTHF->Homocysteine Methyl Group MeTHF->THF

Caption: Metabolic pathway of this compound (DMG) within one-carbon metabolism.

Experimental_Workflow start Start: Define Research Question confounders Identify Potential Confounders (Diet, Genetics, Baseline Status) start->confounders design Experimental Design (Randomized, Placebo-Controlled, Blinding) confounders->design protocol Develop Detailed Protocol (Standardized Diet, Dosing, Duration) design->protocol iacuc Ethical Approval (IACUC/IRB) protocol->iacuc execution Experiment Execution (Data Collection) iacuc->execution analysis Statistical Analysis (Adjust for Covariates) execution->analysis interpretation Interpretation of Results (Consider Limitations) analysis->interpretation end Conclusion & Publication interpretation->end

Caption: Recommended experimental workflow for this compound (DMG) research.

mTOR_Signaling Glycine Glycine (from DMG metabolism) mTORC1 mTORC1 Glycine->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->Inhibition CellGrowth Cell Growth ProteinSynthesis->CellGrowth Inhibition->ProteinSynthesis Inhibits

Caption: Postulated involvement of glycine (derived from DMG) in the mTOR signaling pathway.[6][24]

References

Troubleshooting unexpected results in N,N-Dimethylglycine experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N,N-Dimethylglycine (DMG) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMG) and what are its key biological roles?

A1: this compound (DMG) is a naturally occurring amino acid derivative found in both plants and animals.[1] It is an intermediate metabolite in the choline cycle and plays a role as a methyl donor.[2] DMG has been investigated for its potential as an immunomodulator, antioxidant, and performance-enhancing agent.[3][4]

Q2: What are the solubility and stability properties of DMG?

A2: this compound hydrochloride is soluble in aqueous buffers like PBS (approximately 10 mg/mL) and in organic solvents like DMSO (approximately 10 mg/mL).[5] It is recommended to prepare fresh aqueous solutions daily as their long-term stability is not guaranteed.[5] The solid form of DMG hydrochloride is stable for at least four years when stored at -20°C.[5] DMG is also described as hygroscopic, so it should be handled in a dry environment.[6]

Q3: Are there any known safety precautions for handling DMG?

A3: DMG should be handled with standard laboratory safety practices. It is advisable to avoid ingestion, inhalation, and contact with eyes and skin.[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments with DMG.

In Vitro Experiments

1. Cell Viability and Proliferation Assays

Q: I am observing inconsistent or unexpected results in my cell viability/proliferation assays (e.g., MTT, XTT) after DMG treatment. What could be the cause?

A: Unexpected results in viability assays can stem from several factors related to both the compound and the assay itself.

Potential Causes and Solutions:

  • DMG Concentration and Purity:

    • Problem: High concentrations of DMG or impurities in the DMG sample could be cytotoxic.

    • Solution: Verify the purity of your DMG stock. Use a fresh, high-purity batch if possible. Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.

  • Interference with Assay Chemistry:

    • Problem: DMG, as an antioxidant, may interfere with the redox-based chemistry of tetrazolium salt assays like MTT, leading to false readings.

    • Solution: Consider using an alternative viability assay that does not rely on cellular redox potential, such as a trypan blue exclusion assay or a CyQUANT™ direct cell proliferation assay. If you must use a tetrazolium-based assay, include appropriate controls, such as a cell-free assay with DMG to check for direct reduction of the tetrazolium salt.

  • Cell Culture Conditions:

    • Problem: Variations in cell seeding density, incubation time, or media components can affect cell health and response to DMG.

    • Solution: Standardize your cell culture and assay protocols. Ensure consistent cell seeding densities and incubation times. Be aware that components in serum can interact with DMG, so consider serum-free conditions for the duration of the treatment if appropriate for your cell line.

  • DMG Solution Preparation and Stability:

    • Problem: Improperly prepared or degraded DMG solutions can lead to variable results.

    • Solution: Prepare fresh DMG solutions for each experiment. Ensure complete dissolution and filter-sterilize the solution before adding it to your cell cultures.

Troubleshooting Workflow for Cell Viability Assays:

Start Unexpected Viability Results Check_Purity Verify DMG Purity & Concentration Start->Check_Purity Assay_Interference Test for Assay Interference Start->Assay_Interference Standardize_Culture Standardize Cell Culture Conditions Start->Standardize_Culture Fresh_Solution Prepare Fresh DMG Solution Start->Fresh_Solution Result Consistent Results Check_Purity->Result Alternative_Assay Consider Alternative Viability Assay Assay_Interference->Alternative_Assay Standardize_Culture->Result Fresh_Solution->Result Alternative_Assay->Result

Workflow for troubleshooting unexpected cell viability results.

2. Immunomodulation Assays (e.g., Lymphocyte Proliferation, Cytokine Production)

Q: My results for DMG's effect on lymphocyte proliferation are not reproducible. What should I check?

A: Reproducibility issues in immunomodulation assays can be complex. Here are some common areas to investigate:

Potential Causes and Solutions:

  • Primary Cell Variability:

    • Problem: Primary immune cells from different donors or animals can have significant inherent variability in their response.

    • Solution: Use cells from multiple donors to ensure the observed effect is not donor-specific. Standardize cell isolation and handling procedures to minimize variability.

  • Mitogen/Antigen Concentration:

    • Problem: The concentration of the stimulating agent (e.g., PHA, ConA, LPS) can influence the cellular response to DMG.

    • Solution: Optimize the concentration of the mitogen or antigen in your assay system. A suboptimal stimulation may mask the modulatory effects of DMG.

  • Timing of DMG Treatment:

    • Problem: The timing of DMG addition relative to cell stimulation can be critical.

    • Solution: Test different treatment schedules, such as pre-incubation with DMG before stimulation, co-treatment, or post-stimulation addition.

  • Readout Method:

    • Problem: The method used to measure proliferation (e.g., [³H]-thymidine incorporation, CFSE dilution) may have its own sources of error.

    • Solution: Ensure your chosen method is validated and that you are using appropriate controls. For cytokine analysis, be mindful of the kinetics of cytokine production and choose your time points accordingly.

Experimental Protocol: In Vitro Lymphocyte Proliferation Assay

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • DMG Treatment: Add DMG at various concentrations to the wells. Include a vehicle control.

  • Stimulation: Add a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) to stimulate T-cell proliferation. Include unstimulated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well 18 hours before harvesting. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

    • CFSE Staining: Prior to seeding, label cells with Carboxyfluorescein succinimidyl ester (CFSE). After incubation, acquire cells on a flow cytometer and analyze the dilution of the CFSE signal.

Quantitative Data Summary: Immunomodulatory Effects of DMG

Study TypeModelTreatmentKey FindingsReference
In vitroHuman LymphocytesDMGAlmost threefold increase in lymphocyte response to mitogens.[7]
In vivoHuman VolunteersOral DMGFourfold increase in antibody response to pneumococcal vaccine.[7]
In vivoRabbitsDMG in feedFourfold increase in mean antibody titer and a tenfold increase in mean lymphocyte proliferative response.[2]
In Vivo Experiments

1. Animal Dosing and Administration

Q: I am having trouble with oral gavage of DMG in mice and am seeing signs of distress. How can I improve my technique?

A: Oral gavage requires proper technique to avoid injury and distress to the animals.

Potential Causes and Solutions:

  • Improper Restraint:

    • Problem: Incorrect restraint can lead to movement and potential injury during gavage.

    • Solution: Ensure you are using a firm but gentle restraint technique that immobilizes the head and neck without compromising breathing.[7]

  • Incorrect Needle Size and Placement:

    • Problem: Using a gavage needle that is too large or inserting it incorrectly can cause esophageal or stomach perforation.

    • Solution: Select the appropriate gavage needle size based on the animal's weight.[7][8] Measure the needle length from the corner of the mouth to the last rib to ensure it reaches the stomach without going too far.[7] Insert the needle gently along the roof of the mouth and allow the animal to swallow it.[7]

  • Administration Volume and Speed:

    • Problem: Administering too large a volume or administering it too quickly can cause reflux and aspiration.

    • Solution: The gavage volume should not exceed 1% of the animal's body weight (e.g., 0.2 mL for a 20g mouse).[7] Administer the solution slowly and steadily.[7]

Experimental Protocol: Oral Gavage in Mice

  • Animal and Dose Preparation: Weigh the mouse and calculate the correct volume of DMG solution. The maximum recommended volume is 10 mL/kg.[5]

  • Needle Selection and Measurement: Choose an appropriately sized gavage needle (typically 18-20 gauge for adult mice).[8] Measure the insertion depth from the tip of the nose to the last rib and mark the needle.[7]

  • Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head.[7]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it passes into the esophagus. Do not force the needle.

  • Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly depress the syringe plunger to administer the DMG solution.

  • Withdrawal and Monitoring: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[9]

2. Inconsistent Results in Animal Studies

Q: I am observing high variability in the outcomes of my DMG animal feeding study. What factors should I consider?

A: High variability in animal studies can be due to a multitude of factors.

Potential Causes and Solutions:

  • Dietary Composition:

    • Problem: The basal diet composition can influence the metabolic effects of DMG.

    • Solution: Use a standardized, purified diet to minimize variability from dietary components. Ensure the diet is stored properly to prevent degradation of nutrients.

  • Animal Strain, Age, and Sex:

    • Problem: Different rodent strains, ages, and sexes can respond differently to DMG.

    • Solution: Use a single, well-characterized animal strain and ensure that age and sex are consistent across all experimental groups.

  • DMG Stability in Feed:

    • Problem: DMG may not be stable when mixed into animal feed and stored for extended periods.

    • Solution: Prepare fresh medicated feed regularly. If possible, conduct a stability analysis of DMG in the feed under your storage conditions.

  • Gavage vs. Feed Administration:

    • Problem: Administration in feed may lead to variable intake, while gavage ensures a precise dose but can induce stress.

    • Solution: Choose the administration route that best suits your experimental question. If using feed administration, monitor food intake carefully. If using gavage, ensure all handlers are proficient in the technique to minimize stress.

Quantitative Data Summary: DMG in Animal Nutrition

Animal ModelDMG DoseOutcomeReference
Broiler Chickens1 g Na-DMG/kg feedImproved feed:gain ratio[10]
Broiler Chickens10 g Na-DMG/kg feedNo toxicity or impaired performance observed[10]
Laying Hens0.1% DMG in dietImproved laying rate and egg-feed ratio[11]
Analytical and Biochemical Assays

1. HPLC Analysis of DMG

Q: I am having issues with peak shape and retention time variability in my HPLC analysis of DMG. What can I do?

A: HPLC troubleshooting often involves a systematic check of the mobile phase, column, and instrument parameters.

Potential Causes and Solutions:

  • Mobile Phase Preparation:

    • Problem: Inconsistent mobile phase composition, pH, or inadequate degassing can lead to retention time shifts and baseline noise.

    • Solution: Prepare fresh mobile phase daily and ensure all components are accurately measured. Degas the mobile phase thoroughly before use. A common mobile phase for DMG analysis is 0.1% methanesulfonic acid in a water/methanol mixture.[11]

  • Column Issues:

    • Problem: Column contamination, degradation, or voids can cause peak tailing, splitting, or loss of resolution.

    • Solution: Use a guard column to protect your analytical column. If you suspect contamination, flush the column with a strong solvent. If the problem persists, the column may need to be replaced. For a polar compound like DMG, a HILIC column can be a good alternative to traditional C18 columns.[1]

  • Sample Preparation:

    • Problem: Particulates or interfering substances in the sample can clog the column and affect peak shape.

    • Solution: Filter all samples through a 0.22 µm filter before injection. If analyzing biological matrices, use an appropriate sample clean-up method like solid-phase extraction.

Logical Flow for HPLC Troubleshooting:

Start HPLC Peak/Retention Issues Check_Mobile_Phase Verify Mobile Phase Preparation & Degassing Start->Check_Mobile_Phase Inspect_Column Inspect Column and Guard Column Start->Inspect_Column Review_Sample_Prep Review Sample Preparation & Filtration Start->Review_Sample_Prep Instrument_Check Check for Leaks and Pump Performance Start->Instrument_Check Resolution Problem Resolved Check_Mobile_Phase->Resolution Inspect_Column->Resolution Review_Sample_Prep->Resolution Instrument_Check->Resolution

A systematic approach to troubleshooting HPLC problems.

Signaling Pathways

DMG Metabolic Pathway

DMG is an intermediate in the metabolism of choline. It is formed from betaine and is subsequently demethylated to sarcosine and then to glycine. This pathway is important for one-carbon metabolism and the regeneration of S-adenosylmethionine (SAM), a universal methyl donor.

Choline Choline Betaine Betaine Choline->Betaine Choline Dehydrogenase DMG This compound (DMG) Betaine->DMG Betaine-Homocysteine S-Methyltransferase Sarcosine Sarcosine DMG->Sarcosine Dimethylglycine Dehydrogenase Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Methylene_THF 5,10-Methylenetetrahydrofolate Glycine->Methylene_THF Glycine Cleavage System Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Requires Methyl Group from Betaine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAM->Homocysteine Methylation Reactions THF Tetrahydrofolate Methylene_THF->THF

Metabolic pathway of this compound.

Potential Involvement of DMG in mTOR Signaling

Glycine, a downstream metabolite of DMG, has been shown to activate the mTORC1 signaling pathway, which is a master regulator of cell growth and protein synthesis.[12][13] This suggests that DMG, by contributing to the glycine pool, may indirectly influence mTOR signaling.

DMG This compound (DMG) Glycine Glycine DMG->Glycine Metabolism mTORC1 mTORC1 Glycine->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Activation _4EBP1->Protein_Synthesis De-repression Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Potential indirect influence of DMG on the mTOR signaling pathway.

References

Stability of N,N-Dimethylglycine under various experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-Dimethylglycine (DMG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DMG under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues encountered during the handling and storage of this compound.

Q1: What is the recommended storage condition for solid this compound hydrochloride?

A1: Solid this compound hydrochloride is a stable compound. For long-term storage, it is recommended to keep it in a dry, cool, and well-ventilated place.[1] Specifically, when stored at -20°C, it has a stability of at least four years.[2]

Q2: I have prepared an aqueous solution of DMG hydrochloride. How long can I store it?

A2: It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day.[2] The limited stability in aqueous solution suggests that hydrolysis or other degradation pathways may occur over time. For optimal results, always prepare fresh aqueous solutions before your experiments.

Q3: My DMG solution has changed color. What could be the reason?

A3: A change in the color of your DMG solution could indicate degradation. This might be due to exposure to light, elevated temperatures, or incompatible materials. It is crucial to investigate the cause and prepare a fresh solution. Ensure your storage containers are clean and inert.

Q4: I suspect my DMG has been exposed to high temperatures. Is it still usable?

A4: this compound hydrochloride has a melting point between 188 - 191 °C (370.4 - 375.8 °F).[1] While short-term exposure to moderately elevated temperatures might not lead to significant degradation of the solid material, its stability in solution at high temperatures is not well-documented. If you suspect thermal degradation, it is advisable to use a fresh, properly stored sample for critical experiments. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1][3]

Q5: What are the known degradation products of this compound?

A5: In biological systems, this compound is known to be enzymatically demethylated to sarcosine and subsequently to glycine, with the methyl groups being converted to formaldehyde.[4][5] Under forced degradation conditions, such as thermal stress, hazardous combustion products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas (for the hydrochloride salt).[1]

Q6: How can I analyze the purity of my DMG sample and check for degradation?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your DMG sample and detect any degradation products. An effective method should be able to separate DMG from its potential degradants like sarcosine and formaldehyde. Several HPLC methods have been described for the analysis of DMG.[6][7][8] For a stability-indicating method, it is crucial to validate that the analytical procedure can resolve the parent compound from any new peaks that appear under stress conditions.

Stability Summary of this compound

The following tables summarize the known stability data for this compound and its hydrochloride salt under various conditions.

Table 1: Stability of Solid this compound Hydrochloride

ParameterConditionObservationCitation
Shelf Life -20°C≥ 4 years[2]
Appearance AmbientWhite to cream or pale yellow crystalline powder[9]
Melting Point N/A188 - 191 °C / 370.4 - 375.8 °F[1]
Incompatible Materials N/AStrong oxidizing agents[1]

Table 2: Stability of this compound in Solution

SolventpHStorage ConditionRecommendationCitation
Aqueous Buffer (e.g., PBS) 7.2Room TemperatureDo not store for more than one day.[2]
DMSO N/ARoom TemperatureStock solutions can be prepared. Further dilutions into aqueous buffers should be made prior to experiments.[2]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies on this compound to evaluate its intrinsic stability. These protocols are based on the principles outlined in the ICH Q1A(R2) guidelines.

Protocol 1: Hydrolytic Stability Study

Objective: To determine the susceptibility of DMG to hydrolysis across a range of pH values.

Methodology:

  • Prepare stock solutions of DMG hydrochloride in purified water at a concentration of 1 mg/mL.

  • For acidic hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

  • For alkaline hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

  • For neutral hydrolysis, add an equal volume of purified water.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Oxidative Stability Study

Objective: To assess the stability of DMG in the presence of an oxidizing agent.

Methodology:

  • Prepare a 1 mg/mL solution of DMG hydrochloride in purified water.

  • Add a solution of hydrogen peroxide (e.g., 3%) to the DMG solution. The final concentration of H₂O₂ may need to be optimized.

  • Incubate the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

  • Withdraw a sample and quench any remaining hydrogen peroxide if necessary (e.g., with sodium bisulfite).

  • Dilute the sample with the mobile phase for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method and compare with a control sample. A study has shown that DMG can counteract the effects of hydrogen peroxide in a biological system, suggesting it has antioxidant properties.[10]

Protocol 3: Thermal Stability Study (In Solution)

Objective: To evaluate the effect of elevated temperature on the stability of DMG in solution.

Methodology:

  • Prepare a 1 mg/mL solution of DMG hydrochloride in a suitable solvent (e.g., water or a buffer).

  • Dispense the solution into sealed vials.

  • Expose the vials to a high temperature (e.g., 70°C) in a calibrated oven for a set period (e.g., up to 7 days).

  • At regular intervals, remove a vial, allow it to cool to room temperature, and dilute an aliquot for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 4: Photostability Study

Objective: To determine the light sensitivity of DMG.

Methodology:

  • Expose a sample of solid DMG hydrochloride and a 1 mg/mL solution of DMG to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms to assess the extent of photodegradation.

Visualizations

Diagram 1: Forced Degradation Workflow

This diagram illustrates the general workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Acid_Hydrolysis->HPLC Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., 0.1M NaOH, 60°C) Alkaline_Hydrolysis->HPLC Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 70°C, solution) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS) HPLC->Characterization Data_Evaluation Data Evaluation and Stability Assessment Characterization->Data_Evaluation DMG_Sample This compound Sample (Solid or Solution) DMG_Sample->Acid_Hydrolysis DMG_Sample->Alkaline_Hydrolysis DMG_Sample->Oxidation DMG_Sample->Thermal DMG_Sample->Photolytic

Caption: Workflow for forced degradation studies of this compound.

Diagram 2: Potential Degradation Pathway of this compound

This diagram illustrates a known biological degradation pathway for this compound, which may also be relevant under certain chemical stress conditions.

DMG_Degradation_Pathway DMG This compound Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine - CH₃ Formaldehyde1 Formaldehyde DMG->Formaldehyde1 Demethylation Glycine Glycine Sarcosine->Glycine - CH₃ Formaldehyde2 Formaldehyde Sarcosine->Formaldehyde2 Demethylation

References

Technical Support Center: N,N-Dimethylglycine (DMG) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purification of N,N-Dimethylglycine (DMG).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of DMG, categorized by the synthetic method.

Method 1: Synthesis via Chloroacetic Acid and Dimethylamine

This is a common and straightforward method for DMG synthesis. However, challenges related to yield and purity can arise.

ParameterTypical ValuePotential IssuesTroubleshooting Steps
Yield 89-92%[1]Low yield (<80%)- Ensure excess dimethylamine: A molar ratio of chloroacetic acid to dimethylamine of 1:2.5 to 1:5 is recommended to drive the reaction to completion.[1] - Control reaction temperature: Maintain the temperature between 20-70°C during the addition of chloroacetic acid and the subsequent insulation reaction.[1] - Monitor pH: Side reactions, such as the hydrolysis of chloroacetic acid, can occur at high pH.[1]
Purity >99%[1][2]Presence of sodium chloride- Use of sulfuric acid for neutralization: If the sodium salt of DMG is prepared, using sulfuric acid instead of hydrochloric acid for neutralization can facilitate the removal of the salt byproduct through filtration.[3] - Recrystallization: Recrystallization from a suitable solvent system can effectively remove inorganic salt impurities.
Reaction Time 2-5 hours[1]Incomplete reaction- Monitor reaction progress: Use techniques like TLC or NMR to monitor the disappearance of starting materials. - Ensure adequate mixing: Proper agitation is crucial for this biphasic reaction.

Q: My final DMG product is contaminated with sodium chloride. How can I remove it?

A: Sodium chloride contamination is a common issue when using sodium hydroxide in the synthesis and hydrochloric acid for neutralization. To mitigate this, consider the following:

  • Alternative Acid for Neutralization: Use sulfuric acid to neutralize the sodium salt of DMG. The resulting sodium sulfate is less soluble in many organic solvents and can be more easily removed by filtration.[3]

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which DMG is soluble and sodium chloride is not (e.g., ethanol). Upon cooling, pure DMG will crystallize, leaving the sodium chloride in the mother liquor.

  • Bipolar Membrane Electrodialysis: This technique can be used for the desalination of the reaction mixture, effectively removing inorganic salts.[1][4]

Q: The yield of my reaction is consistently low. What are the likely causes?

A: Low yields in this synthesis can stem from several factors:

  • Insufficient Dimethylamine: Ensure you are using a sufficient excess of dimethylamine to favor the forward reaction and minimize unreacted chloroacetic acid.[1]

  • Side Reactions: The hydrolysis of chloroacetic acid to glycolic acid can occur, especially at elevated temperatures and pH. Control the reaction temperature and the rate of addition of reactants to minimize this.

  • Incomplete Reaction: Verify that the reaction has gone to completion through appropriate analytical monitoring before proceeding with the workup.

Synthesis_Chloroacetic_Acid cluster_synthesis Synthesis Stage cluster_purification Purification Stage Chloroacetic_Acid Chloroacetic Acid Dimethylamine Dimethylamine Reaction Reaction (20-70°C, 2-5h) Crude_DMG_Solution Crude DMG Solution Neutralization Neutralization (e.g., H2SO4) Filtration Filtration Recrystallization Recrystallization Pure_DMG Pure this compound

Fig. 1: Workflow for DMG synthesis from chloroacetic acid.
Method 2: Synthesis via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination method that methylates glycine using formaldehyde and formic acid.

ParameterTypical ValuePotential IssuesTroubleshooting Steps
Yield ~64-67%[4]Low yield- Excess Reagents: Ensure an excess of both formaldehyde and formic acid are used to drive the reaction to completion.[5] - Reaction Temperature: The reaction is typically performed at or near boiling temperatures to ensure a reasonable reaction rate.[5]
Purity VariableFormation of byproducts, difficult to purify from formic acid[4]- Careful pH Adjustment: After the reaction, carefully neutralize the excess formic acid. - Extraction: Perform multiple extractions with a suitable organic solvent to isolate the DMG.
Reaction Monitoring TLC, GC-MSDifficulty in tracking progress- TLC: Use a suitable solvent system to separate the starting material (glycine), intermediate (N-methylglycine), and the final product (DMG). - GC-MS: Derivatization of the amino acids (e.g., silylation) may be necessary for GC-MS analysis.[6]

Q: How can I avoid the formation of quaternary ammonium salts in the Eschweiler-Clarke reaction?

A: The Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts. The reaction proceeds through the formation of an iminium ion, which is then reduced. A tertiary amine cannot form an iminium ion under these conditions, thus stopping the methylation at the tertiary amine stage.[5]

Q: The purification of DMG from the reaction mixture is challenging. What can I do?

A: The main challenge is removing the excess formic acid and other water-soluble byproducts.

  • Azeotropic Distillation: Use a solvent that forms an azeotrope with water and formic acid to aid in their removal.

  • Ion-Exchange Chromatography: This can be an effective method for separating the amino acid product from the reaction mixture.

  • Neutralization and Extraction: Carefully neutralize the reaction mixture with a base and then extract the DMG into an organic solvent. This may require multiple extraction steps for good recovery.

Eschweiler_Clarke cluster_reaction Reaction Steps Glycine Glycine Formaldehyde Formaldehyde Formic_Acid Formic Acid Imine_Formation Imine Formation Reduction Reduction DMG_Product This compound

Fig. 2: Key steps in the Eschweiler-Clarke synthesis of DMG.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound and its hydrochloride salt typically have a purity of ≥98%.[7][8]

Q2: What are the common impurities found in synthetic DMG?

A2: Depending on the synthetic route, common impurities can include unreacted starting materials (e.g., glycine, chloroacetic acid), intermediates (e.g., N-methylglycine), and inorganic salts (e.g., sodium chloride).[3][9]

Q3: How can I monitor the progress of my DMG synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[10]

Q4: What are the optimal conditions for purifying DMG by crystallization?

A4: The optimal conditions depend on the solvent system used. Generally, you want to dissolve the crude DMG in a minimum amount of a hot solvent in which it is highly soluble and then cool the solution slowly to allow for the formation of pure crystals. Antisolvent crystallization, where a solvent in which DMG is insoluble is added to a solution of DMG, can also be effective.[11][12]

Q5: Are there any safety precautions I should take when synthesizing DMG?

A5: Yes, you should always follow standard laboratory safety procedures. Some of the reagents used in DMG synthesis are hazardous. For example, chloroacetic acid is corrosive, and dimethylamine is flammable and corrosive. Formaldehyde is a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Synthesis of this compound via Chloroacetic Acid and Dimethylamine

This protocol is adapted from a method described for industrial production.[1]

  • Preparation of Chloroacetic Acid Solution: In a well-ventilated fume hood, dissolve chloroacetic acid in an equal weight of water at room temperature.

  • Reaction with Dimethylamine: To a stirred aqueous solution of dimethylamine (using a molar excess of 2.5 to 5 times relative to chloroacetic acid), slowly add the chloroacetic acid solution. Control the temperature of the reaction mixture between 20-70°C.

  • Insulation Reaction: After the addition is complete, maintain the reaction mixture at a temperature between 20-70°C for 2-5 hours with continuous stirring.

  • Removal of Excess Dimethylamine: After the insulation period, remove the unreacted dimethylamine. This can be achieved by distillation.

  • Crystallization and Isolation: Concentrate the resulting solution under reduced pressure until a significant amount of white crystals precipitate. Cool the mixture to 25°C, and collect the crystals by centrifugation or filtration.

  • Drying: Dry the isolated crystals to obtain the final this compound product.

Purification of this compound by Recrystallization
  • Solvent Selection: Choose a solvent in which DMG is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Ethanol is often a suitable choice.

  • Dissolution: Place the crude DMG in a flask and add a minimal amount of the hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For better recovery, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.

References

Addressing batch-to-batch variability of commercial N,N-Dimethylglycine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of commercial N,N-Dimethylglycine (DMG). This resource is designed for researchers, scientists, and drug development professionals to address challenges arising from batch-to-batch variability of DMG.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during experiments that may be linked to the quality and consistency of your DMG supply.

Q1: My current batch of DMG is producing different results compared to the previous one in my cell culture experiments. What could be the cause?

A1: Batch-to-batch variability is a known challenge in sensitive biological assays.[1][2] Several factors related to your DMG supply could be contributing to these discrepancies:

  • Purity Differences: Even minor variations in purity (e.g., 98.5% vs. 99.5%) can mean different levels of unknown substances.

  • Impurity Profile: The nature and concentration of impurities can differ between batches. Common impurities include starting materials from synthesis (e.g., glycine, formaldehyde, chloroacetic acid), related compounds (e.g., sarcosine, betaine), or by-products from the manufacturing process (e.g., sodium chloride).[3]

  • Different Salt Forms: You may have inadvertently switched between the free form of DMG and its hydrochloride (HCl) salt. These forms have different molecular weights and may affect the pH of your media.

  • Degradation: Improper storage or handling of a new batch could lead to degradation, altering its effective concentration and introducing degradation products.

Q2: I am observing unexpected toxicity or off-target effects in my experiments. Could impurities in my DMG be the cause?

A2: It is possible. While DMG itself has low toxicity, certain impurities from its synthesis could be problematic.[4][5] For example, residual formaldehyde is a known cytotoxic agent. If you suspect toxicity, it is crucial to review the Certificate of Analysis (CoA) for the specific batch and consider independent analytical testing.

Q3: How can I troubleshoot inconsistent results that I suspect are due to my DMG?

A3: A systematic approach is key. We recommend the following troubleshooting workflow:

  • Confirm the Identity and Form: Double-check that you are using the correct form of DMG (free form or HCl salt) as specified in your protocol.

  • Review the Certificate of Analysis (CoA): Compare the CoAs of the problematic and a previously successful batch. Look for differences in purity, impurity profiles, and other specified parameters.

  • Perform a Dose-Response Curve: Run a dose-response experiment with the new batch to see if a simple concentration adjustment can restore the expected effect.

  • Qualify the New Batch: Before using a new batch in a large-scale or critical experiment, it is best practice to perform a small-scale pilot experiment to compare its performance against a known, reliable batch.

  • Request Analytical Testing: If the issue persists, contact your supplier and request further analytical data on the specific batch. You can also consider third-party testing to verify purity and identify any potential contaminants.

Data Presentation

Table 1: Key Specifications to Compare Between DMG Batches on a Certificate of Analysis (CoA)
ParameterTypical SpecificationImportance
Assay (Purity) ≥98% (often >99% for high-grade)The percentage of the desired compound. Higher purity means fewer impurities.
Identity Conforms to reference standard (e.g., by IR, NMR)Confirms the material is indeed this compound.
Appearance White to off-white crystalline powderDeviations may indicate contamination or degradation.
Solubility Clear and colorless in a specified solvent (e.g., water, PBS)Incomplete solubility can indicate impurities or incorrect form.
Melting Point 178-182°C (free form) or 188-194°C (HCl salt)A broad or depressed melting point can suggest the presence of impurities.[4][6]
Specific Impurities e.g., Sarcosine, Betaine, GlycineLevels of known related substances should be below a defined threshold.
Residual Solvents Conforms to pharmacopeial limitsSolvents used in manufacturing can have biological effects.
Heavy Metals e.g., <10 ppmImportant for in vivo studies and drug development.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling of this compound

This protocol provides a general method for the analysis of DMG purity and the detection of related impurities like sarcosine and betaine.

Objective: To determine the purity of a DMG sample and identify potential related substance impurities.

Method: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., Alltech Prevail, 4.6 x 150 mm, 3 µm)[3]

  • Mobile Phase: 0.1% Methanesulfonic acid in 98:2 Water:Methanol[3]

  • Flow Rate: 0.8 mL/min[3]

  • Detection: UV at 205 nm[3]

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the DMG sample in the mobile phase to a final concentration of 2 mg/mL.[3]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject a reference standard of DMG to determine its retention time.

    • If available, inject standards of potential impurities (sarcosine, betaine) to determine their retention times. Sarcosine is expected to elute before DMG, followed by betaine.[3]

    • Inject the sample solution.

    • Analyze the resulting chromatogram for the main DMG peak and any impurity peaks. Purity can be calculated based on the area percentage of the main peak.

Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column: Silica HILIC column

  • Mobile Phase: Gradient of acetonitrile and water. For example, a gradient from 90% acetonitrile/10% water to 50% acetonitrile/50% water.[3]

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Sample Preparation: As described for RP-HPLC, using the initial mobile phase composition as the diluent.

  • Procedure: Follow standard HILIC equilibration and injection procedures. HILIC can be advantageous for retaining and separating these highly polar compounds.

Visualizations

Diagram 1: Troubleshooting Workflow for DMG Batch Variability

DMG_Troubleshooting_Workflow start Inconsistent Experimental Results Observed protocol_review Verify Protocol (Correct Salt Form, Concentration) start->protocol_review check_coa Review and Compare CoAs of Old vs. New Batch pilot_study Perform Small-Scale Pilot Study with New Batch check_coa->pilot_study protocol_review->check_coa dose_response Conduct Dose-Response Curve with New Batch pilot_study->dose_response decision Problem Resolved? dose_response->decision analytical_testing Request Further Analysis from Supplier or Third-Party Lab end_bad Quarantine Batch, Source from New Supplier analytical_testing->end_bad decision->analytical_testing No end_good Continue with New Batch decision->end_good Yes DMG_Impurity_Impact cluster_source Commercial DMG Source cluster_pathway Cellular Signaling DMG_pure Pure DMG Receptor Target Receptor DMG_pure->Receptor Activates Impurity_A Impurity A (e.g., Sarcosine) Impurity_A->Receptor Weakly Activates/ Antagonizes Impurity_B Impurity B (e.g., Residual Reactant) Kinase Downstream Kinase Impurity_B->Kinase Inhibits Receptor->Kinase TF Transcription Factor Kinase->TF Response Cellular Response TF->Response

References

Methodological considerations for long-term N,N-Dimethylglycine supplementation studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with methodological considerations, troubleshooting guides, and frequently asked questions (FAQs) for long-term N,N-Dimethylglycine (DMG) supplementation studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DMG)?

A1: DMG is an intermediate metabolite in the one-carbon metabolism pathway.[1] Its primary role is as a methyl donor. In the liver, DMG is demethylated to sarcosine and then to glycine.[1] This process contributes to the pool of methyl groups available for various biochemical reactions, including the remethylation of homocysteine to methionine.[2][3] By providing methyl groups, DMG can influence DNA methylation, gene expression, and the synthesis of important molecules like S-adenosylmethionine (SAMe).[2][3]

Q2: What is the evidence for the long-term safety of DMG supplementation?

A2: While long-term safety in humans is not definitively established through extensive clinical trials, some studies suggest a good safety profile.[4][5] Animal studies have indicated that DMG is safe even at high doses over extended periods. For instance, a two-year feeding study in rats at a dose of 740 mg/kg of body weight per day showed no adverse health effects. In broiler chickens, supplementation with up to 10 g/kg of DMG in their feed for 39 days did not lead to toxicity or impair performance.[6] Short-term human studies (up to 28 days) have also reported it to be possibly safe.[4][5] However, for long-term human studies, it is crucial to implement a robust safety monitoring plan.

Q3: What are the potential therapeutic applications of DMG being investigated?

A3: DMG has been investigated for a variety of potential applications, though the evidence is often preliminary or conflicting.[7] Some areas of research include its potential to enhance the immune response, improve athletic performance, and its effects in neurological conditions such as autism and epilepsy.[7] Its role in cardiovascular health is also of interest due to its connection to homocysteine metabolism.[3]

Q4: Are there any known side effects of long-term DMG supplementation?

A4: The available literature from short-term studies does not report significant adverse or negative side effects.[4][5] However, the safety of long-term use is not well-documented in humans.[4][5] As with any supplement, researchers should be vigilant for potential side effects, especially at higher doses or in specific populations.

Troubleshooting Guide

Issue 1: High variability in baseline DMG levels among study participants.

  • Possible Cause: Dietary intake of DMG and its precursors (choline and betaine) can vary significantly among individuals.[2][8] Foods rich in these compounds include grains, meats, beans, and liver.

  • Troubleshooting Steps:

    • Dietary Screening: Implement a food frequency questionnaire at baseline to assess the intake of foods rich in DMG, choline, and betaine.

    • Dietary Control: For the duration of the study, provide participants with a standardized diet or a list of foods to limit or avoid. This is particularly important for the control group to minimize external sources of methyl donors.[2][8]

    • Washout Period: Institute a washout period before the start of the intervention to help normalize baseline levels. A four-week washout period has been used in some animal studies.[9]

    • Statistical Analysis: Use baseline DMG levels as a covariate in the statistical analysis to account for initial differences between participants.

Issue 2: Inconsistent or unexpected results in biomarker analysis (e.g., homocysteine levels).

  • Possible Cause 1: Improper sample collection and handling. Homocysteine levels, for example, can be affected by the timing of the blood draw and how the sample is processed.

  • Troubleshooting Steps:

    • Standardized Collection Protocol: Ensure all blood samples are collected at the same time of day after a period of fasting (typically 10-12 hours) to minimize diurnal variations and postprandial effects.[10]

    • Immediate Processing: Process blood samples as soon as possible after collection. For homocysteine measurement, plasma should be separated from cells promptly to prevent its release from red blood cells.

    • Correct Anticoagulant: Use appropriate collection tubes (e.g., EDTA for homocysteine).

    • Storage: If not analyzed immediately, store plasma samples frozen at -20°C or below. Total homocysteine is generally stable in frozen samples.

  • Possible Cause 2: Variability in supplement bioavailability. The formulation of the DMG supplement can affect its absorption.

  • Troubleshooting Steps:

    • Quality Control of Supplement: Ensure the DMG supplement used is from a reputable source with a certificate of analysis to confirm its purity and potency.

    • Bioavailability Assessment: Consider conducting a pilot study to assess the bioavailability of the supplement formulation.

    • Standardized Administration: Instruct participants to take the supplement at the same time each day and with or without food, as specified in the protocol, to ensure consistent absorption.

Issue 3: High placebo effect observed in the control group.

  • Possible Cause: Participants' beliefs about the potential benefits of natural supplements can lead to a significant placebo effect in nutraceutical trials.[11]

  • Troubleshooting Steps:

    • Effective Blinding: Ensure the placebo is indistinguishable from the active supplement in appearance, taste, and smell to maintain blinding.[11]

    • Objective Endpoints: Whenever possible, use objective, quantifiable endpoints (e.g., blood biomarkers) in addition to subjective measures (e.g., questionnaires).

    • Participant Education: Provide neutral information to participants about the study, avoiding suggestions of potential benefits.

    • Statistical Planning: Account for the potential placebo effect in the study design and sample size calculations.

Data Presentation

Table 1: Summary of Dosages Used in Selected this compound (DMG) Supplementation Studies

Study Population Dosage Duration Key Outcomes Measured Reference
Humans with Progressive Multiple Sclerosis125 mg/day12 monthsDisability, fatigue, cognitive and gait parameters[12]
Humans (healthy volunteers)Not specified, but stimulated immune responseNot specifiedAntibody response to pneumococcal vaccine[13]
Humans with Autism Spectrum Disorder125-375 mg/day1 month to 3 monthsBehavioral and speech improvements[7]
Broiler Chickens1 g/kg and 10 g/kg of feed39 daysGrowth performance, hematology, plasma biochemistry[6]
Cats125 mg/mL, 0.5 mL twice daily14 daysHematological parameters, CD4+ and CD8+ T cell percentages[5]
Horses (Arabian)30 g/day of a commercial productUp to 30 daysLactate concentration, heart rate, rectal temperature[9]

Experimental Protocols

1. Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a composite based on methods for analyzing small, polar molecules like amino acids and their derivatives in biological fluids.

  • Principle: This method involves the separation of DMG from other plasma components using liquid chromatography followed by detection and quantification using tandem mass spectrometry.

  • Materials:

    • LC-MS/MS system (e.g., Agilent 6400 Series Triple Quadrupole LC/MS)

    • Reversed-phase C18 column

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • DMG standard

    • Internal standard (e.g., deuterated DMG)

    • Acetonitrile for protein precipitation

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Sample Preparation:

      • Thaw frozen plasma samples on ice.

      • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

      • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

      • Vortex for 30 seconds.

      • Incubate at 4°C for 20 minutes to allow for complete protein precipitation.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Carefully transfer the supernatant to a clean tube for analysis.

    • LC-MS/MS Analysis:

      • Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

      • Use a gradient elution with mobile phases A and B to separate DMG. A typical gradient might start at 2% B, ramp up to 95% B, and then re-equilibrate to 2% B.

      • The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for DMG and the internal standard.

    • Quantification:

      • Create a calibration curve using known concentrations of DMG standard.

      • Calculate the concentration of DMG in the plasma samples by comparing the peak area ratio of DMG to the internal standard against the calibration curve.

2. Lymphocyte Proliferation Assay

This protocol is based on standard methods for assessing cell-mediated immune function.[2]

  • Principle: This assay measures the ability of lymphocytes to proliferate in response to a stimulus (mitogen or antigen), which is an indicator of a functional immune response.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood using Ficoll-Paque density gradient centrifugation.

    • Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and penicillin-streptomycin).

    • Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen.

    • 96-well cell culture plates.

    • [3H]-thymidine.

    • Cell harvester.

    • Scintillation counter.

  • Procedure:

    • Cell Isolation and Plating:

      • Isolate PBMCs from heparinized venous blood.

      • Wash the cells and resuspend them in complete RPMI-1640 medium.

      • Adjust the cell concentration to 1 x 10^6 cells/mL.

      • Plate 100 µL of the cell suspension (100,000 cells) into each well of a 96-well plate.

    • Stimulation:

      • Add 100 µL of medium containing the desired concentration of mitogen (e.g., PHA) or antigen to the appropriate wells.

      • Add 100 µL of medium only to the control (unstimulated) wells.

      • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

    • Proliferation Measurement:

      • 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well.

      • Harvest the cells onto glass fiber filters using a cell harvester.

      • Measure the amount of incorporated [3H]-thymidine using a scintillation counter.

    • Data Analysis:

      • Express the results as counts per minute (CPM).

      • Calculate the stimulation index (SI) by dividing the mean CPM of stimulated wells by the mean CPM of unstimulated wells.

Mandatory Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_intervention Intervention Phase cluster_monitoring Long-Term Monitoring cluster_analysis Analysis Phase Participant_Screening Participant Screening (Inclusion/Exclusion Criteria) Dietary_Assessment Baseline Dietary Assessment (Food Frequency Questionnaire) Participant_Screening->Dietary_Assessment Baseline_Sampling Baseline Blood Sampling (DMG, Homocysteine, etc.) Dietary_Assessment->Baseline_Sampling Randomization Randomization Baseline_Sampling->Randomization DMG_Group DMG Supplementation Group Randomization->DMG_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up_1 Follow-up Visit 1 (e.g., 3 months) DMG_Group->Follow_up_1 Placebo_Group->Follow_up_1 Follow_up_2 Follow-up Visit 2 (e.g., 6 months) Follow_up_1->Follow_up_2 Follow_up_3 Final Visit (e.g., 12 months) Follow_up_2->Follow_up_3 Biomarker_Analysis Biomarker Analysis (LC-MS/MS, Immunoassays) Follow_up_3->Biomarker_Analysis Functional_Assays Functional Assays (e.g., Lymphocyte Proliferation) Follow_up_3->Functional_Assays Statistical_Analysis Statistical Analysis Biomarker_Analysis->Statistical_Analysis Functional_Assays->Statistical_Analysis

Caption: Experimental workflow for a long-term DMG supplementation clinical trial.

One_Carbon_Metabolism cluster_choline_metabolism Choline Metabolism cluster_methionine_cycle Methionine Cycle Choline Choline Betaine Betaine Choline->Betaine Oxidation DMG This compound (DMG) Betaine->DMG BHMT Homocysteine Homocysteine Betaine->Homocysteine Provides Methyl Group Sarcosine Sarcosine DMG->Sarcosine DMGDH SAM S-adenosylmethionine (SAM) (Primary Methyl Donor) DMG->SAM Contributes to Methyl Pool Glycine Glycine Sarcosine->Glycine Methionine Methionine Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine Homocysteine->Methionine BHMT_label Betaine-Homocysteine S-Methyltransferase DMGDH_label Dimethylglycine Dehydrogenase

Caption: Role of DMG in the one-carbon metabolism pathway.

References

How to prevent degradation of N,N-Dimethylglycine during sample storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-Dimethylglycine (DMG). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DMG samples during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the quality of your DMG samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound (DMG)?

A1: Solid this compound hydrochloride (DMG-HCl) is a stable compound. For long-term storage, it is recommended to keep it at -20°C. Under these conditions, the solid form can be stable for at least four years.[1] For general laboratory use, storing the solid in a cool, dry, and well-ventilated place away from strong oxidizing agents is sufficient.

Q2: My DMG is in an aqueous solution. How should I store it and for how long?

A2: Aqueous solutions of DMG are not recommended for long-term storage. It is advised to prepare fresh solutions daily for optimal results.[1] If short-term storage is necessary, it is crucial to minimize the storage duration. For deuterated DMG-HCl solutions, storage at -20°C for up to one month or at -80°C for up to six months has been suggested. While this data is for a deuterated form, it indicates that freezing is the preferred method for short-term storage of DMG solutions. Always use tightly sealed containers to prevent evaporation and contamination.

Q3: What are the primary degradation pathways for DMG?

A3: In biological systems, the primary degradation pathway for DMG is enzymatic. The enzyme dimethylglycine dehydrogenase (DMGDH) catalyzes the oxidative demethylation of DMG to sarcosine, which is then further metabolized to glycine. This process also produces formaldehyde as a byproduct.[2][3] Non-enzymatic degradation in aqueous solutions can also occur, though specific pathways and products are less characterized in the scientific literature. Upon combustion, DMG can decompose to produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4]

Q4: Can I use preservatives to extend the shelf-life of my DMG solution?

A4: While the use of preservatives for DMG solutions is not extensively documented in the literature, general principles for preserving aqueous solutions of small molecules can be applied. The choice of preservative would depend on the intended downstream application of the DMG solution. For applications sensitive to microbial growth, sterile filtration and storage in aseptic containers can be beneficial. The use of common antimicrobial agents or antioxidants should be carefully evaluated for compatibility with DMG and the specific experimental requirements.

Q5: How can I detect DMG degradation in my samples?

A5: Degradation of DMG can be monitored by quantifying its concentration over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical method for this purpose. The appearance of new peaks in the chromatogram could indicate the presence of degradation products. A decrease in the peak area corresponding to DMG would signify its degradation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to DMG degradation during sample storage.

Problem: Inconsistent or lower-than-expected results in experiments using DMG solutions.

This could be a sign of DMG degradation in your stock or working solutions.

Logical Troubleshooting Flow:

DMG_Troubleshooting start Inconsistent Experimental Results check_solution_prep Review Solution Preparation Protocol start->check_solution_prep check_storage_conditions Examine Storage Conditions check_solution_prep->check_storage_conditions quantify_dmg Quantify DMG Concentration check_storage_conditions->quantify_dmg prepare_fresh Prepare Fresh Solution quantify_dmg->prepare_fresh compare_results Compare with Fresh Solution Results prepare_fresh->compare_results end_stable Issue Resolved: Solution was Degraded compare_results->end_stable Results now consistent end_other Issue Likely Not Due to DMG Degradation compare_results->end_other Results still inconsistent

Troubleshooting DMG Degradation Workflow

Step 1: Review Solution Preparation Protocol

  • Question: Was the DMG solution prepared fresh on the day of the experiment?

  • Action: If not, this is a likely source of the problem. Aqueous solutions of DMG are known to be unstable.[1]

Step 2: Examine Storage Conditions

  • Question: If the solution was stored, what were the conditions (temperature, duration, container type)?

  • Action: Compare your storage conditions to the best practices mentioned in the FAQ (Q2). Storage at room temperature or for extended periods, even when refrigerated, can lead to significant degradation.

Step 3: Quantify DMG Concentration

  • Question: Has the concentration of the stored DMG solution been verified recently?

  • Action: Use an appropriate analytical method, such as HPLC-UV, to determine the current concentration of DMG in your solution. A significant decrease from the expected concentration is a clear indicator of degradation.

Step 4: Prepare a Fresh Solution

  • Action: Prepare a new DMG solution from a solid stock that has been stored correctly.

Step 5: Compare Experimental Results

  • Action: Repeat the experiment using the freshly prepared DMG solution and compare the results to those obtained with the older solution. If the results are now consistent and as expected, the issue was likely due to the degradation of the previously used DMG solution.

Data on Storage Conditions

FormStorage TemperatureRecommended DurationStability Notes
Solid (DMG-HCl) -20°C≥ 4 years[1]Stable for long-term storage.
Room TemperatureShort-termKeep in a cool, dry place.
Aqueous Solution Room TemperatureNot RecommendedPrepare fresh daily.[1]
4°CNot RecommendedPrepare fresh daily.[1]
-20°CUp to 1 monthBased on data for deuterated DMG-HCl.
-80°CUp to 6 monthsBased on data for deuterated DMG-HCl.
*Note: Data is for deuterated this compound hydrochloride and should be considered as a guideline for the non-deuterated form.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound (DMG) Aqueous Solution

Objective: To prepare a fresh, reliable aqueous solution of DMG for experimental use.

Materials:

  • This compound hydrochloride (solid)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Equilibrate the solid DMG-HCl to room temperature before opening the container to prevent condensation.

  • Accurately weigh the desired amount of DMG-HCl using a calibrated analytical balance.

  • Transfer the weighed solid to a clean volumetric flask of the appropriate size.

  • Add a portion of high-purity water to the flask (approximately 50-70% of the final volume).

  • Agitate the flask or use a magnetic stirrer to ensure the complete dissolution of the solid.

  • Once dissolved, add high-purity water to the calibration mark on the volumetric flask.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Use the solution immediately after preparation for best results.

Protocol 2: Assessment of DMG Stability in Aqueous Solution

Objective: To determine the stability of a DMG aqueous solution under specific storage conditions.

Materials:

  • Freshly prepared DMG aqueous solution (from Protocol 1)

  • Multiple small, tightly sealed storage vials (e.g., amber glass or polypropylene)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with UV detector or other suitable analytical instrument for DMG quantification.

  • Mobile phase and standards for HPLC analysis.

Procedure:

  • Aliquot the freshly prepared DMG solution into several storage vials, ensuring each vial is filled to minimize headspace and tightly sealed.

  • Designate a "time zero" sample and analyze it immediately to establish the initial concentration of DMG.

  • Place the remaining vials in the pre-set temperature-controlled environments.

  • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the sample using a validated HPLC method to quantify the DMG concentration.

  • Compare the DMG concentration at each time point to the "time zero" concentration to determine the percentage of degradation.

  • Plot the percentage of remaining DMG versus time for each temperature to visualize the degradation profile.

Signaling Pathway of In Vivo DMG Degradation:

DMG_Degradation_Pathway cluster_enzymes Enzymes DMG This compound Sarcosine Sarcosine DMG->Sarcosine Oxidative Demethylation Formaldehyde Formaldehyde DMG->Formaldehyde Glycine Glycine Sarcosine->Glycine Oxidative Demethylation Sarcosine->Formaldehyde DMGDH Dimethylglycine Dehydrogenase (DMGDH) SDH Sarcosine Dehydrogenase (SDH)

Enzymatic Degradation of this compound in Vivo.

References

Technical Support Center: Optimizing Analytical Methods for N,N-Dimethylglycine (DMG) Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N,N-Dimethylglycine (DMG) and its metabolites. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMG) and why is its analysis important? A1: this compound (DMG) is a naturally occurring amino acid derivative found in both plants and animals.[1] It is an intermediate metabolite in the choline-to-glycine metabolism pathway.[2] DMG is involved in one-carbon metabolism, being formed from betaine during the remethylation of homocysteine to methionine and is subsequently metabolized to sarcosine and then glycine.[3] Analysis of DMG is important as its levels can be indicative of metabolic function and have been associated with cardiovascular risk and glucose metabolism.[3]

Q2: What are the major challenges in the analysis of DMG? A2: The primary challenges stem from DMG's chemical properties. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase (RP) chromatography columns.[2][4] This often necessitates alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization.[5][6] Additionally, when analyzing biological samples, matrix effects from components like phospholipids can suppress or enhance the ionization of DMG in a mass spectrometer, affecting accuracy and precision.[7]

Q3: What are the most common analytical techniques for DMG quantification? A3: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most prevalent method due to its high sensitivity and selectivity. HILIC is often used for chromatographic separation to achieve better retention of DMG and related polar metabolites. Other methods include HPLC with UV detection, which may require pre-column derivatization to enhance detection, and gas chromatography-mass spectrometry (GC-MS), which also requires derivatization.[8][9]

Q4: How can I separate DMG from its isomers like betaine? A4: Chromatographic separation is key. While challenging, HILIC and normal-phase chromatography are effective at separating these polar compounds.[10] Methodical optimization of the mobile phase composition (acetonitrile/water ratio, buffer type, and pH) and stationary phase chemistry is critical to achieving baseline resolution between DMG, betaine, and sarcosine.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of DMG and its metabolites using LC-MS/MS with a HILIC column.

Chromatography Issues

Q: Why am I seeing poor peak shape (fronting, tailing, or splitting) for my DMG peak? A: Poor peak shape in HILIC is a common issue with several potential causes.

  • Cause 1: Inappropriate Injection Solvent. The solvent used to dissolve your sample is critical. Using a solvent with high aqueous content (high elution strength in HILIC) can cause significant peak distortion.[5][11]

    • Solution: Your sample solvent should be as close as possible to the initial mobile phase conditions, which are typically high in organic content (e.g., >80% acetonitrile). If DMG solubility is an issue, try dissolving the sample in a small amount of water or buffer and then diluting with a high concentration of acetonitrile.[1][5]

  • Cause 2: Column Overloading. Injecting too much sample mass or a large injection volume can saturate the stationary phase.[5]

    • Solution: Reduce the injection volume (typically 1-5 µL for a 2.1 mm ID column) or dilute your sample.[5]

  • Cause 3: Insufficient Column Equilibration. HILIC columns require a longer equilibration time between gradient runs compared to reversed-phase columns to re-establish the aqueous layer on the stationary phase.[12]

    • Solution: Ensure your column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the next injection.

  • Cause 4: Secondary Interactions. Basic compounds like DMG can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[13]

    • Solution: Increase the buffer concentration in your mobile phase (e.g., 10-20 mM ammonium formate or acetate) to mask these secondary interactions and improve peak symmetry.[5]

Q: My DMG peak has a very low or no retention time. What's wrong? A: Lack of retention in HILIC is usually related to the mobile phase composition or improper column conditioning.

  • Cause 1: Mobile Phase is too "Strong" (too much water). In HILIC, water is the strong, eluting solvent.

    • Solution: Increase the percentage of organic solvent (typically acetonitrile) in your starting mobile phase. For very polar compounds like DMG, you may need to start with 90-95% acetonitrile.[12]

  • Cause 2: Improper Column Conditioning. A new HILIC column needs to be properly conditioned to establish the essential water layer on the stationary phase surface.

    • Solution: Before first use, flush the new column with a mid-polarity solvent like isopropanol, followed by the high-aqueous mobile phase, and finally with the high-organic initial mobile phase for an extended period. Always follow the manufacturer's specific instructions.

Mass Spectrometry Issues

Q: I have low signal intensity or poor sensitivity for DMG. How can I improve it? A: Low sensitivity can stem from the sample preparation, chromatography, or the ion source settings.

  • Cause 1: Matrix Effects. Co-eluting compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of DMG in the ESI source.[7]

    • Solution 1: Improve sample cleanup. Use protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.

    • Solution 2: Use a stable isotope-labeled internal standard (e.g., DMG-d6). This is the most effective way to compensate for matrix effects and variability in extraction, as the internal standard will be affected similarly to the analyte.[14]

    • Solution 3: Dilute the sample. This can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

  • Cause 2: Suboptimal ESI Source Parameters. The efficiency of ion generation and transmission is highly dependent on source conditions.

    • Solution: Systematically optimize key ESI parameters. Use a solution of pure DMG standard infused directly into the mass spectrometer to find the optimal settings for:

      • Capillary Voltage: Typically 3-5 kV for positive mode.[15]

      • Gas Temperature and Flow Rate (Drying Gas): Higher temperatures and flows can improve desolvation, but excessive heat can degrade the analyte. A good starting point is 250-350 °C.[16]

      • Nebulizer Pressure: This affects droplet size. Optimize for a stable spray. A typical starting point is 30-60 psig.[8][16]

Q: My results are not reproducible and show high variability between injections. What are the potential causes? A: Reproducibility issues often point to problems with sample preparation, carryover, or chromatographic equilibration.

  • Cause 1: Inconsistent Sample Preparation. Manual sample preparation steps can introduce variability.

    • Solution: Use an automated liquid handler for precise pipetting if available. Ensure complete protein precipitation by vortexing thoroughly and allowing sufficient incubation time. Always treat standards, QCs, and unknown samples identically.

  • Cause 2: Sample Carryover. DMG can stick to parts of the autosampler or column, leading to its appearance in subsequent blank injections.

    • Solution: Optimize the autosampler wash procedure. Use a strong wash solvent (one that can fully dissolve DMG) and increase the wash volume and duration. A wash solution of 50:50 methanol:water with a small amount of acid or base can be effective.

  • Cause 3: Inadequate Chromatographic Equilibration. As mentioned for peak shape issues, insufficient equilibration in HILIC can lead to drifting retention times and variable peak areas.[12]

    • Solution: Increase the post-run equilibration time to ensure the column is fully returned to its initial state before the next injection.

Quantitative Data Summary

The following tables summarize typical method validation parameters for the analysis of DMG found in the literature. These values can serve as a benchmark for your own method development.

Table 1: LC-MS/MS Method Performance

Parameter Value Biological Matrix Reference
Lower Limit of Quantification (LLOQ) ≤0.3 µmol/L Plasma [10]
Linearity Range 0.4 - 400 µmol/L Plasma [10]
Within-day Precision (CV%) 2.1 - 7.2% Plasma [10]
Between-day Precision (CV%) 3.5 - 8.8% Plasma [10]

| Analytical Recovery | 87 - 105% | Plasma |[10] |

Table 2: HPLC-UV (with Derivatization) Method Performance

Parameter Value Biological Matrix Reference
Limit of Detection (LOD) 2 µmol/L Plasma / Urine [9][17]
Within-day Precision (CV%) 0.9 - 2.2% Plasma / Urine [9]
Total Precision (CV%) 2.0 - 4.4% Plasma / Urine [9]

| Analytical Recovery | >97% | Plasma / Urine |[9] |

Experimental Protocols

Protocol 1: Quantification of DMG in Human Plasma using HILIC-LC-MS/MS

This protocol provides a general procedure for the analysis of DMG. It should be optimized for your specific instrumentation and application.

1. Materials and Reagents

  • This compound (analytical standard)

  • This compound-d6 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human Plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Prepare a working solution of the internal standard (DMG-d6) in acetonitrile at a concentration of 100 ng/mL.

  • Add 200 µL of the cold (–20°C) internal standard solution to each tube. This provides a 4:1 ratio of precipitation solvent to plasma.

  • Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[18]

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 2-5 µL onto the LC-MS/MS system.

3. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system capable of high-pressure gradients.

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B

    • 5.0 min: 90% B (Column re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (example):

    • DMG: Precursor m/z 104.1 → Product m/z 58.1

    • DMG-d6 (IS): Precursor m/z 110.1 → Product m/z 64.1

    • (Note: These transitions should be optimized on your specific instrument)

  • Optimized Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Gas Temperature: 350°C

    • Gas Flows: Optimize as per manufacturer's recommendation.

Visualizations

Diagrams of Workflows and Pathways

DMG_Metabolism cluster_legend *BHMT: Betaine-Homocysteine S-Methyltransferase **DMGDH: Dimethylglycine Dehydrogenase ***SDH: Sarcosine Dehydrogenase Choline Choline Betaine Betaine Choline->Betaine Choline Dehydrogenase DMG This compound (DMG) Betaine->DMG BHMT* Homocysteine Methionine Sarcosine Sarcosine (Monomethylglycine) DMG->Sarcosine DMGDH** Glycine Glycine Sarcosine->Glycine SDH*** key

Caption: Metabolic pathway of this compound (DMG).

Caption: General workflow for DMG analysis in biological samples.

Troubleshooting_Logic problem Problem: Low Signal Intensity check_ms Check MS Source problem->check_ms check_lc Check Chromatography problem->check_lc check_prep Check Sample Prep problem->check_prep sol_ms1 Optimize Source Parameters (Voltage, Gas, Temp) check_ms->sol_ms1 sol_ms2 Clean Ion Source check_ms->sol_ms2 sol_lc1 Assess Peak Shape (Carryover? Tailing?) check_lc->sol_lc1 sol_prep1 Evaluate Matrix Effects (Post-column infusion) check_prep->sol_prep1 sol_prep2 Improve Sample Cleanup (Use SPE) check_prep->sol_prep2 sol_prep3 Verify IS Response check_prep->sol_prep3

Caption: Troubleshooting logic for low MS signal intensity.

References

Validation & Comparative

A Comparative Analysis of N,N-Dimethylglycine and Trimethylglycine (Betaine) Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of methyl donors and metabolic enhancers, N,N-Dimethylglycine (DMG) and Trimethylglycine (TMG), also known as betaine, are two closely related compounds that have garnered significant attention from the scientific community. While structurally similar, their mechanisms of action and reported efficacies can differ. This guide provides a comprehensive comparison of DMG and betaine, presenting available experimental data, detailed methodologies, and insights into their respective signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these molecules.

Molecular and Metabolic Overview

This compound is a derivative of the amino acid glycine, while trimethylglycine is a quaternary ammonium compound. In metabolic pathways, betaine can be demethylated to form DMG.[1] Both molecules play crucial roles as methyl donors, participating in the methionine cycle, which is vital for the synthesis of S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous biochemical reactions.[2][3]

However, their primary routes of methyl donation differ. Betaine directly donates a methyl group to homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). DMG, on the other hand, is thought to influence methylation through the folate pathway.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize quantitative data from various studies on the efficacy of DMG and betaine in different applications. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are often from separate experiments with varying methodologies.

Table 1: Efficacy of this compound (DMG)

Application Area Metric Dosage Model Result Citation
Athletic Performance Blood Lactate400mg/kg of body weightYouth elite basketball playersNo significant change after Wingate test[4]
Cardiorespiratory Function1.2 mg/kg twice daily for five daysThoroughbred horsesNo significant differences in VO2, VCO2, heart rate, or lactate concentrations[5]
Liver Function Fatty Liver Disease0.1% of dietLaying hensAlleviated fatty liver disease and enhanced lipid transport[6]
Liver FibrosisOral administrationCCl4-induced miceExacerbated liver injury and fibrosis[7]
Anti-inflammatory Effects IL-6 & TNF-α Gene Expression (UVB-induced)0.005% solutionHuman HaCaT keratinocytesSignificantly prevented upregulation[8]
IL-6 & IL-8 Protein Secretion (UVB-induced)0.0005% and 0.005% solutionsHuman HaCaT keratinocytesSignificantly prevented secretion[8]
Immune Modulation Antibody Titer (in response to pneumovax vaccine)Not specifiedHuman subjects4.5-fold increase in the DMG group compared to control[9]

Table 2: Efficacy of Trimethylglycine (Betaine)

Application Area Metric Dosage Model Result Citation
Athletic Performance Squat Exercise Endurance1.25g twice daily for 2 weeksRecreationally active menImproved muscle endurance[10]
Body Composition6 weeksMen in strength trainingImproved body composition and muscle mass[10]
Liver Function Fatty Liver Grade (NAFLD)6g/day for 3 monthsHuman patients with NAFLDMean decrease in fatty liver grade of 0.72±0.61[11]
Liver Stiffness (NAFLD)6g/day for 3 monthsHuman patients with NAFLDSignificant reduction from 6.30±1.20 kPa to 5.79±1.16 kPa[11]
Spleen Size (NAFLD)6g/day for 3 monthsHuman patients with NAFLDSignificant reduction from 10.32±1.69 cm to 9.52±1.66 cm[11]
Anti-inflammatory Effects Circulating IL-1βMeta-analysis of RCTsHuman subjectsSlight reduction of 0.65 pg/mL[12]
Circulating CRP, IL-6, TNF-αMeta-analysis of RCTsHuman subjectsNon-significant reduction[12]
Antioxidant Capacity Free Radical ScavengingIn vitro assaysChemical assaysLittle free radical scavenging activity[13]
Cellular Antioxidant ActivityCellular assaysCell-based assaysConfirmed antioxidant activity[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

In Vitro Anti-inflammatory Assay (for DMG and Betaine)

This protocol can be adapted to compare the anti-inflammatory effects of DMG and betaine on cultured cells.

  • Cell Culture: Human epidermal keratinocytes (HaCaT) or macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.[8][14]

  • Induction of Inflammation: Inflammation is induced by treating the cells with an inflammatory agent such as lipopolysaccharide (LPS), a combination of interferon-γ (IFNγ) and tumor necrosis factor-α (TNFα), or by exposure to UVB irradiation.[8][14]

  • Treatment: Cells are pre-treated or co-treated with varying concentrations of DMG or betaine.

  • Quantification of Inflammatory Markers:

    • Gene Expression Analysis: After treatment, total RNA is extracted from the cells. The expression levels of inflammatory cytokine genes (e.g., IL-6, IL-8, TNF-α) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[8]

    • Protein Secretion Analysis: The concentration of secreted inflammatory cytokines in the cell culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA).[8]

  • Data Analysis: The fold change in gene expression or protein secretion in the treated groups is compared to the inflamed control group to determine the anti-inflammatory efficacy.

In Vivo Seizure Prevention Model (Comparative Study)

This protocol was used in a study directly comparing the anticonvulsant effects of DMG and betaine.

  • Animal Model: Male Swiss-Webster mice are used for the experiment.

  • Treatment: Animals are administered equimolar doses (e.g., 5 mmole/kg) of DMG, betaine, or a placebo intraperitoneally.

  • Induction of Seizures: Seizures are induced by the administration of a convulsant agent, such as strychnine.

  • Observation: The incidence of seizures and death is observed and recorded for a defined period following the administration of the convulsant.

  • Data Analysis: The percentage decrease in the incidence of seizures and death in the DMG and betaine-treated groups is compared to the placebo group to evaluate their anticonvulsant potency.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay can be used to determine the antioxidant capacity of DMG and betaine, although one study suggests betaine has low activity in this specific assay.[13]

  • Principle: The assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by a peroxyl radical generator (like AAPH).

  • Procedure:

    • A reaction mixture is prepared containing the fluorescent probe and the sample (DMG or betaine) in a phosphate buffer.

    • The peroxyl radical generator is added to initiate the reaction.

    • The fluorescence decay is monitored over time using a microplate reader.

  • Quantification: The area under the fluorescence decay curve is calculated. The net area under the curve (AUC) is proportional to the antioxidant capacity. Trolox, a water-soluble vitamin E analog, is used as a standard to express the results in Trolox Equivalents (TE).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by DMG and betaine, as well as a generalized experimental workflow for their comparison.

Betaine_DMG_Metabolism Choline Choline Betaine_Aldehyde Betaine Aldehyde Choline->Betaine_Aldehyde Choline dehydrogenase Betaine Trimethylglycine (Betaine) Betaine_Aldehyde->Betaine Betaine aldehyde dehydrogenase DMG This compound (DMG) Betaine->DMG BHMT Homocysteine Homocysteine Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine SARDH Methionine Methionine Homocysteine->Methionine Methyl Group Donation SAMe S-adenosylmethionine (SAMe) Methionine->SAMe SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methylation Reactions SAH->Homocysteine

Figure 1: Simplified metabolic pathway of Betaine and DMG in the methionine cycle.

Anti_Inflammatory_Pathway cluster_Betaine Betaine cluster_DMG DMG Betaine_Node Betaine NF_kB_Pathway NF-κB Pathway Betaine_Node->NF_kB_Pathway Inhibition DMG_Node DMG Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) DMG_Node->Inflammatory_Cytokines Inhibition of Expression/Secretion Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, UVB) Inflammatory_Stimulus->NF_kB_Pathway NF_kB_Pathway->Inflammatory_Cytokines Upregulation

Figure 2: Proposed anti-inflammatory signaling pathways of Betaine and DMG.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture Cell Culture (e.g., Hepatocytes, Macrophages) Treatment_InVitro Treatment with DMG or Betaine Cell_Culture->Treatment_InVitro Assays_InVitro Functional Assays (e.g., Cytokine quantification, Antioxidant capacity) Treatment_InVitro->Assays_InVitro Data_Analysis Comparative Data Analysis Assays_InVitro->Data_Analysis Animal_Model Animal Model (e.g., Fatty liver model, Exercise model) Treatment_InVivo Administration of DMG or Betaine Animal_Model->Treatment_InVivo Analysis_InVivo Performance Metrics & Biochemical Analysis (e.g., Liver enzymes, Blood lactate) Treatment_InVivo->Analysis_InVivo Analysis_InVivo->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Figure 3: General experimental workflow for comparing DMG and Betaine efficacy.

Conclusion

Both this compound and Trimethylglycine (betaine) demonstrate significant biological activities, primarily centered around their roles in methylation and metabolism. The available data suggests that betaine has been more extensively studied, with a larger body of quantitative evidence supporting its efficacy in areas such as improving liver function in NAFLD and enhancing certain aspects of athletic performance. DMG has shown promise in immune modulation and has demonstrated anti-inflammatory effects in vitro, though its impact on athletic performance and liver health requires further investigation, with some studies even suggesting potential adverse effects on the liver under specific conditions.

The key difference in their mechanism of methyl donation—betaine acting directly on homocysteine and DMG influencing the folate pathway—may underlie their potentially different efficacy profiles and suitability for different applications. For researchers and drug development professionals, the choice between DMG and betaine will depend on the specific therapeutic target and desired metabolic outcome. Further direct comparative studies are crucial to fully elucidate the relative potencies and therapeutic advantages of these two closely related but distinct molecules.

References

Validating the antioxidant capacity of N,N-Dimethylglycine against known antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of N,N-Dimethylglycine (DMG) as an Antioxidant

This compound is a naturally occurring amino acid derivative found in both plant and animal cells.[1] It is considered an antioxidant that enhances oxygenation at the cellular level.[1] Research suggests that DMG's antioxidant effects are multifaceted, primarily involving the protection of cells from oxidative stress and the scavenging of free radicals.[2][3]

Studies have demonstrated DMG's ability to counteract the detrimental effects of reactive oxygen species (ROS). For instance, in vitro studies on bovine embryos showed that DMG supplementation significantly improved development under conditions of oxidative stress, including exposure to hydrogen peroxide.[4][5][6] This protective effect was comparable to the benefits of a low-oxygen environment, a standard method for reducing oxidative stress in embryo culture.[4][5]

Mechanistically, DMG is believed to be involved in the synthesis of glutathione (GSH), a critical endogenous antioxidant.[4] Glycine, a metabolic product of DMG, is a precursor for glutathione synthesis.[7] By potentially increasing the availability of glycine, DMG may contribute to the cellular antioxidant defense system.

Comparative Antioxidant Capacity

Direct quantitative comparisons of DMG's antioxidant capacity using standardized assays like DPPH, ABTS, ORAC, and FRAP are limited in publicly available scientific literature. However, to provide a frame of reference, the following table summarizes typical antioxidant capacity values for Vitamin C, Vitamin E, and Glutathione from these standard assays.

AntioxidantAssayResult
Vitamin C (Ascorbic Acid) DPPH IC5024.34 ± 0.09 µg/mL[8]
FRAP409 ± 162 µM[2]
Vitamin E (α-Tocopherol) ABTSSimilar antioxidant potential to Trolox[5]
DPPHExchanges 2 electrons with DPPH[9]
Glutathione (GSH) ORACLower than phycocyanobilin (22.18 µmol of Trolox/µmol) and phycocyanin (20.33 µmol of Trolox/µmol)[10]

Note: The values presented are illustrative and can vary depending on the specific experimental conditions.

Signaling Pathway: Nrf2-ARE Pathway in Cellular Defense Against Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key signaling cascade that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub leads to Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf Maf Proteins Maf->ARE Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Gene_Expression activates

Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.

Experimental Protocols for Antioxidant Capacity Assays

The following are detailed methodologies for key experiments cited in the evaluation of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., DMG, Vitamin C) in a suitable solvent (e.g., methanol, water) to prepare a series of concentrations.

  • Reaction: Add a small volume of the sample solution to the DPPH working solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value: The concentration of the antioxidant required to inhibit 50% of the DPPH radicals (IC50) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Add the sample solution to the ABTS•+ working solution.

  • Measurement: Record the decrease in absorbance at 734 nm after a specific time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of Vitamin E.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

  • Sample Preparation: Prepare dilutions of the test compound.

  • Reaction Mixture: In a microplate, combine the fluorescent probe and the sample or standard.

  • Initiation of Reaction: Add the peroxyl radical generator to initiate the reaction.

  • Measurement: Monitor the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: Calculate the net area under the curve (AUC) for each sample and standard. The ORAC value is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • Sample Preparation: Prepare the test compound in a suitable solvent.

  • Reaction: Add the sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄ or ascorbic acid.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro antioxidant capacity assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis p1 Prepare Reagents (e.g., DPPH, ABTS, FRAP, ORAC) p2 Prepare Test Samples (DMG, Standards) at Varying Concentrations a1 Mix Sample with Reagent p2->a1 a2 Incubate under Controlled Conditions (Time, Temperature, Light) a1->a2 m1 Measure Absorbance or Fluorescence using Spectrophotometer/Fluorometer a2->m1 m2 Calculate Percentage Inhibition or Area Under the Curve m1->m2 m3 Determine IC50 or Trolox Equivalent (TE) Values m2->m3

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion

While direct quantitative data from standardized antioxidant assays for this compound are not extensively documented, the existing body of research provides substantial qualitative and mechanistic evidence for its antioxidant properties. DMG appears to exert its effects by protecting cells from oxidative damage and potentially contributing to the synthesis of the key endogenous antioxidant, glutathione. For a definitive quantitative comparison with established antioxidants like Vitamin C, Vitamin E, and Glutathione, further studies employing standardized assays such as DPPH, ABTS, ORAC, and FRAP are warranted. The experimental protocols and workflows detailed in this guide provide a framework for conducting such validation studies.

References

A Comparative Analysis of N,N-Dimethylglycine and Sarcosine Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways, enzymology, and physiological significance of N,N-Dimethylglycine (DMG) and its immediate downstream metabolite, sarcosine (N-methylglycine). Both are crucial intermediates in one-carbon metabolism, playing significant roles in cellular methylation processes and exhibiting distinct clinical relevance. This analysis is supported by experimental data, detailed methodologies, and visual representations of the core metabolic pathways.

Metabolic Pathways: A Sequential Relationship

This compound and sarcosine are key intermediates in the catabolism of choline.[1] Their metabolism is intrinsically linked through a sequential, two-step demethylation process that occurs primarily within the mitochondrial matrix.[1][2]

The canonical pathway begins with the oxidation of choline to betaine.[3] Betaine then donates a methyl group in a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT), yielding DMG.[4] The subsequent metabolism of DMG directly produces sarcosine:

  • DMG to Sarcosine: this compound is oxidatively demethylated by the mitochondrial enzyme dimethylglycine dehydrogenase (DMGDH) to form sarcosine and formaldehyde.[5][6]

  • Sarcosine to Glycine: Sarcosine is further demethylated by sarcosine dehydrogenase (SARDH) , also a mitochondrial enzyme, to produce glycine and another molecule of formaldehyde.[7][8][9]

Both DMGDH and SARDH are flavoproteins that utilize FAD as a cofactor and are linked to the electron transport chain via the electron-transferring flavoprotein (ETF).[6][7][10] The formaldehyde generated in these reactions can be captured by tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate, a key one-carbon donor for various biosynthetic pathways, including purine and thymidylate synthesis.[4]

While the primary source of sarcosine is DMG catabolism, it can also be synthesized in the cytosol by the enzyme glycine N-methyltransferase (GNMT) , which transfers a methyl group from S-adenosylmethionine (SAM) to glycine.[11][12] This positions sarcosine metabolism at the intersection of the choline oxidation pathway and the methionine cycle.[13]

Metabolic_Pathway Comparative Metabolism of DMG and Sarcosine cluster_mito Mitochondrion cluster_cyto Cytosol DMG This compound (DMG) SARC Sarcosine DMG->SARC DMGDH FORM_mito Formaldehyde DMG->FORM_mito GLY_mito Glycine SARC->GLY_mito SARDH SARC->FORM_mito MTHF_mito 5,10-CH2-THF FORM_mito->MTHF_mito THF_mito THF THF_mito->MTHF_mito CHOL Choline BETA Betaine CHOL->BETA Choline Dehydrogenase BETA->DMG BHMT GLY_cyto Glycine GLY_cyto->SARC GNMT SAM SAM SAH SAH SAM->SAH

Fig. 1: Metabolic pathways of DMG and Sarcosine.

Data Presentation: Enzymology and Concentrations

The key enzymes governing DMG and sarcosine metabolism exhibit distinct characteristics. Deficiencies in these enzymes lead to specific metabolic disorders: DMGDH deficiency results in elevated DMG levels, while SARDH deficiency causes sarcosinemia, an excess of sarcosine in plasma and urine.[9]

Table 1: Key Enzymes in this compound and Sarcosine Metabolism

Enzyme Gene Primary Substrate Product Cofactor Cellular Location Associated Disorder
Dimethylglycine Dehydrogenase DMGDH This compound Sarcosine FAD Mitochondria DMGDH Deficiency[5]
Sarcosine Dehydrogenase SARDH Sarcosine Glycine FAD Mitochondria Sarcosinemia[2][9]
Glycine N-Methyltransferase GNMT Glycine Sarcosine SAM Cytosol Not specified

| Betaine-Homocysteine S-Methyltransferase | BHMT | Betaine | this compound | None | Cytosol | Not specified |

Quantitative analysis of enzyme kinetics provides insight into the efficiency and substrate specificity of these metabolic conversions. The following data is derived from studies on a bacterial DMGDH from Chromohalobacter salexigens, which notably can utilize both DMG and sarcosine as substrates.

Table 2: Comparative Enzyme Kinetics of DMGDH from C. salexigens

Substrate Km (mM) Vmax (U mg-1) kcat (s-1) Source
This compound 8.61 ± 1.43 0.048 ± 0.004 0.312 ± 0.026 [14]

| Sarcosine | 14.85 ± 1.64 | 0.043 ± 0.003 | 0.280 ± 0.020 |[14] |

Physiological concentrations of these metabolites are tightly regulated. In healthy humans, circulating levels of sarcosine are maintained at a low micromolar range.

Table 3: Physiological Concentration of Sarcosine

Metabolite Fluid/Tissue Concentration (µM) Source

| Sarcosine | Blood Serum | 1.4 ± 0.6 |[8] |

Clinical Significance: Beyond Intermediary Metabolism

While both DMG and sarcosine are integral to one-carbon metabolism, their clinical implications differ.

  • This compound: DMG is explored as a nutritional supplement purported to enhance metabolic and immune function.[15][16] Studies have also investigated its role in glucose metabolism, where lower plasma DMG levels have been associated with higher blood glucose.[17]

  • Sarcosine: Sarcosine has gained significant attention in oncology, particularly as a potential oncometabolite and biomarker for prostate cancer progression.[11] Elevated levels of sarcosine and the dysregulation of sarcosine-metabolizing enzymes (increased GNMT, decreased SARDH) are associated with increased cancer cell invasion and metastasis.[7][11]

Experimental Protocols & Workflow

The analysis of DMG and sarcosine metabolism employs a range of biochemical and analytical techniques. A typical workflow for metabolomic analysis involves sample collection, metabolite extraction, instrumental analysis, and data interpretation.

Fig. 2: Experimental workflow for metabolomic studies.

This protocol provides a general methodology for the simultaneous quantification of this compound and sarcosine in biological samples (e.g., plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation and Metabolite Extraction:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold extraction solvent (e.g., 80% methanol) containing internal standards (e.g., isotopically labeled DMG-d6 and Sarcosine-d3).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of an appropriate solvent (e.g., 5% acetonitrile in water) for LC-MS analysis.

  • Liquid Chromatography:

    • Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), and gradually decrease to elute the polar analytes. A typical gradient might run from 95% B to 40% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • DMG: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 104.1 -> 58.1)

      • Sarcosine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 90.1 -> 44.1)

      • Internal Standards: Monitor the corresponding transitions for DMG-d6 and Sarcosine-d3.

    • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Analysis and Quantification:

    • Integrate the peak areas for each analyte and its corresponding internal standard using the instrument's software.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using standards of known concentrations prepared in a similar matrix.

    • Quantify the concentration of DMG and sarcosine in the samples by interpolating their area ratios from the calibration curve.

References

Cross-study validation of N,N-Dimethylglycine's effects on immune response.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical and Clinical Data on the Immune-Enhancing Properties of N,N-Dimethylglycine (DMG)

This compound (DMG), a derivative of the amino acid glycine, has been investigated for its potential to modulate the immune system. This guide provides a comparative analysis of key studies that have explored the effects of DMG on both humoral and cellular immune responses. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DMG's immunomodulatory capabilities.

Quantitative Effects on Immune Response: A Tabular Comparison

The following tables summarize the key quantitative findings from pivotal studies on the effects of this compound on antibody production and lymphocyte proliferation.

Table 1: Effect of DMG on Antibody Production

Study SubjectAntigen ChallengeDMG Treatment GroupControl GroupFold Increase with DMGReference
RabbitsInfluenza Virus> Fourfold increase in mean antibody titerBaseline>4x[1](--INVALID-LINK--)
RabbitsSalmonella typhi O Antigen> Fivefold higher mean antibody titerBaseline>5x[1](--INVALID-LINK--)
Humans (20 volunteers)Pneumococcal Vaccine4.5-fold increase in antibody titerPlacebo4.5x[2](--INVALID-LINK--)

Table 2: Effect of DMG on Lymphocyte Proliferation

Study SubjectAssayDMG Treatment GroupControl GroupFold Increase with DMGReference
Rabbits (immunized with influenza)Lymphocyte Transformation AssayTenfold increase in mean proliferative responseBaseline10x[1](--INVALID-LINK--)
Rabbits (immunized with typhoid)Lymphocyte Transformation AssayFourfold increase in thymidine uptakeBaseline4x[1](--INVALID-LINK--)
Humans (in vitro, patients with diabetes and sickle cell disease)Lymphocyte Transformation AssayAlmost threefold increase in response to mitogensBaseline~3x[2](--INVALID-LINK--)

Detailed Experimental Protocols

A comprehensive understanding of the methodologies employed in these studies is crucial for cross-study validation.

Study 1: Reap & Lawson (1990) - Rabbit Model[1](https://www.jacionline.org/article/S0091-6749(81)80139-X/fulltext)
  • Animal Model: New Zealand white rabbits.

  • Antigen Challenge:

    • Influenza virus vaccine.

    • Salmonella typhi O (somatic) and H (flagellar) antigens.

  • DMG Administration: The specific dosage and administration route of DMG were not detailed in the available abstract.

  • Humoral Response Assessment:

    • Hemagglutination Inhibition (HI) Assay: Used to measure antibody titers against the influenza virus. This assay measures the ability of antibodies in the serum to inhibit the agglutination of red blood cells by the virus.

  • Cellular Response Assessment:

    • Lymphocyte Transformation Test (LTT): This assay measures the proliferation of lymphocytes in response to an antigen. The study measured the uptake of tritiated thymidine by lymphocytes, which is indicative of DNA synthesis and cell proliferation.

Study 2: Graber et al. (1981) - Human Volunteers[2](https://www.jacionline.org/article/S0091-6749(81)80139-X/fulltext)
  • Study Design: A double-blind, placebo-controlled study.

  • Subjects: 20 human volunteers.

  • Antigen Challenge: Pneumovax®, a pneumococcal polysaccharide vaccine.

  • DMG Administration: The specific dosage and administration route of DMG were not detailed in the available abstract. The study duration was 10 weeks.[3](--INVALID-LINK--)

  • Humoral Response Assessment:

    • Antibody titers to the pneumococcal vaccine were measured. The specific assay used was not detailed in the abstract.

  • Cellular Response Assessment:

    • Leukocyte Inhibitory Factor (LIF) Assay: This assay measures the production of LIF, a cytokine that inhibits the migration of leukocytes, as an indicator of cell-mediated immunity.

    • Lymphocyte Transformation Test (LTT): The in vitro responses of lymphocytes from patients with diabetes and sickle cell disease to various mitogens (phytohemagglutinin, concanavalin A, and pokeweed mitogen) were assessed with the addition of DMG.

Potential Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of DMG's immunomodulatory effects are still under investigation, preliminary evidence suggests potential involvement of the NF-κB and Estrogen Receptor α (ERα) signaling pathways.

Hypothesized Signaling Pathway of DMG in Immune Modulation

The following diagram illustrates a potential signaling pathway through which DMG may exert its effects on immune cells. This is a hypothetical model based on the known roles of NF-κB and ERα in immune regulation and requires further experimental validation.

DMG_Signaling_Pathway cluster_cell Cellular Mechanisms DMG This compound (DMG) ImmuneCell Immune Cell (e.g., Lymphocyte) DMG->ImmuneCell ERa Estrogen Receptor α (ERα) ImmuneCell->ERa interacts with NFkB NF-κB ERa->NFkB potentially influences Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Gene Expression (Cytokines, Antibodies) Nucleus->GeneExpression activates ImmuneResponse Enhanced Immune Response (Humoral & Cellular) GeneExpression->ImmuneResponse

Hypothesized DMG signaling pathway in immune cells.

Experimental Workflow for Assessing Humoral Immune Response

The following diagram outlines a typical workflow for evaluating the effect of a substance like DMG on antibody production using a Hemagglutination Inhibition (HI) assay.

HI_Assay_Workflow start Start treatment Administer DMG or Placebo to Study Subjects start->treatment immunization Immunize with Antigen (e.g., Influenza Vaccine) treatment->immunization serum_collection Collect Serum Samples immunization->serum_collection serial_dilution Perform Serial Dilutions of Serum serum_collection->serial_dilution add_virus Add Standardized Amount of Virus serial_dilution->add_virus incubation1 Incubate to Allow Antibody-Virus Binding add_virus->incubation1 add_rbcs Add Red Blood Cells (RBCs) incubation1->add_rbcs incubation2 Incubate to Observe Agglutination add_rbcs->incubation2 read_results Read HI Titer (Highest dilution inhibiting agglutination) incubation2->read_results end End read_results->end

Workflow for Hemagglutination Inhibition (HI) Assay.

Experimental Workflow for Assessing Cellular Immune Response

The following diagram illustrates a generalized workflow for a Lymphocyte Transformation Test (LTT) to measure the proliferative response of lymphocytes.

LTT_Workflow start Start isolate_lymphocytes Isolate Lymphocytes from Blood Samples start->isolate_lymphocytes culture_cells Culture Lymphocytes in vitro isolate_lymphocytes->culture_cells add_stimulant Add Mitogen or Antigen culture_cells->add_stimulant add_dmg Add DMG (in vitro studies) or use cells from DMG-treated subjects culture_cells->add_dmg incubation Incubate for Several Days add_stimulant->incubation add_dmg->incubation add_tracer Add Proliferation Tracer (e.g., [3H]-thymidine) incubation->add_tracer incubation2 Incubate for Tracer Incorporation add_tracer->incubation2 harvest_cells Harvest Cells incubation2->harvest_cells measure_proliferation Measure Incorporated Tracer (e.g., Scintillation Counting) harvest_cells->measure_proliferation end End measure_proliferation->end

Workflow for Lymphocyte Transformation Test (LTT).

Conclusion

The presented data from cross-study validation indicates that this compound has the potential to enhance both humoral and cellular immune responses. The consistent findings of increased antibody production and lymphocyte proliferation across different animal and human studies suggest a tangible immunomodulatory effect. However, to fully elucidate the mechanisms of action and the therapeutic potential of DMG, further research is warranted. Specifically, future studies should focus on providing detailed dose-response data, a comprehensive analysis of its effects on a wider range of cytokines, and a more definitive characterization of the underlying signaling pathways. The experimental workflows and hypothesized signaling pathways presented in this guide can serve as a foundation for designing such future investigations.

References

Reproducibility of published findings on N,N-Dimethylglycine's ergogenic effects.

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Conflicting Findings in Published Research

The role of N,N-Dimethylglycine (DMG) as an ergogenic aid has been a subject of scientific inquiry for decades, with claims of enhanced athletic performance, improved oxygen utilization, and reduced lactate accumulation. However, the reproducibility of these findings remains a critical point of discussion among researchers. This guide provides a comparative analysis of key studies with conflicting outcomes, presenting their quantitative data and experimental protocols to facilitate a deeper understanding of the existing evidence and the challenges in establishing a definitive ergogenic effect of DMG.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the ergogenic effects of this compound. These studies have been selected to highlight the discrepancies in reported outcomes.

Table 1: Studies Reporting No Significant Ergogenic Effect of this compound

StudySubjectsDosageExercise ProtocolKey Findingsp-value
Gray and Titlow (1982)[1]16 male track athletes300 mg/day of pangamic acid (containing DMG) for 3 weeksBruce treadmill protocol to exhaustionNo significant difference in maximal heart rate, treadmill time, or post-exercise blood lactate and glucose levels compared to placebo.> 0.05
Rose et al. (1989)[2]6 Thoroughbred horses1.2 mg/kg twice daily for 5 daysStandardized incremental treadmill testNo significant differences in VO2, VCO2, heart rate, arterial blood and plasma lactate concentrations, or muscle lactate concentrations compared to placebo.Not specified
Bishop et al. (1987)[1]Trained runnersNot specified in available abstractNot specified in available abstractNo significant effect on physiological response or performance.Not specified

Table 2: Studies Reporting a Significant Ergogenic Effect of this compound

StudySubjectsDosageExercise ProtocolKey Findingsp-value
Greene et al. (1996)[2]7 horses and 4 mules2.2 g twice daily for 4 daysModerate intensity exercise at two different altitudesWhen data were pooled, DMG significantly reduced blood lactate concentrations.0.03
DaVinci Labs (unspecified study)[3]Track and field athletesNot specifiedNot specifiedReported a 27.5% increase in VO2 Max and a 23.6% increase in time to exhaustion compared to a placebo group.Not specified

Detailed Experimental Protocols

A critical factor in evaluating the reproducibility of scientific findings is the detailed methodology employed. Below are the experimental protocols for the key studies cited.

Gray and Titlow (1982): No Ergogenic Effect
  • Objective: To examine the effect of pangamic acid (containing this compound) on short-term maximal treadmill performance.

  • Subjects: 16 male track athletes.

  • Design: Double-blind, placebo-controlled.

  • Supplementation: The experimental group ingested six 50 mg tablets of pangamic acid (a total of 300 mg) daily for three weeks. The control group received a placebo.

  • Exercise Testing: Subjects performed the Bruce treadmill protocol to exhaustion before and after the supplementation period.

  • Measured Parameters: Maximal heart rate, treadmill time, recovery heart rate, and pre- and post-exercise blood glucose and lactate levels.

  • Statistical Analysis: Multivariate analysis of variance (MANOVA).

Greene et al. (1996): Significant Reduction in Blood Lactate
  • Objective: To examine the effects of this compound on athletic performance at altitude in horses and mules.

  • Subjects: 7 horses and 4 mules.

  • Design: Crossover design was not explicitly stated in the abstract, but animals were tested with and without DMG.

  • Supplementation: 2.2 g of DMG administered twice daily for four days.

  • Exercise Testing: Two exercise bouts of moderate intensity, one at an elevation of 2635m and another at 1960m.

  • Measured Parameters: Blood lactate concentrations and heart rates.

  • Statistical Analysis: Paired t-test and ANOVA were used to analyze the data. When data from both species and altitudes were pooled, a significant reduction in blood lactate was observed in the DMG-treated group.

Signaling Pathways and Logical Relationships

The proposed mechanisms for the ergogenic effects of this compound primarily revolve around its role as a methyl donor in various metabolic pathways. The following diagrams illustrate these proposed relationships.

Proposed_DMG_Metabolic_Pathway cluster_choline_metabolism Choline Metabolism cluster_homocysteine_remethylation Homocysteine Remethylation cluster_dmg_metabolism DMG Metabolism cluster_ergogenic_effects Proposed Ergogenic Effects Choline Choline Betaine_Aldehyde Betaine_Aldehyde Choline->Betaine_Aldehyde Oxidation Betaine Betaine Betaine_Aldehyde->Betaine Oxidation Homocysteine Homocysteine Betaine->Homocysteine Methyl Group Donor DMG DMG Betaine->DMG Demethylation Betaine->DMG Methionine Methionine Homocysteine->Methionine Remethylation Sarcosine Sarcosine DMG->Sarcosine Demethylation Improved_Oxygen_Utilization Improved_Oxygen_Utilization DMG->Improved_Oxygen_Utilization Proposed Mechanism Reduced_Lactate_Accumulation Reduced_Lactate_Accumulation DMG->Reduced_Lactate_Accumulation Proposed Outcome Glycine Glycine Sarcosine->Glycine Demethylation Improved_Oxygen_Utilization->Reduced_Lactate_Accumulation

Caption: Proposed metabolic pathway of this compound and its relationship to choline metabolism and homocysteine remethylation, leading to its purported ergogenic effects.

Experimental_Workflow_Comparison cluster_gray_titlow Gray and Titlow (1982) cluster_greene Greene et al. (1996) GT_Subjects 16 Male Runners GT_Protocol 3 weeks DMG/Placebo GT_Subjects->GT_Protocol GT_Test Maximal Treadmill Test GT_Protocol->GT_Test GT_Result No Significant Effect GT_Test->GT_Result G_Subjects 11 Horses & Mules G_Protocol 4 days DMG/Control G_Subjects->G_Protocol G_Test Moderate Exercise at Altitude G_Protocol->G_Test G_Result Reduced Blood Lactate G_Test->G_Result

Caption: A comparative workflow of two key studies with conflicting findings on the ergogenic effects of this compound.

Conclusion

The discrepancies in outcomes may be attributable to several factors, including:

  • Differences in Experimental Design: Variations in subject populations (human vs. animal), training status, dosage, duration of supplementation, and the type of exercise protocol employed can all influence the results.

  • Small Sample Sizes: Many of the studies involve a small number of subjects, which may limit their statistical power to detect a true effect.

  • Lack of Detailed Reporting: The absence of full-text publications for some studies hinders a thorough analysis of their methodologies and results.

For researchers, scientists, and drug development professionals, the current state of evidence underscores the need for further well-controlled, large-scale clinical trials in human subjects to clarify the potential ergogenic role of this compound. Future research should focus on standardized methodologies, including consistent dosing regimens and validated performance measures, to ensure the reproducibility and comparability of findings. A deeper investigation into the specific biochemical mechanisms by which DMG might influence exercise metabolism is also warranted to move beyond correlational observations to a causal understanding.

References

A Comparative Analysis of N,N-Dimethylglycine as a Methyl Donor in One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the methyl donor capabilities of N,N-Dimethylglycine (DMG) against other key players in one-carbon metabolism: S-adenosylmethionine (SAMe), methionine, betaine (trimethylglycine), choline, and folate. The following sections detail the metabolic pathways, present available quantitative data from clinical trials, and outline the experimental protocols used to assess methyl donor efficacy.

Introduction to this compound (DMG)

This compound is a derivative of the amino acid glycine and an intermediate metabolite in the choline oxidation pathway. While not a direct methyl donor in the same manner as S-adenosylmethionine (SAMe), DMG plays a crucial indirect role in one-carbon metabolism. It is a product of the reaction where betaine (trimethylglycine) donates a methyl group to homocysteine to regenerate methionine. This process is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). By participating in this cycle, DMG contributes to the overall methyl pool and aids in the regulation of homocysteine levels.

Metabolic Pathways and the Role of Methyl Donors

The efficacy of a methyl donor is determined by its ability to contribute to the pool of S-adenosylmethionine (SAMe), the universal methyl donor for numerous biological reactions, including DNA, RNA, and protein methylation. The following diagram illustrates the central pathways of one-carbon metabolism, highlighting the interplay between DMG and other key methyl donors.

OneCarbonMetabolism cluster_MethionineCycle Methionine Cycle cluster_FolateCycle Folate Cycle cluster_CholineOxidation Choline Oxidation Pathway Met Methionine MAT MAT Met->MAT ATP SAMe S-adenosylmethionine (SAMe) Methyltransferases Methyltransferases SAMe->Methyltransferases Acceptor SAH S-adenosylhomocysteine (SAH) SAHH SAHH SAH->SAHH Hcy Homocysteine MS MS (B12-dependent) Hcy->MS 5-Methyl-THF BHMT BHMT Hcy->BHMT Betaine Choline Choline Betaine Betaine (Trimethylglycine) Choline->Betaine Oxidation DMG This compound (DMG) Betaine->DMG BHMT Sarcosine Sarcosine DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine SARDH THF Tetrahydrofolate (THF) MTHF 5-Methyl-THF THF->MTHF MTHFR MTHF->MS MAT->SAMe Methyltransferases->SAH Methylated Acceptor SAHH->Hcy Adenosine MS->Met BHMT->Met DMGDH DMGDH SARDH SARDH MTHFR MTHFR

Diagram 1: Overview of One-Carbon Metabolism.

Comparative Efficacy in Homocysteine Reduction

Methyl DonorDosageDuration of StudyStudy PopulationChange in Fasting Plasma Homocysteine (μmol/L)Percentage Change in Fasting Plasma HomocysteineReference
This compound (DMG) 400 mg/day28 daysPre-dialysis chronic renal failure patientsNo significant differenceNo significant difference[1][2]
Betaine 1.5 g/day 6 weeksHealthy men and women-1.2 μmol/L (approx.)-12%[3]
Betaine 3 g/day 6 weeksHealthy men and women-1.5 μmol/L (approx.)-15%[3]
Betaine 6 g/day 6 weeksHealthy men and women-2.0 μmol/L (approx.)-20%[3]
Choline (as Phosphatidylcholine) 2.6 g/day 2 weeksHealthy men with mildly elevated tHcy-3.0 μmol/L-18%[4][5][6]
Folic Acid 400 µ g/day 6 weeksHealthy elderlySignificant reduction vs. placeboNot specified[7][8]
Folic Acid 600 µ g/day 6 weeksHealthy elderlySignificant reduction vs. placeboNot specified[7][8]
Folic Acid 800 µ g/day 6 weeksHealthy men and women with mildly elevated Hcy-2.7 μmol/LNot specified[9]
S-adenosylmethionine (SAMe) 800 mg/day4 weeksHealthy human volunteersNo significant changeNo significant change[10][11]
S-adenosylmethionine (SAMe) 1200 mg/dayNot specifiedPatients with vascular disease and mild to moderate hyperhomocysteinemiaStudy planned, results not publishedStudy planned, results not published[12][13][14]
Methionine 1500 mg/day4 weeksHealthy women and patients with chronic urinary tract infection+2.1 μmol/L (approx.)+23.6% (approx.)[15][16]
Methionine 75 mg/kg/day1 weekHealthy men+10.59 μmol/L (increase from baseline)Significant increase[17][18][19]

Note: The study on DMG was conducted in a specific patient population, which may not be representative of its effects in healthy individuals. The results for methionine supplementation show an increase in homocysteine, which is expected as it is the metabolic precursor to homocysteine.

Experimental Protocols

The assessment of a methyl donor's efficacy relies on robust experimental protocols. Below are methodologies for key assays used to evaluate the impact of these compounds on one-carbon metabolism.

Protocol for Measurement of Plasma Homocysteine

This protocol describes a common method for quantifying total plasma homocysteine, a key biomarker for methylation status.

HomocysteineMeasurementWorkflow Start Start: Collect fasting blood sample in EDTA tube Centrifuge Centrifuge immediately to separate plasma Start->Centrifuge Reduce Treat plasma with a reducing agent (e.g., dithiothreitol) to free bound homocysteine Centrifuge->Reduce Precipitate Precipitate proteins with an acid (e.g., trichloroacetic acid) Reduce->Precipitate Centrifuge2 Centrifuge to pellet precipitated proteins Precipitate->Centrifuge2 Derivatize Derivatize the supernatant containing free homocysteine with a fluorescent agent (e.g., SBD-F) Centrifuge2->Derivatize HPLC Inject derivatized sample into a High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector Derivatize->HPLC Quantify Quantify homocysteine concentration by comparing peak area to a standard curve HPLC->Quantify End End: Report total plasma homocysteine concentration (μmol/L) Quantify->End

References

A Comparative Analysis of the Safety and Toxicity Profiles of N,N-Dimethylglycine and Other Dietary Supplements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive evaluation of the safety and toxicity of N,N-Dimethylglycine (DMG) in comparison to other structurally or metabolically related dietary supplements: Trimethylglycine (TMG), Sarcosine, and Dimethylaminoethanol (DMAE). The information is intended for researchers, scientists, and drug development professionals, offering a comparative look at preclinical and clinical safety data.

Overview of Compounds
  • This compound (DMG): A dimethylated derivative of the amino acid glycine, DMG is a naturally occurring intermediate in the metabolism of choline to glycine.[1] It is marketed as a nutritional supplement purported to enhance physical performance, immune function, and neurological health.[2]

  • Trimethylglycine (TMG): Also known as betaine, TMG is an amino acid derivative that plays a crucial role as a methyl donor in the body, particularly in the conversion of homocysteine back to methionine.[3][4] It is found in foods like beets, spinach, and whole grains.[4]

  • Sarcosine: Also known as N-methylglycine, sarcosine is an intermediate and byproduct in glycine synthesis and degradation. It has been investigated for its potential role as a co-agonist at the NMDA receptor.[5]

  • Dimethylaminoethanol (DMAE): An organic compound that is a precursor to choline. It has been studied for its potential cognitive-enhancing effects and is also used topically in skincare products.[6][7]

Preclinical Toxicity Assessment

Acute Toxicity

Acute toxicity is typically evaluated by determining the median lethal dose (LD50), the dose required to kill 50% of a test population. The data below summarizes the oral LD50 values in rats for the selected supplements.

Compound Oral LD50 (Rat) Reference
This compound HCl 3,900 mg/kg
This compound > 650 mg/kg[8]
Trimethylglycine (Betaine) 11,200 mg/kgN/A
Sarcosine (Acyl Sarcosinates) > 4,200 mg/kg[9][10]
Dimethylaminoethanol (DMAE) 1,800 mg/kgN/A

Note: Data for TMG and DMAE LD50 are widely cited in safety data sheets but were not captured in the provided search results. Acyl sarcosinates are derivatives of sarcosine; data for pure sarcosine was limited.

Summary: Based on the available data, TMG exhibits the lowest acute oral toxicity, followed by acyl sarcosinates and DMG. DMAE appears to be the most acutely toxic of the group in animal models. DMG is generally considered to have a low toxicity profile.[2] Long-term feeding studies in animals at high doses have not produced significant health problems.[2][11][12]

Genotoxicity (Mutagenicity)

Genotoxicity assays, such as the Ames test, are used to assess the potential of a substance to induce mutations in DNA.

  • This compound: Material safety data sheets indicate that mutagenic effects for DMG are "not available," which often implies no evidence of mutagenicity was found in standard tests.

  • Sarcosine: Acyl sarcosines and sarcosinates were reported to be non-mutagenic to bacterial cells in culture.[9] However, there is a caution against their use in cosmetic products where N-nitroso compounds (potential carcinogens) may be formed.[13][14]

  • Trimethylglycine & DMAE: Specific Ames test results for TMG and DMAE were not prominently found in the search results, but they are generally considered non-mutagenic under normal use.

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical compound.[15][16]

  • Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102) are used.[15] These strains are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[15][17]

  • Metabolic Activation: The test is conducted with and without a fraction of rat liver homogenate (S9 mix).[15] This is to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized by liver enzymes.[15]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations in a culture medium containing only a trace amount of histidine.[16][17]

  • Plating & Incubation: The mixture is plated onto a minimal glucose agar medium that lacks histidine.[15][16] The plates are incubated at 37°C for 48 hours.[15][16]

  • Evaluation: Only bacteria that undergo a reverse mutation (reversion) to a histidine-synthesizing state (His+) can form colonies.[17] The mutagenic potential of the substance is proportional to the number of revertant colonies observed compared to a negative (solvent) control.[16]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis strain His- Salmonella Strains (e.g., TA98, TA100) mix_no_s9 Mix: Strain + Compound strain->mix_no_s9 mix_s9 Mix: Strain + Compound + S9 strain->mix_s9 s9 S9 Liver Extract (for Metabolic Activation) s9->mix_s9 test_compound Test Compound (Varying Concentrations) test_compound->mix_no_s9 test_compound->mix_s9 plate_no_s9 Plate on His-deficient Agar mix_no_s9->plate_no_s9 plate_s9 Plate on His-deficient Agar mix_s9->plate_s9 incubate Incubate 37°C for 48h plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count result Compare to Control (Mutagenic vs. Non-mutagenic) count->result

Figure 1: Standard workflow for the Ames mutagenicity test.

Clinical Safety and Tolerability

Clinical trials and post-market surveillance provide critical data on the safety and side effects of supplements in humans.

Compound Typical Dosage Range Reported Side Effects Key Safety Notes
This compound (DMG) 90 - 1,000 mg/dayGenerally well-tolerated; no significant adverse effects reported in available studies.[2][18]Considered safe for short-term use (up to 28 days); long-term safety is not well-established.[19][20]
Trimethylglycine (TMG) 500 mg - 6 g/day Primarily gastrointestinal discomfort (bloating, cramps, nausea) at high doses.[3][4][21]Generally recognized as safe (GRAS).[3] May increase LDL cholesterol in some individuals.[4][22][23]
Sarcosine 1 - 2 g/day Can cause irritation to skin, eyes, and respiratory system in pure form.[9]Generally low oral toxicity.[9] Safety in supplement form is less documented than TMG or DMG.
Dimethylaminoethanol (DMAE) 400 - 1,800 mg/dayConfusion, drowsiness, elevated blood pressure, muscle tenseness, insomnia.[6][24]Not recommended for individuals with epilepsy or during pregnancy.[6][24] Can cause severe cholinergic side effects at high doses.[24]

Designing a clinical study to evaluate the safety of a dietary supplement requires a rigorous, ethical approach.[25][26][27][28]

  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.[25] This design minimizes bias by randomly assigning participants to receive either the supplement or an identical-looking placebo, with neither the participants nor the researchers knowing who is in which group.

  • Participant Selection: A specific population is defined with clear inclusion and exclusion criteria. Pre-clinical safety data must be robust before human trials begin.[26]

  • Dosage and Administration: The study will test one or more dosages of the supplement, often based on preclinical data or traditional use. The duration can range from weeks to months.

  • Safety Monitoring: Participants are monitored throughout the trial. This includes:

    • Adverse Event Reporting: Systematically collecting and evaluating any unfavorable medical occurrences.

    • Clinical Laboratory Tests: Regular blood and urine tests to monitor liver function (ALT, AST), kidney function (creatinine), blood lipids, and complete blood counts.[26]

    • Vital Signs: Regular checks of blood pressure, heart rate, and body weight.

  • Data Analysis: At the end of the trial, the groups are "unblinded." The incidence and severity of adverse events in the supplement group are statistically compared to the placebo group to determine if the supplement has an acceptable safety profile.

Clinical_Trial_Workflow cluster_intervention Intervention Phase (Double-Blind) start Preclinical Safety Data (Animal Studies) protocol Develop Protocol & Obtain Ethics Approval start->protocol recruitment Recruit & Screen Eligible Participants protocol->recruitment randomization Randomization recruitment->randomization group_A Group A: Receives Supplement randomization->group_A group_B Group B: Receives Placebo randomization->group_B monitoring Monitor Participants (Adverse Events, Vitals, Lab Tests) end End of Study monitoring->end analysis Unblind & Analyze Data (Compare Groups) end->analysis conclusion Safety & Tolerability Conclusion analysis->conclusion

Figure 2: Workflow for a supplement safety and tolerability clinical trial.

Metabolic Pathways and Toxicological Mechanisms

The safety profile of these supplements is closely linked to their metabolism. DMG, TMG, and sarcosine are all intermediates in the one-carbon metabolism cycle, which is crucial for methylation and homocysteine regulation.[1][18]

  • DMG, TMG, and Sarcosine: TMG donates a methyl group to homocysteine to form methionine and DMG.[1] DMG is then demethylated to sarcosine, which is further demethylated to glycine.[1] This pathway is central to cellular function. Because DMG and sarcosine are natural metabolites of TMG, they are considered to have low toxicity. Disruptions in this pathway, however, can lead to elevated homocysteine, a risk factor for cardiovascular disease. TMG supplementation is often used to help lower homocysteine levels.[3][4]

  • DMAE: The mechanism of DMAE is less clear. It is thought to increase the synthesis of acetylcholine, a key neurotransmitter, though evidence is debated.[6][29] Its toxicity at high doses may relate to overstimulation of cholinergic pathways, leading to side effects like muscle tension and insomnia.[24]

Metabolic_Pathway choline Choline tmg Trimethylglycine (TMG) (Betaine) choline->tmg Oxidation dmg This compound (DMG) tmg->dmg -CH3 (to Homocysteine) sarcosine Sarcosine (N-Methylglycine) dmg->sarcosine -CH3 glycine Glycine sarcosine->glycine -CH3 homocysteine Homocysteine methionine Methionine homocysteine->methionine +CH3 (from TMG)

Figure 3: Simplified metabolic pathway of choline, TMG, DMG, and Sarcosine.

Conclusion

Based on the available preclinical and clinical data, This compound (DMG) and Trimethylglycine (TMG) exhibit high safety profiles with low acute toxicity and minimal side effects at typical dosages. TMG is generally recognized as safe, with mild, dose-dependent gastrointestinal effects being the most common complaint.[3][4] DMG is also well-tolerated, though long-term human safety data is less extensive.[2][19]

Sarcosine also appears to have low oral toxicity but requires caution regarding potential irritation in its pure form and the theoretical risk of nitrosamine formation in certain product formulations.[9][14]

Dimethylaminoethanol (DMAE) presents a higher risk profile compared to the other supplements. It has a lower LD50 in animal studies and a greater potential for adverse effects in humans, including neurological and cardiovascular side effects, particularly at higher doses.[6][24] Its use requires more caution, especially in individuals with pre-existing health conditions.[24]

For researchers and drug development professionals, DMG and TMG represent compounds with a favorable safety margin for further investigation into their physiological benefits. The established metabolic pathways for these glycine derivatives provide a solid foundation for understanding their low potential for toxicity.

References

Head-to-head comparison of different analytical techniques for N,N-Dimethylglycine quantification.

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Analytical Techniques for N,N-Dimethylglycine Quantification

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Analytical Method for this compound (DMG) Analysis.

This compound (DMG) is a methylated derivative of the amino acid glycine. It plays a role in various metabolic pathways and is increasingly studied for its potential therapeutic effects and as a biomarker. Accurate quantification of DMG in biological matrices is crucial for pharmacokinetic studies, clinical diagnostics, and metabolic research. This guide provides a comprehensive comparison of the most common analytical techniques used for DMG quantification, supported by experimental data to aid in method selection.

Overview of Analytical Techniques

The primary methods for the quantification of DMG in biological fluids such as plasma, serum, and urine include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers a unique set of advantages and limitations in terms of sensitivity, selectivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of analytical chemistry, HPLC separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. For DMG analysis, it is often paired with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.

    • HPLC with UV Detection (HPLC-UV): This method relies on the absorption of UV light by the analyte. As DMG itself has a weak chromophore, derivatization is often required to enhance its detectability.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. It can often measure DMG directly without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and detects them using mass spectrometry. For non-volatile compounds like DMG, derivatization is necessary to increase their volatility.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key performance metrics for the different techniques used for DMG quantification in biological matrices.

Analytical TechniqueSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (CV%)Derivatization Required
HPLC-UV Plasma, Urine2 µmol/L[1][2]->97%[1][2]0.9 - 4.4%[1][2]Yes (p-bromophenacyl bromide)[1][2]
HPLC-UV (Direct) Serum, Urine7.5 ng (on column)[3]25 ng (on column)[3]90.9 - 106.6%[3]3.6 - 9.0%[3]No[3]
LC-MS/MS Plasma, Serum----No (in some methods)[4]
GC-MS Urine----Yes (e.g., TMS derivative)[5][6]

Note: Dashes (-) indicate that specific data was not available in the cited literature. Performance metrics can vary based on the specific instrumentation, protocol, and laboratory conditions.

Experimental Methodologies

Detailed experimental protocols are essential for replicating and comparing analytical methods. Below are summaries of typical protocols for each technique.

Sample Preparation: A Critical First Step

Prior to instrumental analysis, biological samples require preparation to remove interfering substances like proteins and to concentrate the analyte of interest.[7] Common techniques include:

  • Protein Precipitation: Involves adding a precipitating agent (e.g., acetonitrile or a strong acid) to the sample to denature and remove proteins.[4][7] The resulting supernatant, containing the analyte, is then collected for analysis.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to retain the analyte while interfering compounds are washed away, allowing for sample cleanup and concentration.[7][8]

  • Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method often requires a pre-column derivatization step to make DMG detectable by UV absorbance.

  • Derivatization: A common approach involves the derivatization of DMG with p-bromophenacyl bromide in the presence of a crown ether catalyst to form a UV-absorbing ester.[1][2]

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system.

    • Column: A C18 reversed-phase column is frequently used.

    • Mobile Phase: An isocratic system of acetonitrile and water is often employed.[1][2]

  • Detection: The effluent from the column is monitored at a specific wavelength, typically 254 nm, to detect the derivatized DMG.[1][2]

A direct HPLC-UV method without derivatization has also been described, utilizing low-wavelength UV detection at 198 nm.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often allowing for direct analysis without derivatization.

  • Sample Preparation: A simple protein precipitation step using acetonitrile is typically sufficient.[4]

  • Chromatographic Separation: The supernatant is injected into an LC-MS/MS system.

    • Column: Normal-phase chromatography on a silica column can be used.[4]

    • Mobile Phase: A gradient of ammonium formate in water and acetonitrile is a common mobile phase system.[4]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Quantification is achieved by monitoring specific precursor-to-product ion transitions for DMG.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique requires derivatization to make DMG volatile.

  • Derivatization: DMG is converted into a volatile derivative, such as a trimethylsilyl (TMS) ester.[6]

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph.

    • Column: A non-polar capillary column, such as a DB-5MS, is typically used.[9]

  • Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer. The mass spectrum of the DMG derivative shows characteristic fragment ions that are used for identification and quantification.[5]

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationships between different techniques, the following diagrams are provided.

G General Workflow for DMG Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation Cleanup & Concentration SPE Solid-Phase Extraction Sample->SPE Cleanup & Concentration LLE Liquid-Liquid Extraction Sample->LLE Cleanup & Concentration Derivatization Derivatization (if required) ProteinPrecipitation->Derivatization HPLC HPLC Separation ProteinPrecipitation->HPLC Direct Injection SPE->Derivatization SPE->HPLC Direct Injection LLE->Derivatization LLE->HPLC Direct Injection Derivatization->HPLC GC GC Separation Derivatization->GC UV UV Detection HPLC->UV MS MS/MS Detection HPLC->MS GC->MS Quantification Quantification UV->Quantification MS->Quantification G Comparison of DMG Analytical Techniques cluster_key Legend HPLC_UV HPLC-UV + Moderate Sensitivity + Cost-Effective - Requires Derivatization - Lower Specificity LC_MSMS LC-MS/MS + High Sensitivity + High Selectivity + High Throughput - Higher Cost GC_MS GC-MS + High Selectivity - Requires Derivatization - Lower Throughput p1 + Advantage p2 - Disadvantage

References

A Comparative Analysis of the Long-Term Stability of N,N-Dimethylglycine and Other Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of N,N-Dimethylglycine (DMG) with other relevant amino acid derivatives: Sarcosine (N-Methylglycine), Betaine (Trimethylglycine), and L-Carnitine. The information presented herein is curated from publicly available studies and is intended to assist researchers and drug development professionals in making informed decisions regarding the handling, storage, and formulation of these compounds.

Comparative Stability Overview

The long-term stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, impacting its shelf-life, formulation strategies, and ultimately, its safety and efficacy. This section summarizes the available quantitative and qualitative data on the stability of this compound and its comparators. It is important to note that the data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Data Presentation: Summary of Stability Data
CompoundFormStorage ConditionDurationObservation
This compound (DMG) Solid (hydrochloride)-20°C≥ 4 yearsStable.[1]
Aqueous Solution (PBS, pH 7.2)Not specified> 1 dayNot recommended for storage.[1]
Sarcosine Crystalline Solid-20°C≥ 4 yearsStable.[2]
Aqueous Solution (PBS, pH 7.2)Not specified> 1 dayNot recommended for storage.[2]
Betaine (Trimethylglycine) Capsules (in airtight container)Controlled Room Temperature1 yearStable.[3][4][5]
Capsules (in non-airtight container)30°C3-6 monthsSignificant decrease in shelf-life.[3][5]
SolidHigh Temperature (>245°C)Not applicableThermal decomposition begins.[6]
L-Carnitine Crystalline SolidRoom Temperature≥ 4 yearsStable.[7]
Aqueous Solution (PBS, pH 7.2)Not specified> 1 dayNot recommended for storage.[7]
Tablets (in solution)1M HCl, 70°C12 hoursSignificant degradation.[8]
Tablets (in solution)1M NaOH, 70°C12 hoursSignificant degradation.[8]
Tablets (in solution)Photolytic, Heat, Oxidative StressNot specifiedNo significant degradation observed.[8]

Experimental Protocols

To ensure the reliability and reproducibility of stability studies, it is crucial to follow standardized experimental protocols. The methodologies outlined below are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

a. Hydrolytic Stability:

  • Protocol: Dissolve the test compound in aqueous solutions of different pH values (e.g., pH 1.2 HCl, pH 7.0 buffer, pH 9.0 buffer). Store the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 2 weeks).

  • Analysis: At predetermined time points, withdraw samples and analyze for the parent compound and any degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

b. Oxidative Stability:

  • Protocol: Dissolve the test compound in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide). Store the solution at room temperature for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample for the parent compound and degradation products using a suitable analytical method.

c. Photostability:

  • Protocol: Expose the solid compound and its solution to a light source that provides a specified illumination (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Analysis: Compare the samples exposed to light with the control sample to assess the extent of photodegradation.

d. Thermal Stability:

  • Protocol: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature) for a set duration.

  • Analysis: Analyze the samples to determine the extent of thermal degradation.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a drug substance under defined storage conditions.

  • Protocol:

    • Long-Term Storage: Store the compound under the intended storage conditions (e.g., 25°C/60% RH) for a period that covers the proposed shelf-life.

    • Accelerated Storage: Store the compound under stressed conditions (e.g., 40°C/75% RH) for a shorter period (e.g., 6 months).

  • Analysis: Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and analyzed for relevant quality attributes, including appearance, assay, and degradation products.

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate assessment of stability.

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, Mass Spectrometry (MS), or Evaporative Light Scattering Detector (ELSD)) is commonly used. The method must be able to separate the parent compound from all potential degradation products and impurities.

  • Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental processes can provide a clearer understanding of the context of stability assessment.

Metabolic Degradation Pathway of Betaine

Betaine_Degradation Betaine Betaine (Trimethylglycine) DMG This compound (DMG) Betaine->DMG BHMT Sarcosine Sarcosine (N-Methylglycine) DMG->Sarcosine DMGDH Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase

Betaine is sequentially demethylated to DMG, Sarcosine, and finally Glycine.
General Workflow for Stability Testing

Stability_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis Protocol_Development Develop Stability Protocol Forced_Degradation Forced Degradation Studies (Thermal, pH, Oxidation, Light) Protocol_Development->Forced_Degradation Long_Term_Stability Long-Term & Accelerated Stability Studies Protocol_Development->Long_Term_Stability Sample_Analysis Sample Analysis (HPLC, LC-MS) Forced_Degradation->Sample_Analysis Long_Term_Stability->Sample_Analysis Data_Evaluation Data Evaluation & Shelf-Life Determination Sample_Analysis->Data_Evaluation

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N,N-Dimethylglycine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals like N,N-Dimethylglycine is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols.

This compound is classified as a hazardous substance and is harmful if swallowed[1][2][3][4]. Adherence to proper disposal procedures is therefore critical to mitigate potential risks to personnel and the environment.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment.

PPE CategoryRecommended Equipment
Eye Protection Splash goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Wear appropriate protective gloves.[4] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[4]
Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure.[2] For large spills, a full suit may be necessary.
Respiratory In case of insufficient ventilation or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved dust respirator.[2] A self-contained breathing apparatus should be used to avoid inhalation of the product in case of a large spill.

Step-by-Step Disposal Procedure

Follow these steps for the safe disposal of this compound waste:

  • Containment: Ensure that all this compound waste, including any unused product and contaminated materials, is collected in a suitable, clearly labeled, and closed container.

  • Waste Characterization: The waste should be treated as hazardous. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Method: The recommended disposal method for this compound is to engage a licensed professional waste disposal company.[4] The material may be sent to an approved waste disposal plant or an industrial combustion plant[2][3].

  • Spill Cleanup and Disposal:

    • Small Spills: Carefully sweep or scoop up the spilled solid material and place it into a designated, labeled container for disposal[5]. The contaminated surface should then be cleaned with water, and the cleaning materials should also be collected for proper disposal.

    • Large Spills: Use a shovel to place the material into a convenient waste disposal container.

    • Important: Do not let this chemical enter the environment[2]. Avoid disposing of this compound or its contaminated cleaning materials into drains or the sanitary system[2][3].

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[4].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound Waste Identified cluster_1 Assessment cluster_2 Spill Response cluster_3 Containerization & Disposal start Waste Generated assess_spill Is it a spill? start->assess_spill spill_size Small or Large Spill? assess_spill->spill_size Yes non_spill Collect in Labeled, Closed Container assess_spill->non_spill No (Unused Product/Contaminated Labware) small_spill Sweep/Scoop into Labeled Container spill_size->small_spill Small large_spill Shovel into Labeled Container spill_size->large_spill Large clean_surface Clean Contaminated Surface with Water small_spill->clean_surface large_spill->clean_surface collect_cleaning Collect Cleaning Materials for Disposal clean_surface->collect_cleaning dispose Dispose via Licensed Waste Disposal Company collect_cleaning->dispose non_spill->dispose combustion Approved Waste Plant / Industrial Combustion dispose->combustion

Caption: this compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylglycine
Reactant of Route 2
N,N-Dimethylglycine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。